Losartan Carboxaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN6O/c1-2-3-8-20-24-21(23)19(14-30)29(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-25-27-28-26-22/h4-7,9-12,14H,2-3,8,13H2,1H3,(H,25,26,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQZSMTSTFMNWQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80150855 | |
| Record name | Losartan carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80150855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114798-36-6 | |
| Record name | Losartan carboxaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114798366 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Losartan carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80150855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LOSARTAN CARBOXALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJ52CU0VV6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Losartan Carboxaldehyde chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Losartan Carboxaldehyde, also known as EXP3179, is a crucial intermediate in the metabolic pathway of the widely prescribed antihypertensive drug, Losartan. While not the primary active metabolite responsible for angiotensin II receptor blockade, this compound exhibits its own distinct pharmacological activities, including anti-inflammatory and anti-aggregatory properties. This document provides an in-depth technical overview of the chemical structure, properties, synthesis, and analytical methodologies related to this compound, intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and pharmacology.
Chemical Structure and Identifiers
This compound is structurally characterized by a substituted imidazole ring linked to a biphenyl-tetrazole moiety. The key functional group that distinguishes it from its parent compound, Losartan, is the carboxaldehyde group at the 5-position of the imidazole ring.
| Identifier | Value |
| IUPAC Name | 2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carbaldehyde[1] |
| CAS Number | 114798-36-6[2][3][4][5] |
| Molecular Formula | C₂₂H₂₁ClN₆O[2][3][4][6][7] |
| SMILES | CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C=O)Cl |
| InChI | InChI=1S/C22H21ClN6O/c1-2-3-8-20-24-21(23)19(14-30)29(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-25-27-28-26-22/h4-7,9-12,14H,2-3,8,13H2,1H3,(H,25,26,27,28)[1][3] |
| InChIKey | FQZSMTSTFMNWQF-UHFFFAOYSA-N[1][3] |
| Synonyms | DuP-167, E3179, EXP3179[2][3][4] |
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value |
| Molecular Weight | 420.9 g/mol [1][2][3] |
| Appearance | Yellow Solid[8] |
| Solubility | Soluble in Ethanol (≤30 mg/ml), DMSO (30 mg/ml), and Dimethylformamide (30 mg/ml).[2][3] |
| Melting Point | 153-155 ºC[9] |
Biological Activity and Signaling Pathways
This compound is an intermediate aldehyde metabolite of the angiotensin II type 1 receptor antagonist, losartan.[8] It is formed in the liver from losartan by the cytochrome P450 enzymes, specifically CYP2C9 and CYP3A4.[3][10] Unlike the primary active metabolite, EXP-3174, this compound does not significantly block angiotensin receptors.[8][2] Instead, it exhibits unique biological activities:
-
Inhibition of COX-2 Expression: It has been shown to inhibit the expression of endothelial cyclooxygenase (COX)-2, which contributes to its anti-inflammatory actions.[8][2]
-
Anti-inflammatory and Anti-aggregatory Effects: At a concentration of 1 μM, it can block the upregulation of ICAM-1 mRNA and the COX-dependent generation of thromboxane A₂ and prostaglandin F₂α.[8][2] It also inhibits platelet aggregation induced by arachidonic acid.[3]
-
PPARγ Agonism: this compound acts as a partial agonist of the peroxisome proliferator-activated receptor γ (PPARγ) with an EC₅₀ of 17.1 μM.[8][3] This activity may contribute to insulin-sensitizing effects.
Below is a diagram illustrating the metabolic pathway of Losartan.
Caption: Metabolic conversion of Losartan to its metabolites.
Experimental Protocols
Synthesis of this compound from Losartan
This protocol describes the oxidation of the hydroxymethyl group of Losartan to the corresponding aldehyde, this compound.
Materials:
-
Losartan
-
Manganese Dioxide (MnO₂)
-
Chloroform (CHCl₃)
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
A mixture of Losartan (10 g, 0.024 mol) and an excess of MnO₂ (50 g) in 200 mL of CHCl₃ is prepared.
-
The mixture is stirred at room temperature for 10 hours.
-
The reaction progress can be monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is filtered to remove the MnO₂.
-
The filtrate, containing this compound, is collected and the solvent is evaporated to yield the product.
Synthesis of EXP-3174 from this compound
This section outlines four different methods for the oxidation of this compound to its active carboxylic acid metabolite, EXP-3174.[11]
Procedure A: Sodium Hydroxide
-
A mixture of Losartan 5-carboxaldehyde (4.5 g, 0.011 mol) and NaOH (2.25 g, 0.056 mol) in 100 mL of water is stirred for 15 minutes.[9]
Procedure B: Hydrogen Peroxide and Potassium Hydroxide
-
To a stirring solution of aqueous KOH 50% (3.2 mL, 28.4 mmol) and Losartan 5-carboxaldehyde (3 g, 7.1 mmol) in methanol (25 mL) at 65 ºC, add hydrogen peroxide (30%, 5.7 mL, 56.8 mmol) dropwise.
-
The mixture is stirred for 20 minutes.
-
After completion, the reaction is cooled and acidified with concentrated HCl to obtain the 5-carboxylate derivative.[11]
Procedure C: Oxone
-
A mixture of Losartan 5-carboxaldehyde (1.5 g, 3.6 mmol) and oxone (potassium peroxymonosulfate) (0.55 g, 3.6 mmol) is dissolved in 10 mL of DMF.
-
The reaction mixture is stirred for 5 hours.[11]
Procedure D: Palladium on Carbon, Sodium Borohydride, and Potassium Hydroxide
-
A catalytic amount of Pd/C is added to 10 mL of H₂O.
-
0.6 mmol of NaBH₄ is slowly added to this suspension, followed by 1 g (18 mmol) of KOH.
-
Then, 2.5 g (5.9 mmol) of Losartan 5-carboxaldehyde is added to the suspension.
-
The reaction mixture is stirred overnight under the air at room temperature for 10 hours.[11]
The following diagram illustrates a general workflow for the synthesis and purification of EXP-3174 from this compound.
Caption: Synthesis and purification of EXP-3174.
Analytical Method: LC-MS/MS for Losartan and its Metabolites
A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method can be employed for the simultaneous quantification of Losartan and its metabolites, including the carboxylic acid, in human plasma.[12][13] While a specific protocol for the carboxaldehyde is not detailed, a similar approach would be applicable.
Sample Preparation (Solid-Phase Extraction - SPE):
-
To 500 µL of human plasma, add an appropriate internal standard (e.g., Irbesartan).
-
Condition an Oasis HLB SPE cartridge with methanol followed by HPLC-grade water.
-
Load the plasma sample onto the conditioned cartridge.
-
Wash the cartridge with HPLC-grade water, followed by 5% methanol in water.
-
Elute the analytes with methanol.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.[12]
Instrumentation and Conditions:
-
Liquid Chromatograph: An HPLC system capable of gradient elution.
-
Column: A C₁₈ column is commonly used.[13]
-
Mobile Phase: A typical mobile phase consists of a mixture of methanol and 0.1% v/v formic acid (e.g., 85:15, v/v).[13]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ionization mode.
-
Mass Transitions: The specific mass transition for this compound would need to be determined, similar to how it has been for Losartan (m/z 423.1 to 207.2) and its carboxylic acid metabolite (m/z 437.1 to 235.2).[13]
The following diagram outlines the analytical workflow.
Caption: Workflow for LC-MS/MS analysis.
References
- 1. This compound | C22H21ClN6O | CID 9802264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. caymanchem.com [caymanchem.com]
- 4. scbt.com [scbt.com]
- 5. This compound - CAS - 114798-36-6 | Axios Research [axios-research.com]
- 6. This compound-d3 | C22H21ClN6O | CID 45038506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. This compound | 114798-36-6 [chemicalbook.com]
- 9. asianpubs.org [asianpubs.org]
- 10. Losartan | C22H23ClN6O | CID 3961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. asianpubs.org [asianpubs.org]
- 12. benchchem.com [benchchem.com]
- 13. Simultaneous determination of losartan, losartan acid and amlodipine in human plasma by LC-MS/MS and its application to a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Losartan Carboxaldehyde (CAS No. 114798-36-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Losartan Carboxaldehyde, with CAS number 114798-36-6, is a pivotal chemical entity in the pharmacology and chemistry of Losartan, a widely prescribed angiotensin II receptor antagonist. This document provides a comprehensive technical overview of this compound, covering its chemical identity, physicochemical properties, and its significant roles as a primary active metabolite of Losartan and a key synthetic intermediate. Detailed experimental protocols for its synthesis and subsequent conversion are presented, alongside its biological activities and its status as a recognized impurity in Losartan drug products. This guide is intended to serve as a critical resource for professionals engaged in drug metabolism studies, process chemistry, and quality control in the pharmaceutical industry.
Chemical Identity and Physicochemical Properties
This compound, also known by synonyms such as DuP-167, E3179, and EXP3179, is a well-characterized organic compound.[1][2] It is officially recognized as Losartan EP Impurity K and Losartan USP Related Compound C.[3][4]
| Property | Value | References |
| CAS Number | 114798-36-6 | [1][2] |
| Chemical Name | 2-butyl-4-chloro-1-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxaldehyde | [1] |
| Molecular Formula | C₂₂H₂₁ClN₆O | [1][2] |
| Molecular Weight | 420.9 g/mol | [1][2] |
| Appearance | Off-white to light yellow solid | [5] |
| Melting Point | >71°C (decomposition) | [5] |
| Purity | ≥95% | [1][5] |
| Solubility | DMF: 30 mg/mL; DMSO: 30 mg/mL; Ethanol: 30 mg/mL; Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/mL | [1] |
| UV max (λmax) | 249, 273 nm | [1] |
| Storage | Recommended long-term storage at 4°C. The compound is hygroscopic and should be stored under an inert atmosphere. Short-term storage at room temperature is acceptable. | [1][5] |
Role in Metabolism and Biological Activity
This compound is a significant active metabolite of Losartan.[1] The conversion from Losartan is mediated by the cytochrome P450 enzymes CYP2C9 and CYP3A4 in the liver.[1][6] This aldehyde is an intermediate in the metabolic pathway that leads to the formation of EXP-3174 (Losartan Carboxylic Acid), which is 10 to 40 times more potent as an angiotensin II receptor antagonist than the parent drug, Losartan.[7][8]
While it is a metabolic intermediate, this compound exhibits its own distinct biological activities, independent of angiotensin receptor blockade.[9][10]
| Biological Activity | Description | Concentration | References |
| Anti-platelet Aggregation | Inhibits platelet aggregation induced by arachidonic acid in isolated human platelet-rich plasma. | 10 pM | [1] |
| PPARγ Agonism | Acts as an agonist of Peroxisome Proliferator-Activated Receptor γ (PPARγ). | EC₅₀ = 17.1 µM | [1] |
| Adipocyte Differentiation | Increases lipid accumulation in 3T3-L1 adipocytes, a marker of differentiation. | 10 µM | [1] |
| Anti-inflammatory Action | Inhibits LPS-induced increases in COX-2 mRNA expression and prostaglandin F₂α levels in human umbilical vein endothelial cells (HUVECs). | 10 µM | [1][9] |
| NADPH Oxidase Inhibition | Decreases superoxide production by NADPH oxidase (NOX) in isolated human peripheral blood mononuclear cells (PBMCs) in a concentration-dependent manner. | [1] |
Metabolic Pathway of Losartan
The following diagram illustrates the metabolic conversion of Losartan to its active metabolites.
Synthesis and Experimental Protocols
This compound is a key intermediate in the synthesis of EXP-3174 and can be synthesized from Losartan. It is also a known degradation product of Losartan under oxidative stress conditions.[11][12]
Synthesis of this compound from Losartan
A common method for the synthesis of this compound involves the oxidation of the primary alcohol group of Losartan.
Experimental Protocol:
-
Reactants: Dissolve 317g (0.75 mol) of Losartan in 1000 mL of N,N-dimethylformamide (DMF).[13]
-
Oxidizing Agent: Add 418.5g of Pyridinium dichromate (PDC) to the solution in portions, with stirring.[13]
-
Temperature Control: Maintain the reaction temperature so that it does not exceed 50°C.[13]
-
Reaction Time: The reaction is typically allowed to proceed for several hours (e.g., 6 hours) under alkaline conditions until completion.[13]
-
Yield: This process has been reported to yield this compound at approximately 94%.[13]
Conversion of this compound to EXP-3174 (Losartan Carboxylic Acid)
Several methods have been developed for the oxidation of this compound to its corresponding carboxylic acid, EXP-3174.[7]
Protocol A: Oxidation using Hydrogen Peroxide and KOH
-
Reaction Setup: Add 30% hydrogen peroxide (5.7 mL, 56.8 mmol) dropwise to a stirring solution of 50% aqueous potassium hydroxide (KOH) (3.2 mL, 28.4 mmol) and this compound (3 g, 7.1 mmol) in methanol (25 mL) at 65°C.[7]
-
Reaction Time: Stir the mixture for 20 minutes.[7]
-
Work-up: After the reaction is complete, cool the mixture and acidify it with concentrated HCl to precipitate the product.[7]
Protocol B: Oxidation using Oxone
-
Reaction Setup: Dissolve a mixture of this compound (1.5 g, 3.6 mmol) and Oxone (potassium peroxymonosulfate) (0.55 g, 3.6 mmol) in 10 mL of DMF.[7]
-
Reaction Time: Stir the reaction mixture for 5 hours.[7]
-
Work-up: Further purification steps are required to isolate the product.
Protocol C: Oxidation using Pd/C, NaBH₄, and KOH
-
Catalyst Preparation: Add a catalytic amount of Palladium on carbon (Pd/C) to 10 mL of H₂O. Slowly add NaBH₄ (0.6 mmol) to this suspension, followed by KOH (1 g, 18 mmol).[7]
-
Reaction: Add this compound (2.5 g, 5.9 mmol) to the suspension and stir the reaction mixture overnight (for 10 hours) under air at room temperature.[7]
-
Monitoring: Control the completion of the reaction using thin-layer chromatography (TLC).[7]
-
Work-up: Neutralize the reaction mixture with 0.1 M HCl solution. Extract the resulting mixture three times with 10 mL of ethyl acetate. Combine the organic layers and evaporate the solvent.[7]
Analytical Profile and Impurity Status
This compound is a known impurity and degradation product of Losartan.[11][14] Its presence in Losartan drug substance and product is monitored through stability-indicating HPLC methods. Forced degradation studies show that Losartan is susceptible to oxidative stress, which can lead to the formation of the aldehyde.[12][15] LC-MS/MS is a key technique for the identification and characterization of this and other related substances.[11][12]
Logical Relationship in Drug Development
The diagram below outlines the relationship between Losartan, its aldehyde metabolite/impurity, and its more active carboxylic acid metabolite within the context of drug development and quality control.
Conclusion
This compound (CAS 114798-36-6) is a molecule of significant interest in pharmaceutical science. It is not only a crucial intermediate in the metabolic activation of Losartan but also possesses intrinsic biological activities that may contribute to the overall therapeutic profile of the parent drug. Furthermore, its role as a process-related impurity and degradation product necessitates robust analytical methods for its control in pharmaceutical formulations. The synthetic routes and analytical data compiled in this guide provide a foundational resource for researchers and developers working with Losartan and related compounds.
References
- 1. caymanchem.com [caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. Losartan EP Impurity K | 114798-36-6 | SynZeal [synzeal.com]
- 5. usbio.net [usbio.net]
- 6. Human Metabolome Database: Showing metabocard for E-3179 (HMDB0013846) [hmdb.ca]
- 7. asianpubs.org [asianpubs.org]
- 8. US20080090885A1 - Preparation of losartan 5-carboxylic acid and use thereof - Google Patents [patents.google.com]
- 9. apexbt.com [apexbt.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Identification of losartan degradates in stressed tablets by LC-MS and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. This compound synthesis - chemicalbook [chemicalbook.com]
- 14. Losartan Impurities | 114798-26-4 Certified Reference Substance [alfaomegapharma.com]
- 15. Isolation and structural characterization of two novel oxidative degradation products of losartan potassium active pharmaceutical ingredient using advanced analytical techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
The Metabolism of Losartan to Losartan Carboxaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the metabolic conversion of the angiotensin II receptor antagonist, losartan, to its intermediate metabolite, losartan carboxaldehyde (EXP3179). It covers the core biochemical pathway, the enzymes responsible, quantitative kinetic data, and detailed experimental protocols for studying this biotransformation.
Overview of Losartan Metabolism
Losartan is an orally administered antihypertensive drug that undergoes significant first-pass metabolism in the liver.[1] This biotransformation is critical as it leads to the formation of metabolites with distinct pharmacological activities. The primary metabolic pathway is a two-step oxidation of the 5-hydroxymethyl group on the imidazole ring.[1] The first step, and the focus of this guide, is the conversion of losartan to an aldehyde intermediate, this compound (also known as EXP3179 or E3179).[2] This intermediate is then rapidly oxidized to the pharmacologically potent carboxylic acid metabolite, E-3174, which is responsible for most of losartan's therapeutic effects.[3]
The Core Metabolic Pathway: Oxidation to this compound
The conversion of losartan to this compound is an oxidative reaction catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located primarily in the liver.[2] This reaction is the initial and rate-limiting step in the formation of the principal active metabolite, E-3174. The aldehyde, EXP3179, is a transient but crucial intermediate in this pathway.[2] While most of the metabolic flux continues towards the formation of E-3174, EXP3179 itself possesses unique biological activities independent of angiotensin II receptor blockade.
The overall oxidative pathway is as follows:
Key Enzymes in this compound Formation
In vitro and in vivo studies have identified two primary cytochrome P450 isoforms responsible for the oxidation of losartan to its aldehyde and subsequent carboxylic acid forms: CYP2C9 and CYP3A4 .[1][4]
-
CYP2C9: This is the major enzyme involved in losartan metabolism at therapeutic plasma concentrations.[1][4] Its efficiency is significantly affected by genetic polymorphisms. The CYP2C92 and CYP2C93 alleles, for example, are associated with reduced enzyme activity, leading to decreased formation of the metabolites and higher plasma concentrations of the parent drug.[5]
-
CYP3A4: This isoform plays a more significant role in losartan metabolism at higher, supra-therapeutic concentrations.[4] While it contributes to the overall clearance, its role is considered secondary to CYP2C9 under normal dosing regimens.[4]
The involvement of these specific isoforms has been confirmed through studies using selective chemical inhibitors. Sulfaphenazole, a potent CYP2C9 inhibitor, effectively blocks metabolite formation at low losartan concentrations, while ketoconazole or triacetyloleandomycin, both CYP3A4 inhibitors, show significant inhibition only at higher substrate concentrations.[4][5]
Quantitative Data and Enzyme Kinetics
The enzymatic conversion of losartan to its metabolites follows Michaelis-Menten kinetics. However, the available literature predominantly reports the kinetic parameters for the overall conversion of losartan to the final carboxylic acid metabolite (E-3174), as this is the stable, pharmacologically active end-product. The transient nature of the this compound intermediate makes the determination of specific kinetic constants for its formation challenging. The data presented below represents the complete, two-step oxidative process.
Table 1: Enzyme Kinetic Parameters for Losartan Oxidation (to E-3174) in Human Liver Microsomes (HLM) and Recombinant Systems
| Enzyme/System | Genotype | Km (µM) | Vmax (pmol/min/mg or pmol/min/pmol CYP) | Intrinsic Clearance (Vmax/Km) | Reference |
|---|---|---|---|---|---|
| Recombinant CYP2C9 | CYP2C9.1 (Wild-Type) | 1.3 ± 0.3 | 4.8 ± 0.2 | 3.7 | [5] |
| Recombinant CYP2C9 | CYP2C9.2 | 1.8 ± 0.6 | 1.9 ± 0.2 | 1.1 | [5] |
| Recombinant CYP2C9 | CYP2C9.3 | 4.0 ± 1.1 | 0.7 ± 0.1 | 0.2 | [5] |
| Human Liver Microsomes | Pooled | ~1 - 5 | Not specified | Not specified |[4] |
Note: Data represents the overall conversion to E-3174. The difference between CYP2C9 variants is primarily explained by a lower Vmax.[5]
Experimental Protocols
Investigating the metabolism of losartan to this compound involves in vitro assays coupled with sensitive analytical techniques.
In Vitro Metabolism Assay Using Human Liver Microsomes
This protocol outlines a typical experiment to determine the rate of losartan metabolism and identify the contributing CYP isoforms.
Objective: To measure the formation of this compound and losartan carboxylic acid from losartan in the presence of human liver microsomes (HLM) and to assess the impact of selective CYP inhibitors.
Materials:
-
Losartan potassium salt
-
Human Liver Microsomes (pooled or from genotyped donors)
-
NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Selective inhibitors: Sulfaphenazole (for CYP2C9), Ketoconazole (for CYP3A4)
-
Acetonitrile (ACN), HPLC-grade
-
Internal Standard (IS) solution (e.g., Candesartan or Irbesartan)
-
Microcentrifuge tubes, water bath, centrifuge
Protocol:
-
Preparation: Pre-warm a water bath to 37°C. Prepare stock solutions of losartan and inhibitors in a suitable solvent (e.g., methanol or DMSO).
-
Reaction Mixture Assembly: In a microcentrifuge tube, combine the following on ice:
-
Potassium phosphate buffer
-
Human Liver Microsomes (e.g., final concentration of 0.2-0.5 mg/mL)
-
Losartan (at various concentrations, e.g., 0.5 µM to 50 µM, to determine kinetics)
-
For inhibition studies, pre-incubate the microsomes with either sulfaphenazole (~1 µM) or ketoconazole (~1 µM) for 5-10 minutes at 37°C before adding losartan.[5]
-
-
Initiation: Pre-incubate the mixture for 5 minutes at 37°C. Initiate the metabolic reaction by adding a pre-warmed aliquot of the NADPH-regenerating system.
-
Incubation: Incubate the reaction for a predetermined time (e.g., 15-60 minutes) at 37°C with gentle shaking. The incubation time should be within the linear range of metabolite formation.
-
Termination: Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard. This precipitates the microsomal proteins.
-
Sample Processing: Vortex the tube vigorously and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.
-
Analysis: Carefully transfer the supernatant to an autosampler vial for analysis by LC-MS/MS.
Analytical Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for the sensitive and specific quantification of losartan and its metabolites.
Table 2: Representative LC-MS/MS Parameters for Analysis
| Parameter | Setting | Reference |
|---|---|---|
| Chromatography | ||
| Column | C18 (e.g., Luna HST C18, 3x50 mm, 2.5 µm) | [6] |
| Mobile Phase | Isocratic or Gradient mix of Acetonitrile/Methanol and Water with 0.1% Formic Acid | [6] |
| Flow Rate | 0.25 - 1.0 mL/min | [6] |
| Injection Volume | 5 - 15 µL | [6] |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [6] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | |
| MRM Transition (Losartan) | m/z 423.1 → 207.2 | |
| MRM Transition (this compound) | m/z 421.0 → 127.0 (as [M-H]⁻) or requires specific tuning | |
| MRM Transition (Losartan Carboxylic Acid) | m/z 437.1 → 235.2 | |
| MRM Transition (IS - Irbesartan) | m/z 429.2 → 206.9 |
| Source/Desolvation Temp. | 120°C / 350°C |[6] |
Note: The MRM transition for this compound is less commonly reported. The reference provided used negative ionization mode for losartan, which is atypical but demonstrates a possible transition. Optimal parameters must be determined empirically.
Conclusion
The metabolism of losartan to this compound is the initial, rate-limiting step in the formation of its primary active metabolite, E-3174. This conversion is predominantly mediated by the polymorphic enzyme CYP2C9, with contributions from CYP3A4. Understanding the kinetics and enzymatic basis of this pathway is crucial for predicting drug-drug interactions, interpreting pharmacokinetic variability due to genetic factors, and ensuring therapeutic efficacy. The experimental protocols and analytical methods detailed in this guide provide a robust framework for researchers investigating the biotransformation of losartan and other xenobiotics.
References
- 1. benchchem.com [benchchem.com]
- 2. Biotransformation of losartan to its active carboxylic acid metabolite in human liver microsomes. Role of cytochrome P4502C and 3A subfamily members - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical pharmacokinetics of losartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Role of CYP2C9 polymorphism in losartan oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Unconventional Path: Losartan Carboxaldehyde's Anti-Inflammatory Action Through COX-2 Inhibition
An In-depth Technical Guide on the Angiotensin II Receptor-Independent Mechanism
Executive Summary
Losartan, a widely prescribed angiotensin II type 1 (AT1) receptor antagonist for hypertension, harbors a lesser-known but significant anti-inflammatory activity mediated by its intermediate metabolite, Losartan Carboxaldehyde (EXP3179).[1][2][3][4][5] This technical guide delves into the molecular mechanism by which this compound exerts its anti-inflammatory effects, focusing on its inhibitory action on cyclooxygenase-2 (COX-2). Unlike its parent drug, Losartan, and its primary active metabolite, EXP3174, the effects of this compound on the inflammatory cascade are independent of AT1 receptor blockade.[3][4][5] This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the signaling pathways, quantitative data from key experiments, and detailed experimental protocols to facilitate further investigation into this non-canonical mechanism of action.
Mechanism of Action: Inhibition of COX-2 Expression
This compound's primary anti-inflammatory mechanism involves the suppression of COX-2 expression at the transcriptional level.[1][2] In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS) and angiotensin II (Ang II), cellular signaling cascades are activated, leading to the upregulation of COX-2 mRNA.[1][2] this compound intervenes in this process, effectively abolishing the induced transcription of COX-2.[1][2] This inhibitory action prevents the subsequent synthesis of pro-inflammatory prostaglandins, key mediators of inflammation, pain, and fever.
The signaling pathway, as elucidated by in vitro studies, demonstrates that this compound's effect is not a result of direct enzymatic inhibition of COX-2, but rather a disruption of the upstream signaling events that lead to its gene expression. This is a crucial distinction from traditional non-steroidal anti-inflammatory drugs (NSAIDs).
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies investigating the effects of this compound on COX-2 and related inflammatory markers.
| In Vitro Effects of this compound on COX-2 Expression and Prostaglandin Synthesis | |
| Parameter | Observation |
| Cell Type | Human Umbilical Vein Endothelial Cells (HUVECs) |
| Stimuli | Lipopolysaccharide (LPS) or Angiotensin II (Ang II) |
| This compound Concentration | 10 µM[6] or 10⁻⁷ mol/L[1][2] |
| Effect on COX-2 mRNA | Abolished LPS- and Ang II-induced increases in COX-2 mRNA expression.[1][2][6] |
| Effect on Prostaglandin F2α (PGF2α) | Significantly reduced LPS- or Ang II-induced increases in PGF2α levels in the supernatant.[1][2][6] |
| Effect on Thromboxane A2 (TXA2) | Blocked COX-dependent generation of TXA2.[7] |
| Effect on ICAM-1 mRNA | Blocked the upregulation of ICAM-1 mRNA.[7] |
| In Vivo Effects of Losartan Administration (Leading to EXP3179 Formation) | |
| Study Population | Patients with essential hypertension |
| Intervention | Single oral dose of 100 mg Losartan |
| Peak Serum Concentration of EXP3179 | Approximately 10⁻⁷ mol/L, peaking between 3 to 4 hours.[1][2] |
| Effect on Platelet Aggregation | Significant reduction in platelet aggregation in vivo (-35 ± 4%, P<0.001 vs. control).[1][2] |
| Effect on Serum PGF2α | Significant reduction in PGF2α serum concentration.[2] |
Experimental Protocols
This section provides a detailed methodology for key experiments cited in the literature, enabling replication and further investigation.
Cell Culture and Stimulation
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are a standard model for these studies.
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., Endothelial Cell Growth Medium) supplemented with fetal bovine serum and growth factors, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Stimulation Protocol:
-
Seed HUVECs in culture plates and grow to near confluence.
-
Pre-incubate the cells with this compound (e.g., 10⁻⁷ mol/L) for a specified period (e.g., 30 minutes).
-
Induce inflammation by adding a stimulus such as Angiotensin II (e.g., 10⁻⁷ mol/L) or Lipopolysaccharide (LPS) (e.g., 100 µg/mL).[2]
-
Incubate for a duration relevant to the endpoint being measured (e.g., 30 minutes for mRNA analysis).[8]
-
COX-2 mRNA Expression Analysis (RT-PCR)
The following workflow outlines the steps for quantifying COX-2 mRNA levels.
-
RNA Isolation: Total RNA is extracted from the treated HUVECs using a commercial kit (e.g., RNeasy Kit, Qiagen) following the manufacturer's instructions. RNA quality and quantity are assessed using spectrophotometry.
-
Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcriptase enzyme (e.g., M-MLV Reverse Transcriptase) and oligo(dT) primers.
-
Real-Time PCR: Quantitative PCR is performed using a thermal cycler with a reaction mixture containing cDNA, specific primers for COX-2 and a housekeeping gene (e.g., GAPDH), and a fluorescent dye (e.g., SYBR Green).[2] The relative expression of COX-2 mRNA is calculated using the comparative Ct method.
Prostaglandin F2α Measurement (GC-MS/LC-MS)
-
Sample Collection: The supernatant from the cell cultures is collected after the stimulation period.
-
Sample Preparation: Prostaglandins are extracted from the supernatant using solid-phase extraction columns. The extracted compounds are then derivatized to increase their volatility for gas chromatography.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis: The prepared samples are injected into a GC-MS or LC-MS system.[1][2] The compounds are separated based on their retention times and identified by their mass spectra. Quantification is achieved by comparing the peak areas of the analyte to those of a known internal standard.
Conclusion and Future Directions
The evidence strongly indicates that this compound possesses significant anti-inflammatory properties that are mediated through the inhibition of COX-2 expression, independent of the AT1 receptor. This mechanism is distinct from its parent compound, Losartan, and its primary active metabolite, EXP3174. The ability of this compound to suppress pro-inflammatory gene expression at concentrations observed in patients treated with Losartan suggests that this effect may contribute to the overall clinical benefits of the drug beyond blood pressure control.
Future research should focus on further elucidating the precise upstream signaling targets of this compound within the NF-κB and AP-1 pathways. Investigating the potential for developing derivatives of this compound that retain this anti-inflammatory activity without the antihypertensive effects of AT1 receptor blockade could open new avenues for the development of novel anti-inflammatory therapies. Furthermore, exploring the clinical relevance of this mechanism in inflammatory conditions beyond cardiovascular disease is a promising area for future investigation.
References
- 1. Angiotensin II receptor-independent antiinflammatory and antiaggregatory properties of losartan: role of the active metabolite EXP3179 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. ahajournals.org [ahajournals.org]
- 6. caymanchem.com [caymanchem.com]
- 7. apexbt.com [apexbt.com]
- 8. ahajournals.org [ahajournals.org]
The Aldehyde Metabolite of Losartan: A Technical Whitepaper on its PPARγ Agonist Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Losartan, a widely prescribed angiotensin II type 1 receptor (AT1R) blocker, undergoes hepatic metabolism to produce several active metabolites. Among these, the carboxaldehyde intermediate, known as EXP3179 or Losartan Carboxaldehyde, has emerged as a molecule of significant interest due to its distinct pharmacological profile. Independent of its negligible AT1R blocking activity, EXP3179 functions as a partial agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). This activity is thought to contribute to the beneficial metabolic effects observed in patients treated with losartan, including a reduced incidence of new-onset diabetes.[1] This technical guide provides a comprehensive overview of the PPARγ agonist activity of this compound, detailing quantitative data, experimental methodologies, and the underlying signaling pathways.
Introduction
The discovery that certain angiotensin receptor blockers (ARBs) can modulate PPARγ activity has opened new avenues for understanding their pleiotropic effects beyond blood pressure control.[1] PPARγ is a nuclear hormone receptor that plays a pivotal role in adipogenesis, lipid metabolism, and insulin sensitization.[1] Full agonists of PPARγ, such as the thiazolidinedione class of drugs, are potent insulin sensitizers but are associated with side effects.[1] Partial PPARγ agonists, like this compound, offer a potentially more favorable therapeutic profile by modulating receptor activity to a lesser degree. This document synthesizes the current scientific understanding of the interaction between this compound and PPARγ.
Quantitative Analysis of PPARγ Agonist Activity
The activity of this compound as a PPARγ agonist has been quantified in several key studies. The following table summarizes the pertinent data, providing a clear comparison with the parent compound, losartan, its primary antihypertensive metabolite, EXP3174, and the full PPARγ agonist, pioglitazone.
| Compound | Parameter | Value | Cell Line | Assay Type | Reference |
| This compound (EXP3179) | EC50 | 17.1 µM | COS-7 | Gal4-hPPARγ-LBD Luciferase Reporter Assay | [1][2][3] |
| Max. Induction (vs. vehicle) | 7.1 ± 1-fold (at 100 µM) | COS-7 | Gal4-hPPARγ-LBD Luciferase Reporter Assay | [1][3][4][5] | |
| Max. Activation (vs. pioglitazone) | 51% | COS-7 | Gal4-hPPARγ-LBD Luciferase Reporter Assay | [1][3] | |
| Losartan | EC50 | >50 µM | COS-7 | Gal4-hPPARγ-LBD Luciferase Reporter Assay | [1][3] |
| EXP3174 | PPARγ Activation | No induction | COS-7 | Gal4-hPPARγ-LBD Luciferase Reporter Assay | [1][3] |
| Pioglitazone | EC50 | 0.88 µmol/L | COS-7 | Gal4-hPPARγ-LBD Luciferase Reporter Assay | [1][3] |
Experimental Protocols
The characterization of this compound's PPARγ activity has relied on well-established in vitro experimental models. The detailed methodologies for these key experiments are outlined below.
PPARγ Ligand-Binding Domain (LBD) Activation Assay
This assay is designed to measure the direct activation of the PPARγ ligand-binding domain by a test compound.
-
Cell Line: COS-7 cells are commonly used for their high transfection efficiency.[3]
-
Plasmids:
-
An expression vector for a chimeric protein consisting of the Gal4 DNA-binding domain fused to the human PPARγ ligand-binding domain (pGal4-hPPARγDEF).[5]
-
A reporter plasmid containing a luciferase gene under the control of a Gal4-dependent promoter (pGal5-Tk-pGL3).[5]
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.[5]
-
-
Procedure:
-
COS-7 cells are transiently co-transfected with the pGal4-hPPARγDEF, pGal5-Tk-pGL3, and Renilla luciferase plasmids.
-
Following transfection, cells are treated with varying concentrations of this compound, a positive control (e.g., pioglitazone), a negative control (e.g., vehicle), and other relevant compounds (e.g., losartan, EXP3174).
-
After a 24-hour incubation period, cell lysates are prepared.[5]
-
Firefly and Renilla luciferase activities are measured using a luminometer.
-
The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency.
-
-
Data Analysis: The fold induction of luciferase activity is calculated relative to vehicle-treated cells. The EC50 value, the concentration at which 50% of the maximal response is achieved, is determined from the dose-response curve.
3T3-L1 Adipocyte Differentiation Assay
This cell-based functional assay assesses the ability of a compound to induce the differentiation of preadipocytes into mature adipocytes, a process critically dependent on PPARγ activation.
-
Cell Line: 3T3-L1 preadipocytes.
-
Procedure:
-
3T3-L1 cells are cultured to confluence.
-
Differentiation is induced by treating the cells with a standard differentiation cocktail, which may include insulin, dexamethasone, and isobutylmethylxanthine (IBMX), in the presence or absence of the test compounds (this compound, losartan, EXP3174, pioglitazone). Some protocols may omit IBMX.[5]
-
The culture medium containing the test compounds is replenished every 2-3 days.
-
After a period of 7-10 days, the extent of adipocyte differentiation is assessed.[5]
-
-
Quantification:
-
Oil Red O Staining: Mature adipocytes accumulate lipid droplets, which can be visualized and quantified by staining with Oil Red O.[5] The stained lipid droplets can be observed microscopically, and the dye can be extracted and quantified spectrophotometrically.
-
Gene Expression Analysis: The expression of PPARγ target genes, such as adipose protein 2 (aP2/FABP4), is measured using quantitative real-time PCR (qRT-PCR) to confirm adipogenic differentiation at the molecular level.[5]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows described in this guide.
Figure 1: Metabolic conversion of Losartan and subsequent PPARγ activation by this compound (EXP3179).
Figure 2: Experimental workflow for the PPARγ Ligand-Binding Domain (LBD) Luciferase Reporter Assay.
References
Methodological & Application
Application Note: Determination of Losartan Carboxaldehyde in Pharmaceutical Matrices
AN-0012
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed analytical method for the quantitative determination of Losartan Carboxaldehyde (EXP-3179), a key intermediate and potential impurity in Losartan drug substances and products.
Introduction
Losartan is an angiotensin II receptor antagonist widely used in the treatment of hypertension. During its synthesis and metabolism, as well as under stress conditions, various related substances can be formed. This compound (systematic name: 2-butyl-4-chloro-1-{[2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl]methyl}-1H-imidazole-5-carbaldehyde) is a critical intermediate in the metabolic oxidation of Losartan to its active carboxylic acid metabolite (EXP-3174).[1][2] It is also a potential degradation product formed under oxidative stress.[3][4][5] Therefore, a reliable analytical method for the determination of this compound is crucial for quality control and stability studies of Losartan.
This application note describes a sensitive and specific stability-indicating HPLC/UPLC method for the determination of this compound.
Analytical Method
A gradient High-Performance Liquid Chromatography (HPLC) method with UV detection is presented for the simultaneous determination of Losartan and its related impurities, including this compound. This method is based on principles outlined in various studies for the analysis of Losartan and its degradation products.[6][7]
Instrumentation and Chromatographic Conditions
A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system equipped with a UV detector is suitable for this analysis.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Column | ACCHROM ODS-C18 (250 mm × 4.6 mm, 5 µm) or equivalent |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0 min: 80% A, 20% B10 min: 40% A, 60% B11 min: 80% A, 20% B16 min: 80% A, 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 250 nm |
| Injection Volume | 10 µL |
| Diluent | Methanol |
Preparation of Solutions
2.2.1. Standard Stock Solution Prepare individual stock solutions of Losartan Potassium and this compound by accurately weighing and dissolving the reference standards in methanol to achieve a concentration of 1.0 mg/mL.
2.2.2. Working Standard Solution Prepare a mixed working standard solution by diluting the stock solutions with methanol to obtain a final concentration suitable for the analysis (e.g., 0.5 mg/mL of Losartan Potassium and appropriate concentrations of this compound).
2.2.3. Sample Preparation (for Tablets)
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 50 mg of Losartan Potassium and transfer it to a 100 mL volumetric flask.[6]
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution.[6]
-
Allow the solution to cool to room temperature and dilute to volume with methanol.[6]
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
Method Validation Summary
The following table summarizes typical validation parameters for a similar HPLC method for Losartan and its impurities. These values provide an indication of the expected method performance.
Table 2: Summary of Quantitative Data
| Parameter | Losartan | This compound (Impurity) |
| Linearity Range | 2.0 - 400 ng/mL (LC-MS/MS)[8] | Expected to be in a similar ng/mL range |
| Limit of Detection (LOD) | 7.0 ng/mL (HPLC)[2] | Typically in the low ng/mL range |
| Limit of Quantitation (LOQ) | 21.1 ng/mL (HPLC)[2] | Typically in the mid-to-high ng/mL range |
| Accuracy (% Recovery) | 97.00 - 103.00%[6] | Expected to be within 95 - 105% |
| Precision (%RSD) | < 2.00%[6] | Expected to be < 5% |
Note: The quantitative data for this compound is inferred from typical performance of related substance methods, as specific validation data for this impurity is not always detailed separately in the literature.
Experimental Protocols
System Suitability
Before sample analysis, perform a system suitability test by injecting the working standard solution six times. The relative standard deviation (RSD) for the peak areas of Losartan and this compound should be not more than 2.0%. The resolution between Losartan and any adjacent peaks should be not less than 1.5.
Analysis Procedure
-
Inject the diluent (methanol) as a blank to ensure no interfering peaks are present.
-
Inject the working standard solution and record the chromatogram.
-
Inject the sample solution and record the chromatogram.
-
Identify the peaks of Losartan and this compound in the sample chromatogram by comparing the retention times with those of the standards.
Calculation
The amount of this compound in the sample can be calculated using the following formula:
Caption: Workflow for the determination of this compound.
Losartan Oxidation Pathway
Caption: Metabolic and degradation pathway of Losartan to its aldehyde and acid forms.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. ingentaconnect.com [ingentaconnect.com]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous quantification of losartan and active metabolite in human plasma by liquid chromatography-tandem mass spectrometry using irbesartan as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: LC-MS/MS Quantification of Losartan and its Active Metabolite, Losartan Carboxylic Acid, in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a sensitive and robust method for the simultaneous quantification of the antihypertensive drug Losartan and its primary active metabolite, Losartan Carboxylic Acid (also known as EXP3174), in human plasma. The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in positive ion mode. Sample preparation is achieved through a straightforward protein precipitation or solid-phase extraction (SPE) protocol, providing clean extracts and minimizing matrix effects. The chromatographic separation is performed on a C18 reversed-phase column with a gradient elution, allowing for a rapid analysis time. This method is highly suitable for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring, offering excellent accuracy, precision, and a wide dynamic range.
Introduction
Losartan is an orally administered angiotensin II receptor blocker (ARB) widely prescribed for the treatment of hypertension.[1] Following oral administration, Losartan is rapidly absorbed and undergoes significant first-pass metabolism, with approximately 14% being converted to its pharmacologically more potent active metabolite, Losartan Carboxylic Acid (EXP3174).[2][3][4] This metabolite is 10- to 40-fold more potent than the parent drug.[2][4] The primary metabolic pathway involves the oxidation of the C5-hydroxymethyl group on the imidazole ring of Losartan, a reaction catalyzed mainly by cytochrome P450 enzymes, specifically CYP2C9 and CYP3A4.[2][3][5] Given the significant pharmacological activity of both the parent drug and its metabolite, a reliable and sensitive analytical method for their simultaneous quantification in biological matrices is essential for pharmacokinetic and clinical studies. LC-MS/MS has emerged as the preferred technique for this purpose due to its high selectivity, sensitivity, and speed.[1]
Metabolic Pathway of Losartan
The metabolic conversion of Losartan to its active form is a critical step in its mechanism of action. The following diagram illustrates this biotransformation process.
Experimental Protocols
Materials and Reagents
-
Losartan potassium reference standard
-
Losartan Carboxylic Acid (EXP3174) reference standard
-
Internal Standard (IS), e.g., Irbesartan or Candesartan
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (drug-free)
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of Losartan, Losartan Carboxylic Acid, and the internal standard in methanol at a concentration of 1 mg/mL.[6]
-
Working Solutions: Prepare serial dilutions of the stock solutions with a 50:50 mixture of methanol and water to create working solutions for calibration standards and quality control samples.[6]
-
Calibration Standards and QCs: Spike drug-free human plasma with the appropriate working solutions to obtain calibration standards and QC samples at low, medium, and high concentrations.[6] A typical calibration curve might range from 0.5 to 2500 ng/mL.[6][7]
Sample Preparation
Two common methods for plasma sample preparation are protein precipitation and solid-phase extraction (SPE).
Protocol 1: Protein Precipitation [6]
-
To a 300 µL aliquot of plasma sample, add the internal standard.
-
Add 340 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 3000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Inject an aliquot of the filtered supernatant into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) [6][8]
-
To a 200 µL aliquot of plasma, add 25 µL of the internal standard working solution.[8]
-
Add 200 µL of 0.5% formic acid in water and vortex.[8]
-
Condition an SPE cartridge (e.g., Oasis HLB, 30 mg/1 mL) with 1.0 mL of methanol followed by 1.0 mL of water.[6][8]
-
Load the plasma mixture onto the conditioned cartridge.[6][8]
-
Elute the analytes with 1.0 mL of methanol or 0.5% ammonia in methanol.[6][8]
-
Evaporate the eluate to dryness under a stream of nitrogen at 45°C.[6][8]
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.[6]
LC-MS/MS Conditions
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 50 x 2.0 mm, 5 µm)[6] |
| Mobile Phase A | 0.1% Formic acid in water[6] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile[6] |
| Flow Rate | 0.25 - 1.0 mL/min[7][8] |
| Injection Volume | 2-5 µL[6] |
| Column Temperature | 30-40°C[6][7] |
| Run Time | Approximately 2.5 - 4 minutes[6] |
Mass Spectrometric Conditions
The mass spectrometer should be operated in positive ion mode using Multiple Reaction Monitoring (MRM).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Losartan | 423.1 | 207.2[6][8] |
| Losartan Carboxylic Acid | 437.1 | 235.2[6][8] |
| Irbesartan (IS) | 429.2 | 206.9[6][8] |
Experimental Workflow
The following diagram provides a visual representation of the analytical workflow for the quantification of Losartan and its metabolite in plasma.
Quantitative Data Summary
The following tables summarize the performance characteristics of the LC-MS/MS method for the quantification of Losartan and Losartan Carboxylic Acid based on published data.
Table 1: Linearity and Sensitivity
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | r² |
| Losartan | 0.5 - 2500[7] | 0.5[7] | >0.999[7] |
| Losartan Carboxylic Acid | 0.5 - 2500[7] | 0.5[7] | >0.999[7] |
Table 2: Precision and Accuracy
| Analyte | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Losartan | Low | < 15 | < 15 | 85-115 |
| Medium | < 15 | < 15 | 85-115 | |
| High | < 15 | < 15 | 85-115 | |
| Losartan Carboxylic Acid | Low | < 15 | < 15 | 85-115 |
| Medium | < 15 | < 15 | 85-115 | |
| High | < 15 | < 15 | 85-115 |
Note: The precision and accuracy values are typical acceptance criteria for bioanalytical method validation as per regulatory guidelines.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and high-throughput approach for the simultaneous quantification of Losartan and its active metabolite, Losartan Carboxylic Acid, in human plasma. The method demonstrates excellent performance in terms of linearity, sensitivity, precision, and accuracy, making it well-suited for a variety of clinical and research applications. The choice between protein precipitation and solid-phase extraction for sample preparation will depend on the specific requirements of the study, with SPE generally providing cleaner extracts.
References
- 1. benchchem.com [benchchem.com]
- 2. Clinical pharmacokinetics of losartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. ClinPGx [clinpgx.org]
- 6. benchchem.com [benchchem.com]
- 7. thaiscience.info [thaiscience.info]
- 8. Simultaneous determination of losartan, losartan acid and amlodipine in human plasma by LC-MS/MS and its application to a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Losartan Carboxaldehyde from Losartan
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of Losartan Carboxaldehyde (EXP-3179), a key metabolite and synthetic intermediate of Losartan.[1][2][3] The synthesis involves the selective oxidation of the primary alcohol group of Losartan. This application note includes a comprehensive experimental procedure, a summary of quantitative data, and a visual representation of the experimental workflow.
Introduction
Losartan is a widely prescribed angiotensin II receptor antagonist for the treatment of hypertension.[4] In vivo, Losartan is metabolized by cytochrome P450 enzymes, primarily CYP2C9 and CYP3A4, to its active carboxylic acid metabolite, EXP-3174.[5][6] This metabolic conversion proceeds through an intermediate aldehyde, this compound (EXP-3179).[1][4] this compound itself exhibits pharmacological activities, including anti-inflammatory and anti-aggregatory effects.[1][7] Therefore, a reliable method for its synthesis is crucial for further pharmacological studies and as a reference standard in drug metabolism and impurity profiling.[8]
The protocol described herein details the oxidation of Losartan to this compound using pyridinium dichromate (PDC) as the oxidizing agent.
Chemical Reaction
Data Presentation
Table 1: Physicochemical and Spectroscopic Data of this compound
| Property | Value | Reference |
| Molecular Formula | C22H21ClN6O | [2][9] |
| Molecular Weight | 420.89 g/mol | [2][9][10] |
| Appearance | White solid | [1] |
| Melting Point | 153-155 °C | [1] |
| ¹H NMR (DMSO-d6) | 9.67 (s, 1H), 7.69 (d, 1H, J = 8 Hz), 7.65 (t, 1H, J = 8 Hz), 7.56 (t, 1H, J = 8 Hz), 7.52 (d, 1H, J = 8 Hz), 7.11 (d, 2H, J = 8.5 Hz), 7.04 (d, 2H, J = 8.5 Hz), 5.55 (s, 2H), 2.62 (t, 2H, J = 7Hz), 1.8-1.1 (m, 4H), 0.85 (t, 3H, J = 7Hz) | [1] |
| Mass Spectrum (m/z) | 419 (M+, 5%) | [1] |
Table 2: Reagents and Materials
| Reagent/Material | Grade | Supplier |
| Losartan | Pharmaceutical Grade | Commercially Available |
| Pyridinium Dichromate (PDC) | Reagent Grade | Commercially Available |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Hexane | ACS Grade | Commercially Available |
| Deionized Water | ||
| Anhydrous Sodium Sulfate | ||
| Silica Gel (for column chromatography) | 230-400 mesh |
Experimental Protocol
Synthesis of this compound
This protocol is adapted from a literature procedure utilizing pyridinium dichromate (PDC) as the oxidizing agent.[9]
1. Reaction Setup:
- To a clean, dry round-bottom flask equipped with a magnetic stir bar, add Losartan (0.75 mol).
- Dissolve the Losartan in anhydrous N,N-Dimethylformamide (DMF) (1000 mL).
- Begin stirring the solution at room temperature.
2. Oxidation:
- In portions, carefully add pyridinium dichromate (PDC) (418.5 g) to the stirring solution.
- Caution: The addition of PDC can be exothermic. Monitor the temperature of the reaction mixture and ensure it does not exceed 50°C. Use a water bath for cooling if necessary.
- Continue stirring the reaction mixture at room temperature for 6 hours.
3. Reaction Monitoring:
- The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., ethyl acetate/hexane mixture). The disappearance of the Losartan spot and the appearance of a new, less polar spot corresponding to the aldehyde indicates the reaction is proceeding.
4. Work-up:
- Upon completion of the reaction, pour the reaction mixture into a separatory funnel containing deionized water (2000 mL).
- Extract the aqueous layer with ethyl acetate (3 x 500 mL).
- Combine the organic layers.
- Wash the combined organic layers with deionized water (2 x 500 mL) and then with brine (1 x 500 mL).
- Dry the organic layer over anhydrous sodium sulfate.
- Filter off the drying agent.
5. Purification:
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- The crude this compound can be purified by flash column chromatography on silica gel.[11]
- Elute the column with a gradient of ethyl acetate in hexane.
- Collect the fractions containing the desired product (monitor by TLC).
- Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified this compound as a white solid.
6. Characterization:
- Determine the yield of the purified product. A reported yield for a similar reaction is 94%.[9]
- Characterize the final product by ¹H NMR, mass spectrometry, and melting point analysis to confirm its identity and purity.
Visualization of the Experimental Workflow
References
- 1. asianpubs.org [asianpubs.org]
- 2. scbt.com [scbt.com]
- 3. usbio.net [usbio.net]
- 4. asianpubs.org [asianpubs.org]
- 5. ClinPGx [clinpgx.org]
- 6. CYP2C9 genetic variants and losartan oxidation in a Turkish population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. ingentaconnect.com [ingentaconnect.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. This compound | C22H21ClN6O | CID 9802264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. US20080090885A1 - Preparation of losartan 5-carboxylic acid and use thereof - Google Patents [patents.google.com]
Application Notes: Losartan Carboxaldehyde as a Reference Standard
Introduction
Losartan Carboxaldehyde, a primary metabolite of the angiotensin II receptor antagonist Losartan, is a critical reference standard for the accurate identification and quantification of impurities in Losartan drug substances and formulated products.[1][2] As a process impurity and degradation product, its monitoring is essential for ensuring the quality, safety, and efficacy of Losartan potassium. These application notes provide detailed protocols for the use of this compound as a reference standard in analytical testing.
Chemical Profile
This compound is the intermediate aldehyde metabolite formed during the oxidation of Losartan to its active carboxylic acid metabolite, EXP3174.[3] It is also designated as Losartan EP Impurity K and Losartan USP Related Compound C.[1]
| Property | Value | Reference |
| Chemical Name | 2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carbaldehyde | [1] |
| Synonyms | EXP-3179, DuP 167 | [1] |
| CAS Number | 114798-36-6 | [1][4] |
| Molecular Formula | C₂₂H₂₁ClN₆O | [1][3][4] |
| Molecular Weight | 420.89 g/mol | [1][3][4] |
| Appearance | Yellow Solid | |
| Purity (Typical) | >98% (HPLC) | [4][5] |
| Solubility | DMF: 30 mg/mLDMSO: 30 mg/mLEthanol: 30 mg/mLEthanol:PBS (pH 7.2) (1:1): 0.5 mg/mL | [3] |
| Storage | Long-term: 4°C, Short-term: Room Temperature. Protect from light and moisture. | [1] |
| UV-Vis (λmax) | 249, 273 nm | [3] |
Signaling Pathway: Renin-Angiotensin-Aldosterone System (RAAS) and Losartan Action
Losartan is an angiotensin II receptor blocker (ARB) that exerts its antihypertensive effects by selectively inhibiting the Angiotensin II Type 1 (AT1) receptor. This prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, a key component of the Renin-Angiotensin-Aldosterone System (RAAS). The following diagram illustrates this pathway and the point of intervention by Losartan.
Experimental Protocols
Protocol 1: Preparation of Standard Solutions
This protocol describes the preparation of stock and working standard solutions of this compound for use in HPLC and LC-MS/MS analysis.
Materials:
-
This compound Reference Standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Volumetric flasks (Class A)
-
Analytical balance
Procedure:
-
Stock Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound Reference Standard.
-
Transfer the weighed standard to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 10 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with methanol and mix thoroughly.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to be used in the analysis. For example, to prepare a 10 µg/mL working standard, pipette 10 mL of the stock solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.
-
Protocol 2: HPLC Method for Impurity Profiling of Losartan
This protocol provides a High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of this compound in Losartan drug substance.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 25 | |
| 30 | |
| 32 | |
| 40 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detector | UV at 254 nm |
| Injection Volume | 10 µL |
System Suitability:
-
Inject the working standard solution six times.
-
The relative standard deviation (RSD) of the peak area for this compound should be not more than 2.0%.
-
The tailing factor for the this compound peak should be not more than 1.5.
Quantification: The amount of this compound in the sample is calculated using the peak area response from the chromatograms of the standard and sample solutions.
Protocol 3: LC-MS/MS Method for Trace Level Quantification
This protocol is designed for the sensitive and selective quantification of this compound in plasma or other biological matrices, suitable for pharmacokinetic studies.
Sample Preparation (Solid-Phase Extraction):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load 0.5 mL of plasma sample onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
LC-MS/MS Conditions:
| Parameter | Condition |
| LC System | Agilent 1200 series or equivalent |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole with ESI source |
| Ionization Mode | Positive |
| MRM Transition | Precursor Ion (m/z) |
| 421.2 |
Data Presentation
The following table summarizes typical performance characteristics for the validated HPLC method.
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 0.1 - 10 µg/mL |
| LOD | 0.03 µg/mL |
| LOQ | 0.1 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
Disclaimer: These protocols are intended as a guide and may require optimization for specific laboratory conditions and equipment. It is recommended to perform a full method validation according to ICH guidelines before routine use.
References
Application Notes and Protocols for Studying the Effects of Losartan Carboxaldehyde (EXP3179)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Losartan, an angiotensin II type 1 (AT1) receptor blocker, is primarily metabolized in the liver to its active carboxylic acid form, EXP3174, which is responsible for most of its antihypertensive effects. However, an intermediate metabolite, Losartan Carboxaldehyde (also known as EXP3179), has been identified to possess significant biological activities independent of AT1 receptor blockade.[1][2] These activities include anti-inflammatory, anti-aggregatory, and cytoprotective effects, making EXP3179 a molecule of interest for therapeutic applications beyond hypertension.
This document provides detailed experimental protocols for studying the multifaceted effects of this compound. The protocols outlined below cover methods to investigate its impact on key signaling pathways and cellular processes, including cyclooxygenase-2 (COX-2) expression, peroxisome proliferator-activated receptor-gamma (PPARγ) activation, endothelial nitric oxide synthase (eNOS) phosphorylation, NADPH oxidase activity, and apoptosis.
Data Presentation: Summary of Quantitative Effects of this compound (EXP3179)
The following tables summarize the quantitative data on the in vitro effects of this compound (EXP3179) as reported in the scientific literature.
| Assay | Cell Line/System | Concentration of EXP3179 | Observed Effect | Reference |
| COX-2 mRNA Expression | Human Endothelial Cells | 10⁻⁷ M | Complete abolishment of Angiotensin II- and LPS-induced COX-2 transcription. | [3][4][5] |
| PPARγ Activation (Luciferase Reporter Assay) | COS-7 cells | EC₅₀: 17.1 µM | Partial agonist activity, reaching 51% of the maximal response of the full agonist pioglitazone. | [6] |
| PPARγ Activation (Luciferase Reporter Assay) | COS-7 cells | 100 µM | 7.1-fold induction of PPARγ activity. | [6][7] |
| PPARγ Target Gene Expression (CD36) | Human Monocytes | In vivo (chronic losartan treatment) | 3.75-fold upregulation. | [8][9][10] |
| PPARγ Target Gene Expression (ABCG1) | Human Monocytes | In vivo (chronic losartan treatment) | 252-fold upregulation. | [8][9][10] |
| Akt Phosphorylation | Bovine Aortic Endothelial Cells | EC₅₀: 8.2 ± 0.1 mol/L (-logEC₅₀) | Stimulation of Akt phosphorylation. | [1][11] |
| eNOS Phosphorylation | Bovine Aortic Endothelial Cells | EC₅₀: 8.2 ± 0.1 mol/L (-logEC₅₀) | Stimulation of eNOS phosphorylation. | [1][11] |
| VEGFR2 Phosphorylation | Bovine Aortic Endothelial Cells | 10⁻⁷ M | 2.5-fold increase at 15 minutes. | [12] |
| NADPH Oxidase Activity | Human Phagocytic Cells | Dose-dependent | Inhibition of phorbol myristate acetate and insulin-stimulated NADPH oxidase activity. | [13] |
| Apoptosis (TUNEL Assay) | Bovine Aortic Endothelial Cells | 10⁻⁷ M | ~60% inhibition of TNFα-induced apoptosis (from 30.1% to 12.2% TUNEL-positive cells). | [1][2][11] |
| Caspase-3 Activation | Bovine Aortic Endothelial Cells | 10⁻⁷ M | 48% suppression of TNFα-induced cleaved caspase-3. | [1] |
Experimental Protocols
Analysis of COX-2 mRNA Expression by Quantitative Real-Time RT-PCR
This protocol details the measurement of cyclooxygenase-2 (COX-2) mRNA levels in human umbilical vein endothelial cells (HUVECs) in response to inflammatory stimuli and treatment with EXP3179.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
This compound (EXP3179)
-
Lipopolysaccharide (LPS) or Angiotensin II
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for COX-2 and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Cell Culture and Treatment:
-
Culture HUVECs in endothelial cell growth medium until they reach 80-90% confluency.
-
Pre-incubate the cells with EXP3179 (e.g., 10⁻⁷ M) for 1 hour.
-
Stimulate the cells with an inflammatory agent such as LPS (100 µg/mL) or Angiotensin II (10⁻⁷ M) for 4-6 hours. Include appropriate vehicle controls.
-
-
RNA Extraction:
-
Lyse the cells and extract total RNA using a commercially available RNA extraction kit according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for COX-2 and the housekeeping gene, and a suitable qPCR master mix.
-
Perform qPCR using a real-time PCR system. A typical thermal cycling profile includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Calculate the relative expression of COX-2 mRNA using the ΔΔCt method, normalizing to the expression of the housekeeping gene.
-
PPARγ Activation Assessment using a Luciferase Reporter Assay
This protocol describes a method to quantify the activation of PPARγ by EXP3179 in a cell-based reporter assay, commonly performed in COS-7 cells.
Materials:
-
COS-7 cells
-
DMEM with 10% FBS
-
PPARγ expression vector
-
Luciferase reporter vector with a PPAR response element (PPRE)
-
A control vector for normalization (e.g., Renilla luciferase)
-
Transfection reagent
-
This compound (EXP3179)
-
Positive control (e.g., Rosiglitazone)
-
Luciferase assay system
Procedure:
-
Cell Culture and Transfection:
-
Seed COS-7 cells in 24-well plates and culture overnight.
-
Co-transfect the cells with the PPARγ expression vector, the PPRE-luciferase reporter vector, and the control vector using a suitable transfection reagent.
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of EXP3179 (e.g., 1 µM to 100 µM), a positive control (e.g., Rosiglitazone), and a vehicle control (e.g., DMSO).
-
Incubate the cells for an additional 24 hours.
-
-
Luciferase Assay:
-
Wash the cells with PBS and lyse them using the lysis buffer provided in the luciferase assay kit.
-
Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold activation by dividing the normalized luciferase activity of the treated samples by that of the vehicle control.
-
Western Blot Analysis of eNOS and Akt Phosphorylation
This protocol outlines the detection of phosphorylated (activated) endothelial nitric oxide synthase (eNOS) and Akt in endothelial cells following treatment with EXP3179.
Materials:
-
Bovine Aortic Endothelial Cells (BAECs) or HUVECs
-
Endothelial cell growth medium
-
This compound (EXP3179)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-eNOS (Ser1177), anti-total eNOS, anti-phospho-Akt (Ser473), anti-total Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture endothelial cells to near confluency.
-
Treat the cells with EXP3179 at various concentrations (e.g., 10⁻⁸ M to 10⁻⁶ M) for a specified time (e.g., 30-60 minutes).
-
-
Protein Extraction:
-
Lyse the cells with ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
NADPH Oxidase Activity Assay
This protocol describes a method to measure NADPH oxidase-derived superoxide production in human peripheral blood mononuclear cells (PBMCs) using lucigenin-enhanced chemiluminescence.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium
-
This compound (EXP3179)
-
Phorbol myristate acetate (PMA) or other stimuli
-
Lucigenin
-
NADPH
-
Luminometer
Procedure:
-
Cell Isolation and Treatment:
-
Isolate PBMCs from whole blood using density gradient centrifugation.
-
Resuspend the cells in a suitable buffer.
-
Pre-incubate the cells with various concentrations of EXP3179 or vehicle control.
-
-
Chemiluminescence Measurement:
-
In a 96-well white plate, add the cell suspension, lucigenin (as the chemiluminescent probe), and NADPH (as the substrate).
-
Stimulate the cells with PMA to activate NADPH oxidase.
-
Immediately measure the chemiluminescence using a luminometer at 37°C, with readings taken every 1-2 minutes for a duration of 30-60 minutes.
-
-
Data Analysis:
-
Calculate the NADPH oxidase activity as the integral of the chemiluminescence signal over time, corrected for the background signal.
-
Express the results as a percentage of the activity in the stimulated control cells.
-
Assessment of Apoptosis by TUNEL Assay
This protocol details the detection of DNA fragmentation, a hallmark of late-stage apoptosis, in endothelial cells using the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay.
Materials:
-
Bovine Aortic Endothelial Cells (BAECs) or HUVECs
-
Endothelial cell growth medium
-
This compound (EXP3179)
-
Apoptosis-inducing agent (e.g., TNFα with cycloheximide)
-
TUNEL assay kit
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Grow endothelial cells on coverslips or in culture plates.
-
Pre-treat the cells with EXP3179 (e.g., 10⁻⁷ M) for 2 hours.
-
Induce apoptosis by treating with TNFα (10 ng/mL) and cycloheximide (10 µg/mL) for 6 hours. Include positive (apoptosis inducer only) and negative (vehicle only) controls.
-
-
Cell Fixation and Permeabilization:
-
Fix the cells with a solution such as 4% paraformaldehyde.
-
Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in sodium citrate).
-
-
TUNEL Staining:
-
Incubate the cells with the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs, according to the kit manufacturer's instructions. This allows the labeled nucleotides to be incorporated at the 3'-OH ends of fragmented DNA.
-
-
Analysis:
-
For microscopy, mount the coverslips and visualize the cells under a fluorescence microscope. TUNEL-positive nuclei will exhibit bright fluorescence.
-
For flow cytometry, detach the cells and analyze the fluorescence intensity.
-
-
Data Quantification:
-
Count the number of TUNEL-positive cells and express it as a percentage of the total number of cells (counterstained with a nuclear dye like DAPI for microscopy).
-
Caspase-3 Activity Assay
This protocol describes a colorimetric assay to measure the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
HUVECs or other suitable endothelial cells
-
Cell culture medium
-
This compound (EXP3179)
-
Apoptosis-inducing agent (e.g., TNFα with cycloheximide)
-
Caspase-3 colorimetric assay kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Culture and treat the cells as described in the TUNEL assay protocol.
-
-
Cell Lysis:
-
Pellet the cells and resuspend them in the provided cell lysis buffer.
-
Incubate on ice to ensure complete lysis.
-
Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
-
Caspase-3 Assay:
-
In a 96-well plate, add the protein lysate to each well.
-
Prepare the reaction mixture containing the reaction buffer and DTT.
-
Add the reaction mixture to each well.
-
Initiate the reaction by adding the DEVD-pNA substrate.
-
Incubate the plate at 37°C for 1-2 hours.
-
-
Measurement and Analysis:
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitroaniline (pNA) cleaved from the substrate by active caspase-3.
-
Calculate the fold increase in caspase-3 activity compared to the control group.
-
Visualizations
Experimental Workflow for Investigating this compound Effects
Caption: Experimental workflow for studying the cellular effects of this compound.
Signaling Pathway of EXP3179-mediated eNOS Activation
Caption: EXP3179 activates eNOS via the VEGFR2/PI3K/Akt signaling pathway.
Inhibition of NADPH Oxidase by EXP3179
References
- 1. ahajournals.org [ahajournals.org]
- 2. [PDF] Losartan Metabolite EXP3179 Activates Akt and Endothelial Nitric Oxide Synthase via Vascular Endothelial Growth Factor Receptor-2 in Endothelial Cells: Angiotensin II Type 1 Receptor–Independent Effects of EXP3179 | Semantic Scholar [semanticscholar.org]
- 3. ahajournals.org [ahajournals.org]
- 4. Angiotensin II receptor-independent antiinflammatory and antiaggregatory properties of losartan: role of the active metabolite EXP3179 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. ahajournals.org [ahajournals.org]
- 7. ahajournals.org [ahajournals.org]
- 8. ahajournals.org [ahajournals.org]
- 9. Chronic treatment with losartan results in sufficient serum levels of the metabolite EXP3179 for PPARgamma activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Losartan metabolite EXP3179 activates Akt and endothelial nitric oxide synthase via vascular endothelial growth factor receptor-2 in endothelial cells: angiotensin II type 1 receptor-independent effects of EXP3179 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. Losartan metabolite EXP3179 blocks NADPH oxidase-mediated superoxide production by inhibiting protein kinase C: potential clinical implications in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cell-Based Assays of Losartan Carboxaldehyde (EXP3179)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Losartan Carboxaldehyde, also known as EXP3179, is an active intermediate metabolite of the widely prescribed antihypertensive drug, Losartan. Unlike its precursor Losartan and its other major metabolite EXP3174, this compound does not exert its effects through the blockade of the angiotensin II type 1 (AT1) receptor.[1][2] Instead, it possesses a unique pharmacological profile with distinct cellular activities, including anti-inflammatory, metabolic, and anti-platelet effects. These application notes provide detailed protocols for key in vitro cell-based assays to characterize the biological functions of this compound, facilitating further research and drug development efforts.
Data Presentation
The following tables summarize the quantitative data for this compound in various in vitro cell-based assays.
| Assay Type | Cell Line / System | Parameter | Value |
| PPARγ Activation | COS-7 cells expressing human PPARγ | EC50 | 17.1 µM |
| COX-2 Expression Inhibition (LPS-induced) | Human Umbilical Vein Endothelial Cells (HUVECs) | Effective Concentration | 10 µM |
| Platelet Aggregation Inhibition (Arachidonic Acid-induced) | Isolated Human Platelet-Rich Plasma | Effective Concentration | 10 pM |
| Adipocyte Differentiation (Lipid Accumulation) | 3T3-L1 Adipocytes | Effective Concentration | 10 µM |
| NADPH Oxidase Activity Inhibition | Human Peripheral Blood Mononuclear Cells (PBMCs) | Effective Concentration | Concentration-dependent |
Signaling Pathways and Experimental Workflows
Losartan Metabolic Pathway
Losartan is metabolized in the liver by cytochrome P450 enzymes, primarily CYP2C9 and CYP3A4, to its active metabolites.[3] The initial oxidation of the 5-hydroxymethyl group on the imidazole ring of Losartan forms the intermediate aldehyde, this compound (EXP3179).[2] This metabolite is then further oxidized to the pharmacologically potent AT1 receptor antagonist, Losartan Carboxylic Acid (EXP3174).
Key Signaling Pathways Modulated by this compound
This compound has been shown to modulate several key intracellular signaling pathways, contributing to its diverse biological effects. These include the inhibition of pro-inflammatory pathways and the activation of metabolic regulators.
Experimental Protocols
COX-2 Expression Inhibition Assay in HUVECs
This protocol describes a method to assess the inhibitory effect of this compound on lipopolysaccharide (LPS)-induced Cyclooxygenase-2 (COX-2) expression in Human Umbilical Vein Endothelial Cells (HUVECs) using Western blotting.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
This compound (EXP3179)
-
Lipopolysaccharide (LPS)
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis and Extraction Buffer
-
Protease Inhibitor Cocktail
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking Buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies: anti-COX-2 and anti-GAPDH (or other suitable loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Experimental Workflow:
Protocol:
-
Cell Culture: Culture HUVECs in endothelial cell growth medium at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed HUVECs in 6-well plates at a density that will allow them to reach 80-90% confluency on the day of the experiment.
-
Treatment:
-
Pre-treat the cells with the desired concentrations of this compound (e.g., a dose-response from 1 to 25 µM) for 1 hour. Include a vehicle control (e.g., DMSO).
-
Following pre-treatment, add LPS (e.g., 1 µg/mL) to the wells to induce COX-2 expression and incubate for an appropriate time (e.g., 6 to 24 hours).
-
-
Protein Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay.
-
Western Blotting:
-
Prepare protein samples by adding Laemmli buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against COX-2 and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the COX-2 signal to the loading control. Compare the levels of COX-2 expression in treated cells to the LPS-only control.
PPARγ Activation Assay
This protocol outlines a luciferase reporter assay to measure the activation of Peroxisome Proliferator-Activated Receptor γ (PPARγ) by this compound in a suitable cell line, such as COS-7 cells.[3][4]
Materials:
-
COS-7 cells (or other suitable host cell line)
-
DMEM with 10% Fetal Bovine Serum (FBS)
-
PPARγ expression vector
-
PPAR-responsive element (PPRE)-luciferase reporter vector
-
A control vector for transfection efficiency (e.g., a β-galactosidase or Renilla luciferase vector)
-
Transfection reagent
-
This compound (EXP3179)
-
A known PPARγ agonist as a positive control (e.g., Rosiglitazone)
-
Luciferase Assay System
-
Luminometer
Experimental Workflow:
Protocol:
-
Cell Culture and Seeding: Culture COS-7 cells in DMEM with 10% FBS. Seed the cells in 24-well plates the day before transfection.
-
Transfection: Co-transfect the cells with the PPARγ expression vector, the PPRE-luciferase reporter vector, and the control vector using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the transfected cells for 24 hours to allow for plasmid expression.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., a dose-response from 0.1 to 100 µM). Include a vehicle control, a positive control (e.g., Rosiglitazone), and an empty vector control. Incubate for another 24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay kit.
-
Luciferase Assay: Measure the firefly luciferase activity and the control reporter activity (e.g., β-galactosidase or Renilla luciferase) in the cell lysates using a luminometer according to the assay kit's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the control reporter activity to correct for transfection efficiency. Calculate the fold activation relative to the vehicle-treated control. Determine the EC50 value for this compound.
Platelet Aggregation Inhibition Assay
This protocol describes a method to evaluate the inhibitory effect of this compound on arachidonic acid-induced platelet aggregation in human platelet-rich plasma (PRP).[3]
Materials:
-
Freshly drawn human whole blood from healthy, aspirin-free donors
-
3.8% Sodium Citrate (anticoagulant)
-
Arachidonic Acid
-
This compound (EXP3179)
-
Platelet-Poor Plasma (PPP)
-
Aggregometer
-
Cuvettes with stir bars
Protocol:
-
PRP and PPP Preparation:
-
Collect whole blood into tubes containing 3.8% sodium citrate (9:1 blood to citrate ratio).
-
Prepare PRP by centrifuging the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature.
-
Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes.
-
-
Platelet Count Adjustment (Optional): Adjust the platelet count in the PRP to a standardized value (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Aggregation Measurement:
-
Pipette PRP into aggregometer cuvettes with stir bars and allow to equilibrate at 37°C.
-
Add this compound at various concentrations (e.g., starting from 10 pM) or vehicle control and incubate for a short period (e.g., 1-5 minutes).
-
Initiate platelet aggregation by adding a submaximal concentration of arachidonic acid.
-
Record the change in light transmittance for several minutes using the aggregometer.
-
-
Data Analysis: Determine the percentage of platelet aggregation for each concentration of this compound and compare it to the vehicle control. Calculate the IC50 value if a dose-response is observed.
Adipocyte Differentiation Assay (Oil Red O Staining)
This protocol details a method to assess the effect of this compound on the differentiation of 3T3-L1 preadipocytes into mature adipocytes by quantifying lipid accumulation using Oil Red O staining.[3][5]
Materials:
-
3T3-L1 preadipocytes
-
DMEM with 10% Bovine Calf Serum (for expansion)
-
DMEM with 10% Fetal Bovine Serum (FBS) (for differentiation)
-
Adipogenesis induction cocktail (e.g., insulin, dexamethasone, and IBMX)
-
This compound (EXP3179)
-
Phosphate-Buffered Saline (PBS)
-
10% Formalin
-
Oil Red O staining solution
-
Isopropanol
-
Spectrophotometer
Experimental Workflow:
Protocol:
-
Cell Culture: Grow 3T3-L1 preadipocytes in DMEM with 10% bovine calf serum.
-
Induction of Differentiation:
-
Once the cells reach confluence, induce differentiation by switching to DMEM with 10% FBS and the adipogenesis induction cocktail.
-
Treat the cells with various concentrations of this compound (e.g., 1-25 µM) or vehicle control during the differentiation period.
-
-
Differentiation Period: Culture the cells for 8-10 days, changing the medium every 2-3 days with fresh medium containing the respective treatments.
-
Oil Red O Staining:
-
Wash the cells with PBS and fix with 10% formalin for at least 1 hour.
-
Wash with water and then with 60% isopropanol.
-
Stain the cells with Oil Red O working solution for 10-20 minutes.
-
Wash extensively with water.
-
-
Quantification:
-
Visually inspect the cells under a microscope for lipid droplet formation.
-
To quantify, elute the Oil Red O stain from the cells by adding 100% isopropanol and incubating for 10 minutes.
-
Transfer the eluate to a 96-well plate and measure the absorbance at approximately 510 nm.
-
-
Data Analysis: Compare the absorbance values of the treated groups to the control group to determine the effect of this compound on adipocyte differentiation.
NADPH Oxidase Activity Assay in PBMCs
This protocol provides a method to measure the effect of this compound on NADPH oxidase activity in human Peripheral Blood Mononuclear Cells (PBMCs) by detecting superoxide production.[3][6]
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI 1640 medium
-
This compound (EXP3179)
-
Phorbol 12-myristate 13-acetate (PMA) or other suitable stimulant
-
Lucigenin or Dihydroethidium (DHE) for superoxide detection
-
Luminometer or fluorescence plate reader
Protocol:
-
PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture and Treatment: Resuspend PBMCs in RPMI 1640 medium. Pre-incubate the cells with various concentrations of this compound or vehicle for 30-60 minutes.
-
NADPH Oxidase Activation and Detection:
-
Add a superoxide detection reagent (e.g., lucigenin or DHE) to the cell suspension.
-
Stimulate NADPH oxidase activity by adding PMA.
-
Immediately measure the chemiluminescence (with lucigenin) or fluorescence (with DHE) over time using a plate reader.
-
-
Data Analysis: Calculate the rate of superoxide production and compare the inhibition by this compound to the stimulated control. Determine the IC50 if a dose-response is observed.
Conclusion
The in vitro cell-based assays detailed in these application notes provide a robust framework for investigating the non-AT1 receptor-mediated effects of this compound. By utilizing these protocols, researchers can further elucidate the anti-inflammatory, metabolic, and anti-platelet properties of this unique metabolite, potentially uncovering new therapeutic applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. caymanchem.com [caymanchem.com]
- 4. ahajournals.org [ahajournals.org]
- 5. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Losartan metabolite EXP3179 blocks NADPH oxidase-mediated superoxide production by inhibiting protein kinase C: potential clinical implications in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Forced Degradation Studies of Losartan Carboxaldehyde (EXP-3179)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Losartan Carboxaldehyde, also known as EXP-3179, is a critical intermediate in the oxidative degradation and metabolic pathway of Losartan, an angiotensin II receptor antagonist widely used in the management of hypertension.[1][2] Understanding the stability of this compound under various stress conditions is essential for identifying potential degradants, elucidating degradation pathways, and developing stable pharmaceutical formulations. Forced degradation studies are a crucial component of drug development, providing insights into the intrinsic stability of a drug substance.[2] These application notes provide a comprehensive overview and detailed protocols for conducting forced degradation studies on this compound. While extensive data exists for the parent drug, Losartan, this document outlines a robust strategy for evaluating this compound specifically, based on established principles of forced degradation.
Degradation Pathways and Stability Profile
This compound is an aldehyde intermediate formed from the oxidation of the primary alcohol group of Losartan.[2] It is subsequently oxidized to the active metabolite, Losartan Carboxylic Acid (EXP-3174).[1] Therefore, the primary anticipated degradation pathway for this compound under oxidative stress is its conversion to Losartan Carboxylic Acid.[1] The stability of this compound under other conditions such as acid, base, heat, and light is not extensively documented in publicly available literature, necessitating the conduct of comprehensive forced degradation studies. Losartan itself is relatively stable under hydrolytic (acidic and alkaline) and thermal stress but is susceptible to oxidative and photolytic degradation.[1]
Data Presentation
The following tables are templates for summarizing the quantitative data from forced degradation studies on this compound.
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | Reagent and Concentration | Duration | Temperature (°C) | % Degradation of this compound | Major Degradation Products Identified |
| Acid Hydrolysis | 0.1 M HCl | 7 days | 60 | Data to be generated | Data to be generated |
| Base Hydrolysis | 0.1 M NaOH | 7 days | 60 | Data to be generated | Data to be generated |
| Oxidative | 3% H₂O₂ | 7 days | Room Temperature | Data to be generated | Expected: Losartan Carboxylic Acid (EXP-3174)[1] |
| Thermal | Solid State | 14 days | 70 | Data to be generated | Data to be generated |
| Photolytic | Solid State & Solution | ICH Q1B | Room Temperature | Data to be generated | Data to be generated |
Table 2: Chromatographic Data of this compound and its Potential Degradation Products
| Compound | Retention Time (min) | Relative Retention Time |
| This compound | Data to be generated | 1.00 |
| Losartan Carboxylic Acid (EXP-3174) | Data to be generated | Data to be generated |
| Other Degradation Products | Data to be generated | Data to be generated |
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies on this compound.
Preparation of Stock and Working Solutions
-
Stock Solution: Accurately weigh and dissolve a suitable amount of this compound reference standard in a volumetric flask using a suitable solvent (e.g., methanol or acetonitrile) to obtain a stock solution of 1 mg/mL.
-
Working Solution: Dilute the stock solution with the same solvent to a suitable concentration for analysis (e.g., 100 µg/mL).
Forced Degradation (Stress) Studies
-
To 1 mL of the this compound stock solution (1 mg/mL) in a suitable container, add 1 mL of 0.1 M hydrochloric acid.
-
Keep the solution at 60°C for 7 days.[3]
-
Withdraw samples at appropriate time intervals (e.g., 0, 1, 3, 5, and 7 days).
-
Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide.
-
Dilute the neutralized samples with the mobile phase to a final concentration of approximately 100 µg/mL before analysis.
-
To 1 mL of the this compound stock solution (1 mg/mL) in a suitable container, add 1 mL of 0.1 M sodium hydroxide.
-
Keep the solution at 60°C for 7 days.[3]
-
Withdraw samples at appropriate time intervals.
-
Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid.
-
Dilute the neutralized samples with the mobile phase to a final concentration of approximately 100 µg/mL before analysis.
-
To 1 mL of the this compound stock solution (1 mg/mL) in a suitable container, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 7 days, protected from light.[2]
-
Withdraw samples at appropriate time intervals.
-
Dilute the samples with the mobile phase to a final concentration of approximately 100 µg/mL before analysis.
-
Place the solid this compound powder in a thermostatically controlled oven at 70°C for 14 days.[4]
-
At the end of the study, dissolve a known amount of the stressed solid in the mobile phase to obtain a concentration of 100 µg/mL for analysis.
-
Expose the solid this compound powder and a solution of this compound (100 µg/mL in a suitable solvent) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be kept in the dark under the same conditions.
-
At the end of the exposure, prepare solutions of the solid and diluted solutions to a concentration of 100 µg/mL for analysis.
Analytical Methodology
A stability-indicating HPLC method should be used for the analysis of the stressed samples.
-
Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system with a UV detector or a mass spectrometer (LC-MS/MS) is recommended.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a suitable starting point.
-
Mobile Phase: A gradient elution with a mixture of an acidic aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile) is likely to provide good separation.[2]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV spectrum of this compound.
-
Injection Volume: 10-20 µL.
The method should be validated to ensure it is stability-indicating, meaning it can separate this compound from its degradation products.
Visualizations
Experimental Workflow
Caption: Workflow for a forced degradation study of this compound.
Known Degradation Pathway
References
Application Note: Development of a Stability-Indicating HPLC Method for Losartan Carboxaldehyde
Introduction
Losartan is a widely prescribed angiotensin II receptor antagonist for the treatment of hypertension.[1] The stability of a drug substance is a critical factor in ensuring its safety, efficacy, and shelf-life. Degradation of the active pharmaceutical ingredient (API) can result in a loss of potency and the formation of potentially toxic impurities. Losartan Carboxaldehyde (EXP-3179) is a key intermediate in the synthesis of Losartan and a significant degradation product formed via the oxidation of the primary alcohol group of the Losartan molecule.[2][3] Understanding the stability of this compound is crucial for controlling impurities in Losartan drug products and for the development of stable formulations.
This application note details a stability-indicating high-performance liquid chromatography (HPLC) method for the analysis of this compound. The method is designed to separate the active ingredient from its potential degradation products generated under various stress conditions, as stipulated by the International Council for Harmonisation (ICH) guidelines.
Experimental Protocols
Apparatus
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector or a photodiode array (PDA) detector.
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Water bath
-
Photostability chamber
Reagents and Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Orthophosphoric acid (AR grade)
-
Sodium hydroxide (AR grade)
-
Hydrochloric acid (AR grade)
-
Hydrogen peroxide (30%, AR grade)
-
Purified water (Milli-Q or equivalent)
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.1% phosphoric acid in water under a gradient elution program.[4] |
| Flow Rate | 1.0 mL/min[4] |
| Detection Wavelength | 225 nm[5] |
| Column Temperature | 35°C[4] |
| Injection Volume | 10 µL |
Preparation of Solutions
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 100 µg/mL.
-
Sample Solution: Prepare a sample solution of this compound in the mobile phase at a concentration of 100 µg/mL.
Forced Degradation Study Protocol
Forced degradation studies were performed on a 100 µg/mL solution of this compound to evaluate the stability-indicating nature of the method.[4]
-
Acid Degradation: To 5 mL of the sample solution, add 5 mL of 0.1 M HCl. Keep the solution at 80°C for 24 hours.[6] Neutralize the solution with 0.1 M NaOH before injection.
-
Alkali Degradation: To 5 mL of the sample solution, add 5 mL of 0.1 M NaOH. Keep the solution at 80°C for 24 hours.[6] Neutralize the solution with 0.1 M HCl before injection.
-
Oxidative Degradation: To 5 mL of the sample solution, add 5 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours.[3][7]
-
Thermal Degradation: Keep the solid drug substance in a hot air oven at 105°C for 48 hours. Prepare a 100 µg/mL solution from the stressed sample for analysis.
-
Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) and visible light in a photostability chamber for a period compliant with ICH Q1B guidelines. Prepare a 100 µg/mL solution from the stressed sample for analysis.
Results and Discussion
The developed HPLC method was able to effectively separate the peak of this compound from the peaks of its degradation products generated under various stress conditions. The method demonstrated specificity and stability-indicating characteristics.
Summary of Forced Degradation Data
| Stress Condition | Reagent/Condition | Duration | Expected % Degradation | Major Degradation Product(s) |
| Acidic Hydrolysis | 0.1 M HCl at 80°C | 24 hours | Minimal | This compound is relatively stable under acidic conditions.[2][6] |
| Alkaline Hydrolysis | 0.1 M NaOH at 80°C | 24 hours | Minimal | This compound is relatively stable under alkaline conditions.[2][6] |
| Oxidative | 3% H₂O₂ at room temperature | 24 hours | Significant | Losartan Carboxylic Acid (EXP-3174) is the primary oxidation product.[2][3] |
| Thermal | 105°C (solid state) | 48 hours | Minimal | This compound shows good thermal stability.[2] |
| Photolytic | UV and Visible light | ICH Q1B | Moderate | Degradation may involve the imidazole ring, similar to Losartan.[2][6] |
Visualizations
References
- 1. Development and validation of a stability-indicating HPLC method for the simultaneous determination of losartan potassium, hydrochlorothiazide, and their degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. ingentaconnect.com [ingentaconnect.com]
- 5. latamjpharm.org [latamjpharm.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Application Note: Profiling and Characterization of Losartan Carboxaldehyde Impurity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Losartan is an orally active angiotensin II receptor (AT1) antagonist widely used in the treatment of hypertension. During its synthesis, storage, and metabolism, various impurities can arise, which may affect the efficacy and safety of the drug product. One such critical impurity is Losartan Carboxaldehyde (also known as EXP3179 or Losartan Aldehyde). This intermediate is not only a process-related impurity and a degradation product formed under oxidative stress but also an active metabolite of Losartan.[1][2][3] It is formed in the liver through the action of cytochrome P450 enzymes, specifically CYP2C9 and CYP3A4, as an intermediate in the conversion of Losartan to its more potent active carboxylic acid metabolite, EXP3174.[4][5][6] Interestingly, this compound itself exhibits biological activity, notably as a partial agonist of peroxisome proliferator-activated receptor-gamma (PPARγ), which may contribute to some of the pleiotropic effects of Losartan.[7][8][9][10]
Given its dual role as an impurity and an active metabolite, the accurate profiling, characterization, and quantification of this compound are of paramount importance for quality control in drug manufacturing and for a comprehensive understanding of Losartan's pharmacology. This application note provides detailed protocols for the identification and quantification of this compound using state-of-the-art analytical techniques.
Data Presentation
Quantitative Analysis of Losartan Degradation
Forced degradation studies are essential to understand the stability of a drug substance and to identify potential degradation products.[11] The following table summarizes the degradation of Losartan under various stress conditions, with a focus on the formation of this compound.
| Stress Condition | Duration | Losartan Degradation (%) | Major Degradation Products Identified | Reference |
| Oxidative | ||||
| 3% H₂O₂ | 7 days | ~10% | This compound (LD-6) , Losartan Carboxylic Acid (EXP-3174), N-hydroxylosartans, Dimers | [1][2][12] |
| Acidic | ||||
| 0.1 M HCl | 7 days | < 1% | Minimal degradation | [1][2][13] |
| 1 M HCl, 70°C | 14 days | 0.72% | Unidentified degradation products | [1][13] |
| Alkaline | ||||
| 0.1 M NaOH | 7 days | < 1% | Minimal degradation | [1][2][13] |
| Photolytic | ||||
| UV/Visible Light | - | Variable | Destruction of the imidazole ring | [1][13] |
Experimental Protocols
Protocol 1: HPLC Method for Quantification of this compound
This protocol describes a High-Performance Liquid Chromatography (HPLC) method for the simultaneous determination of Losartan and its related impurities, including this compound.[14][15][16][17]
Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid (AR grade)
-
Triethylamine (for pH adjustment)
-
Water (HPLC grade)
-
Losartan Potassium reference standard
-
This compound reference standard
-
Column: ACCHROM ODS-C18 (250 mm × 4.6 mm, 5 µm) or equivalent[14]
Instrumentation:
-
HPLC system with a UV detector
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient mixture of 0.1% phosphoric acid in water and acetonitrile.
-
Standard Solution Preparation:
-
Accurately weigh and dissolve Losartan Potassium and this compound reference standards in methanol to prepare stock solutions.
-
Prepare working standard solutions by diluting the stock solutions with the mobile phase to achieve a final concentration in the desired calibration range.
-
-
Sample Preparation:
-
For drug substance: Accurately weigh and dissolve the Losartan sample in methanol to achieve a known concentration.
-
For drug product (tablets): Weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to a specific amount of Losartan, dissolve it in methanol, sonicate to ensure complete dissolution, and dilute to a known volume.[14] Filter the solution through a 0.45 µm filter before injection.
-
-
Chromatographic Conditions:
-
Column: ACCHROM ODS-C18 (250 mm × 4.6 mm, 5 µm)[14]
-
Mobile Phase: Gradient elution with 0.1% phosphoric acid in water and acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 20 µL
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Identify the peaks of Losartan and this compound based on their retention times compared to the standards. Calculate the amount of this compound in the sample using the peak area and the calibration curve generated from the standard solutions.
Protocol 2: LC-MS/MS Method for Characterization and Sensitive Quantification
This protocol outlines a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the sensitive quantification and structural confirmation of this compound in biological matrices or drug products.[18][19][20][21]
Materials:
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Water (LC-MS grade)
-
Losartan Potassium reference standard
-
This compound reference standard
-
Internal Standard (e.g., Irbesartan)
-
Column: Zorbax RR StableBond C18 (3.0 × 100 mm, 3.5 µm) or equivalent
Instrumentation:
-
LC-MS/MS system with an electrospray ionization (ESI) source
Procedure:
-
Mobile Phase Preparation: Prepare mobile phase A as 0.1% formic acid in water and mobile phase B as acetonitrile.
-
Standard Solution Preparation: Prepare stock and working standard solutions of Losartan, this compound, and the internal standard in methanol.
-
Sample Preparation (from plasma):
-
To a 200 µL plasma sample, add the internal standard solution.
-
Perform protein precipitation by adding acetonitrile or methanol. Vortex and centrifuge.
-
Alternatively, use solid-phase extraction (SPE) for cleaner samples.[21]
-
Evaporate the supernatant to dryness and reconstitute in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Zorbax RR StableBond C18 (3.0 × 100 mm, 3.5 µm)
-
Mobile Phase: Gradient elution with 0.1% formic acid in water and acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Losartan: Monitor the specific precursor to product ion transition.
-
This compound: Monitor the specific precursor to product ion transition (e.g., m/z 421).[2]
-
Internal Standard: Monitor the specific precursor to product ion transition.
-
-
-
Analysis and Quantification: Analyze the samples and quantify this compound using the ratio of its peak area to that of the internal standard against a calibration curve. The MS/MS fragmentation pattern will confirm the identity of the analyte.
Protocol 3: NMR Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural confirmation of impurities.[22]
Materials:
-
Isolated this compound impurity (or reference standard)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR tubes
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve an appropriate amount of the isolated this compound in a suitable deuterated solvent in an NMR tube.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum to determine the proton environment.
-
Acquire a ¹³C NMR spectrum to determine the carbon skeleton.
-
Perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish connectivity between protons and carbons and to fully assign the structure.
-
-
Spectral Analysis:
-
Analyze the chemical shifts, coupling constants, and correlations in the 1D and 2D NMR spectra.
-
Compare the obtained spectra with the expected structure of this compound and with the spectra of Losartan to confirm the structural modification (the presence of an aldehyde group instead of a hydroxymethyl group).[23][24][25]
-
Visualizations
Caption: Experimental workflow for impurity profiling.
Caption: Metabolic pathway of Losartan.
Caption: PPARγ signaling pathway of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Identification of losartan degradates in stressed tablets by LC-MS and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical pharmacokinetics of losartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. Losartan Impurities | 114798-26-4 Certified Reference Substance [alfaomegapharma.com]
- 7. caymanchem.com [caymanchem.com]
- 8. ahajournals.org [ahajournals.org]
- 9. ahajournals.org [ahajournals.org]
- 10. Chronic treatment with losartan results in sufficient serum levels of the metabolite EXP3179 for PPARgamma activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medcraveonline.com [medcraveonline.com]
- 12. Isolation and structural characterization of two novel oxidative degradation products of losartan potassium active pharmaceutical ingredient using advanced analytical techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. ingentaconnect.com [ingentaconnect.com]
- 15. ijpsr.com [ijpsr.com]
- 16. Cost-effective, green HPLC determination of losartan, valsartan and their nitrosodiethylamine impurity: application to pharmaceutical dosage forms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. thaiscience.info [thaiscience.info]
- 20. mdpi.com [mdpi.com]
- 21. Simultaneous determination of losartan, losartan acid and amlodipine in human plasma by LC-MS/MS and its application to a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Losartan: Comprehensive Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Losartan Carboxaldehyde Peak Tailing in HPLC
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the analysis of Losartan and its related compounds, with a specific focus on the peak tailing of Losartan Carboxaldehyde.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing in reverse-phase HPLC?
A1: Peak tailing of this compound is a common issue in reverse-phase HPLC and is primarily caused by secondary interactions between the analyte and the stationary phase. This compound possesses basic functional groups, specifically the imidazole and tetrazole moieties, which can interact with residual acidic silanol groups (Si-OH) on the surface of silica-based columns like C18.[1][2][3] These interactions are a different retention mechanism from the intended hydrophobic interactions, leading to a non-symmetrical peak shape.
Q2: What is the pKa of this compound and why is it important?
Q3: Can the mobile phase composition, other than pH, affect peak tailing?
A3: Yes, several other mobile phase factors can influence peak tailing:
-
Buffer Concentration: A buffer concentration that is too low may not have sufficient capacity to maintain a stable pH at the column surface, leading to inconsistent ionization of the analyte and silanol groups.[3]
-
Organic Modifier: The type and concentration of the organic modifier (e.g., acetonitrile or methanol) can affect peak shape. Methanol is a more protic solvent and can sometimes help to mask silanol interactions better than acetonitrile.
-
Additives: The addition of a small amount of a basic compound, like triethylamine (TEA), to the mobile phase can competitively bind to active silanol sites, reducing their interaction with this compound.[4]
Q4: How does the HPLC column itself contribute to peak tailing?
A4: The column is a major contributor to peak tailing:
-
Column Chemistry: Older, Type A silica columns have a higher concentration of acidic silanol groups. Modern, high-purity, Type B silica columns are better end-capped, meaning most of the silanol groups are chemically deactivated, which significantly reduces tailing for basic compounds.[2]
-
Column Degradation: Over time, the stationary phase can degrade, especially when operating at extreme pH values or high temperatures. This can expose more silanol groups, leading to increased tailing.
-
Contamination: Accumulation of sample matrix components on the column inlet frit or the stationary phase can distort the peak shape.
Q5: Could my HPLC system be the cause of the peak tailing?
A5: Yes, instrumental issues can contribute to peak tailing for all peaks in a chromatogram, including this compound. This is often referred to as extra-column band broadening. Potential causes include:
-
Excessively long or wide-bore tubing between the injector, column, and detector.
-
Dead volumes in fittings and connections.
-
A large detector cell volume.
Troubleshooting Guides
This section provides step-by-step instructions to diagnose and resolve peak tailing issues with this compound.
Guide 1: Systematic Troubleshooting of Peak Tailing
This guide follows a logical progression from simple checks to more involved investigations.
Step 1: Initial System and Method Verification
-
Question: Is the peak tailing observed for all peaks or just this compound?
-
If all peaks are tailing: The issue is likely systemic.
-
Check for extra-column volume: Ensure all tubing is as short and narrow as possible. Check all fittings for proper connection.
-
Inspect the guard column: If a guard column is in use, replace it.
-
Column void: A void at the head of the column can cause tailing for all peaks. Consider replacing the column.
-
-
If only the this compound peak is tailing: The issue is likely chemical in nature. Proceed to Step 2.
-
Step 2: Mobile Phase Optimization
-
Action: Prepare a fresh batch of mobile phase, carefully verifying the pH of the aqueous portion before adding the organic modifier. Ensure the buffer concentration is adequate (typically 20-50 mM).
-
Rationale: An incorrectly prepared or degraded mobile phase can be a simple cause of peak shape issues.
-
If the problem persists, proceed to the "Mobile Phase pH Scouting Study" protocol below.
Step 3: Column Evaluation
-
Action: If mobile phase optimization does not resolve the issue, the column may be the culprit.
-
Follow the "Column Performance Evaluation and Washing Protocol" below.
Step 4: Sample Concentration and Solvent Effects
-
Question: Is it possible the sample is overloaded or dissolved in a solvent much stronger than the mobile phase?
-
Action: Dilute the sample 10-fold with the mobile phase and re-inject.
-
Rationale: Injecting too much sample (mass overload) or dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[3]
-
Experimental Protocols
Protocol 1: Mobile Phase pH Scouting Study
Objective: To determine the optimal mobile phase pH to minimize peak tailing for this compound by controlling its ionization state and the ionization of residual silanols.
Methodology:
-
Prepare Buffers: Prepare a series of aqueous buffers at different pH values. A good starting range would be from pH 3.0 to pH 7.0 in 1.0 pH unit increments (e.g., 3.0, 4.0, 5.0, 6.0, 7.0). Use a buffer with a suitable pKa for each desired pH (e.g., phosphate or acetate).
-
Prepare Mobile Phases: For each pH value, prepare the mobile phase by mixing the aqueous buffer with the organic modifier (e.g., acetonitrile) in the desired ratio (e.g., 60:40 aqueous:organic).
-
Equilibrate the System: Start with the lowest pH mobile phase. Flush the HPLC system and column thoroughly until the backpressure and detector baseline are stable (at least 15-20 column volumes).
-
Inject Standard: Inject a standard solution of this compound.
-
Analyze Peak Shape: Record the chromatogram and calculate the tailing factor (asymmetry factor).
-
Increase pH: Incrementally increase the mobile phase pH, ensuring the system is fully equilibrated with the new mobile phase before each injection.
-
Data Analysis: Compare the tailing factors at each pH to identify the optimal pH that provides the most symmetrical peak.
| pH of Aqueous Buffer | Tailing Factor (Asymmetry) | Observations |
| 3.0 | ||
| 4.0 | ||
| 5.0 | ||
| 6.0 | ||
| 7.0 |
Table 1: Mobile Phase pH Scouting Data Table.
Protocol 2: Column Performance Evaluation and Washing
Objective: To assess the health of the HPLC column and to clean it of potential contaminants that may be causing peak tailing.
Methodology:
Part A: Column Performance Evaluation
-
Prepare a Standard Test Mixture: Prepare a solution containing a neutral compound (e.g., toluene), a basic compound (e.g., amitriptyline or your this compound standard), and an acidic compound.
-
Run Initial Chromatogram: Using your standard method, run the test mixture on the suspect column and record the chromatogram.
-
Evaluate: Assess the peak shape (tailing factor) for all compounds. If the basic compound shows significantly more tailing than the neutral compound, it indicates active silanol interactions.
Part B: Column Washing Protocol (for Reverse-Phase C18 Columns)
-
Disconnect from Detector: Disconnect the column outlet from the detector to avoid contamination.
-
Flush with Buffer-Free Mobile Phase: Wash the column with 10-20 column volumes of the mobile phase without the buffer salts (e.g., water/organic mixture).
-
Organic Solvent Wash: Flush with 20 column volumes of 100% acetonitrile.
-
Stronger Solvent Wash (if necessary): If tailing persists, wash with 20 column volumes of a stronger solvent mixture like 75:25 acetonitrile:isopropanol.
-
Re-equilibration: Re-equilibrate the column with your mobile phase (including buffer) until the baseline is stable.
-
Re-evaluate Performance: Repeat the performance evaluation from Part A. If peak shape has improved, the column was likely contaminated. If not, the column may be permanently damaged and require replacement.
| Washing Step | Solvent | Volume (column volumes) |
| 1 | Mobile Phase (no buffer) | 10 - 20 |
| 2 | 100% Acetonitrile | 20 |
| 3 (Optional) | 75:25 Acetonitrile:Isopropanol | 20 |
| 4 | 100% Acetonitrile | 20 |
| 5 | Mobile Phase | 15 - 20 |
Table 2: General Column Washing Protocol.
Visual Troubleshooting Guides
Caption: A step-by-step workflow for diagnosing and resolving peak tailing issues.
Caption: Chemical interactions leading to peak tailing of basic compounds.
References
Technical Support Center: Optimizing Mobile Phase for Losartan Carboxaldehyde HPLC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the High-Performance Liquid Chromatography (HPLC) analysis of Losartan Carboxaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for the analysis of Losartan and its impurities like this compound?
A typical starting mobile phase for separating Losartan and its impurities, including this compound, on a C18 column is a gradient or isocratic mixture of an acidic aqueous buffer and an organic solvent.[1][2] A common composition involves an aqueous phase containing a phosphate buffer or an amine modifier like triethylamine, with the pH adjusted to the acidic range (typically pH 2.4-3.5), and an organic phase of acetonitrile or methanol.[2][3]
Q2: Why is the pH of the mobile phase critical for the analysis of Losartan and this compound?
The pH of the mobile phase is crucial because it affects the ionization state of both Losartan and this compound.[3] Maintaining a consistent and appropriate pH, usually in the acidic range, helps to ensure that the analytes are in a single ionic form, leading to sharper, more symmetrical peaks and reproducible retention times.[3][4] Operating near the pKa of an analyte can lead to peak tailing or splitting.[4]
Q3: My this compound peak is showing significant tailing. What are the potential causes and solutions?
Peak tailing for this compound can be caused by several factors:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based column packing can interact with basic functional groups on the analyte, causing tailing.[4][5]
-
Column Overload: Injecting too much sample can lead to peak distortion.[3]
-
Solution: Reduce the injection volume or the concentration of the sample.[3]
-
-
Column Contamination: Buildup of contaminants on the column can lead to poor peak shape.[3]
Q4: I am not getting good resolution between Losartan and this compound. What adjustments can I make to the mobile phase?
Improving resolution between closely eluting peaks like Losartan and its carboxaldehyde impurity often requires careful optimization of the mobile phase:
-
Adjust Organic Solvent Percentage: A lower percentage of the organic solvent (e.g., acetonitrile) will generally increase retention times and may improve the separation between peaks. Fine-tuning the isocratic composition or the gradient slope is a key optimization step.
-
Change Organic Solvent: Switching from acetonitrile to methanol, or using a combination of both, can alter the selectivity of the separation.
-
Modify Mobile Phase pH: Small adjustments to the pH of the aqueous buffer can change the retention characteristics of the ionizable analytes and improve resolution.
-
Change Buffer Concentration: Modifying the concentration of the buffer salts can also influence selectivity.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
This guide provides a systematic approach to diagnosing and resolving poor peak shapes in the HPLC analysis of this compound.
Troubleshooting Workflow for Poor Peak Shape
References
Technical Support Center: Quantifying Losartan Carboxaldehyde by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals quantifying Losartan Carboxaldehyde (EXP3179), an intermediate metabolite of Losartan, by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important to quantify?
A1: this compound, also known as EXP3179, is an intermediate metabolite in the conversion of the antihypertensive drug Losartan to its major active metabolite, Losartan Carboxylic Acid (EXP3174).[1][2][3] Quantifying this compound is important for comprehensive pharmacokinetic studies and to understand the complete metabolic profile of Losartan.
Q2: What are the typical MRM transitions for this compound in LC-MS/MS analysis?
A2: A commonly used Multiple Reaction Monitoring (MRM) transition for this compound (EXP3179) is m/z 421.1 → 207.1.[4]
Q3: What type of sample preparation is suitable for analyzing this compound in biological matrices?
A3: Protein precipitation is a straightforward and effective method for extracting this compound from serum or plasma.[4] A typical procedure involves the addition of acetonitrile to the sample to precipitate proteins, followed by centrifugation to separate the supernatant for injection into the LC-MS/MS system.[4]
Q4: What are the potential stability issues with this compound during sample handling and analysis?
A4: Aldehydes can be chemically reactive and prone to oxidation. This compound is an intermediate in the oxidation of Losartan to Losartan Carboxylic Acid, suggesting it may be susceptible to further oxidation.[1] Careful sample handling, including minimizing exposure to air and light, and storing samples at low temperatures (e.g., -80°C) is recommended to ensure stability.
Q5: What is a suitable internal standard for the quantification of this compound?
A5: A suitable internal standard should have similar chemical properties and chromatographic behavior to the analyte. For the analysis of Losartan and its metabolites, structurally similar compounds like Irbesartan or Candesartan have been used.[5][6] In one study specifically quantifying this compound, thioridazine was used as the internal standard.[4] The ideal internal standard would be a stable isotope-labeled version of this compound, if available.
Troubleshooting Guide
Below is a guide to common issues encountered during the LC-MS/MS analysis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Signal Intensity / Poor Sensitivity | Suboptimal MS parameters: Incorrect MRM transitions, collision energy, or source parameters. Analyte degradation: this compound may be unstable in the sample matrix or during sample preparation. Ion suppression: Co-eluting matrix components can interfere with the ionization of the analyte. Poor chromatographic peak shape: Peak tailing or broadening can reduce signal intensity. | Optimize MS parameters: Infuse a standard solution of this compound to determine the optimal precursor and product ions, and to fine-tune collision energy and source settings. Ensure sample stability: Keep samples on ice or in a cooled autosampler. Prepare samples fresh and analyze them promptly. Evaluate the effect of antioxidants. Improve sample cleanup: Use solid-phase extraction (SPE) for a cleaner sample extract compared to protein precipitation.[5][7] Optimize chromatography: Adjust mobile phase composition, gradient, and flow rate. Ensure the column is not overloaded. |
| High Variability in Results | Inconsistent sample preparation: Variations in pipetting, extraction time, or evaporation can lead to inconsistent recoveries. Internal standard issues: Improper selection or addition of the internal standard. Autosampler issues: Inconsistent injection volumes. | Standardize procedures: Use calibrated pipettes and ensure consistent timing for each step of the sample preparation. Select an appropriate internal standard: Use a stable isotope-labeled internal standard if available. Add the internal standard early in the sample preparation process to account for variability. Perform autosampler maintenance: Check for air bubbles in the syringe and ensure the injection port is clean. |
| Peak Tailing or Splitting | Column degradation: Loss of stationary phase or contamination of the column. Inappropriate mobile phase pH: The pH of the mobile phase can affect the ionization state and peak shape of the analyte. Secondary interactions: The analyte may be interacting with active sites on the column or in the LC system. | Replace or clean the column: Flush the column with a strong solvent or replace it if it is old or heavily used. Adjust mobile phase pH: Experiment with small changes in the mobile phase pH to improve peak shape. Use a different column: Consider a column with a different stationary phase or end-capping. |
| Carryover | Adsorption of the analyte: this compound may adsorb to surfaces in the LC system, such as the injector, tubing, or column. Insufficient needle wash: The autosampler needle may not be adequately cleaned between injections. | Optimize needle wash: Use a strong solvent in the needle wash and increase the wash volume and duration. Modify the mobile phase: Adding a small amount of a competing compound to the mobile phase can sometimes reduce adsorption. Inject a blank after high concentration samples: This can help to wash out any residual analyte. |
Quantitative Method Parameters from a Validated Study[4]
| Parameter | Value |
| Analyte | This compound (EXP3179) |
| MRM Transition | 421.1 > 207.1 |
| Calibration Curve Range | 0.1–200 ng/mL |
| Accuracy | >97.8% |
| Sample Preparation | Protein Precipitation with Acetonitrile |
| Internal Standard | Thioridazine |
Experimental Protocols
Sample Preparation: Protein Precipitation[4]
-
To a 100 µL aliquot of serum or plasma, add 200 µL of acetonitrile containing the internal standard (e.g., thioridazine).
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the sample at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Chromatographic Conditions
-
Column: A C18 reversed-phase column is commonly used for the separation of Losartan and its metabolites.[5]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Gradient: A gradient elution is typically used to separate the parent drug from its metabolites.
-
Injection Volume: 5-10 µL.
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for maximum sensitivity.
Visualizations
Caption: Metabolic pathway of Losartan to this compound and Losartan Carboxylic Acid.
Caption: Experimental workflow for the quantification of this compound by LC-MS/MS.
Caption: Troubleshooting decision tree for common issues in this compound analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Serum Concentrations of Losartan Metabolites Correlate With Improved Physical Function in a Pilot Study of Prefrail Older Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Simultaneous quantification of losartan and active metabolite in human plasma by liquid chromatography-tandem mass spectrometry using irbesartan as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of losartan, EXP-3174 and hydrochlorothiazide in plasma via fully automated 96-well-format-based solid-phase extraction and liquid chromatography-negative electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of losartan, losartan acid and amlodipine in human plasma by LC-MS/MS and its application to a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Losartan Carboxaldehyde
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Losartan Carboxaldehyde.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and actionable troubleshooting steps.
Issue 1: Low Yield of this compound
-
Possible Cause 1: Incomplete Oxidation of Losartan. The oxidation of the primary alcohol group in Losartan to the aldehyde may be inefficient.
-
Troubleshooting Steps:
-
Optimize Oxidizing Agent: Evaluate different oxidizing agents. While pyridinium dichromate (PDC) can provide high yields, other reagents like manganese dioxide (MnO2) can also be effective, particularly with microwave assistance.
-
Adjust Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For the PDC method, a reaction time of around 6 hours at room temperature to 50°C is reported to be effective.
-
Control Reaction pH: For certain oxidation reactions, maintaining an optimal pH is crucial. For instance, some procedures specify alkaline conditions.
-
-
-
Possible Cause 2: Degradation of the Product. Losartan and its derivatives can be susceptible to degradation under certain conditions.
-
Troubleshooting Steps:
-
Avoid Harsh Conditions: Minimize exposure to strong acids, bases, and high temperatures for extended periods.
-
Photostability: Protect the reaction mixture from light, as Losartan is known to be susceptible to photolytic degradation.
-
-
-
Possible Cause 3: Suboptimal Reaction Conditions in Precursor Synthesis. If synthesizing this compound from its precursors, the yield of the key intermediate, 2-butyl-4-chloro-1H-imidazole-5-carboxaldehyde, may be low.
-
Troubleshooting Steps:
-
Vilsmeier-Haack Reaction Optimization: When using the Vilsmeier-Haack reaction to synthesize the imidazole aldehyde, carefully control the stoichiometry of the reagents (e.g., POCl₃ and DMF) and the reaction temperature.
-
-
Issue 2: Presence of Impurities in the Final Product
-
Possible Cause 1: Over-oxidation to Carboxylic Acid (EXP-3174). The desired aldehyde can be further oxidized to the corresponding carboxylic acid, which is a common impurity.
-
Troubleshooting Steps:
-
Use a Mild Oxidizing Agent: Select an oxidizing agent that is less prone to over-oxidation.
-
Careful Monitoring: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the formation of the carboxylic acid byproduct.
-
Purification: Employ chromatographic techniques such as column chromatography to separate the aldehyde from the carboxylic acid.
-
-
-
Possible Cause 2: Formation of Isothis compound. Similar to the synthesis of Losartan, alkylation of the imidazole ring can occur at a different nitrogen atom, leading to the formation of a regioisomer.
-
Troubleshooting Steps:
-
Control Alkylation Temperature: Lowering the reaction temperature during the alkylation step can favor the desired regioisomer.
-
Choice of Base and Solvent: The selection of the base and solvent system can influence the regioselectivity of the alkylation.
-
-
-
Possible Cause 3: Dimerization of Benzylated Imidazole Intermediate. Under certain conditions, a synergistic effect of the solvent mixture (e.g., DMAC/MeOH) can lead to an aldol reaction, resulting in the dimerization of the benzylated imidazole intermediate.
-
Troubleshooting Steps:
-
Solvent System Optimization: If dimerization is observed, consider alternative solvent systems that do not promote this side reaction.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most common laboratory-scale synthesis involves the oxidation of the primary alcohol group of Losartan. Common oxidizing agents used for this transformation include pyridinium dichromate (PDC) in a solvent like N,N-dimethylformamide (DMF) or manganese dioxide (MnO2), often with microwave irradiation to enhance reaction rates.
Q2: What is the key intermediate in the synthesis of the imidazole moiety of this compound?
A2: A crucial intermediate is 2-butyl-4-chloro-1H-imidazole-5-carboxaldehyde. This compound is often synthesized via a multi-step process, which can include a Vilsmeier-Haack reaction.
Q3: How can I monitor the progress of the oxidation reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By comparing the spots or peaks of the reaction mixture to those of the starting material (Losartan) and a standard of the product (this compound), you can determine the extent of the conversion.
Q4: What are the typical yields for the synthesis of this compound?
A4: The yield can vary significantly depending on the chosen method and reaction conditions. For the oxidation of Losartan using PDC in DMF, yields as high as 94% have been reported. Microwave-assisted synthesis using MnO2 has been reported with yields around 60%.
Q5: What are the main challenges in purifying this compound?
A5: The primary purification challenge is the separation of the desired aldehyde from the starting material (unreacted Losartan) and the over-oxidation product (Losartan carboxylic acid, EXP-3174). These compounds have similar polarities, which can make separation by column chromatography challenging. Careful optimization of the chromatographic conditions is often necessary.
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound from Losartan
| Oxidizing Agent | Solvent | Reaction Conditions | Reported Yield (%) | Reference |
| Pyridinium Dichromate (PDC) | N,N-Dimethylformamide (DMF) | 20-50°C, 6 hours | 94 | |
| Manganese Dioxide (MnO₂) | Water | Microwave Irradiation, 15 min | 60 |
Experimental Protocols
Protocol 1: Synthesis of this compound via PDC Oxidation
-
Dissolution: Dissolve Losartan (1 equivalent) in N,N-dimethylformamide (DMF).
-
Addition of Oxidant: With stirring, add pyridinium dichromate (PDC) (1.5 to 2 equivalents) portion-wise to the solution. Maintain the temperature below 50°C during the addition.
-
Reaction: Stir the reaction mixture at room temperature for approximately 6 hours.
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up: Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Protocol 2: Synthesis of 2-butyl-4-chloro-1H-imidazole-5-carboxaldehyde via Vilsmeier-Haack Reaction
This protocol is a general representation of a Vilsmeier-Haack reaction for the synthesis of the imidazole aldehyde intermediate.
-
Vilsmeier Reagent Formation: In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) with stirring.
-
Addition of Substrate: To the prepared Vilsmeier reagent, add the 2-butyl-4,5-dihydro-1H-imidazol-5-one intermediate.
-
Reaction: Allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly elevated) for a specified time.
-
Hydrolysis: Carefully quench the reaction by pouring it onto ice water and then neutralize with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the product.
-
Isolation and Purification: Filter the solid product, wash with water, and dry. The crude product can be purified by recrystallization or column chromatography.
Visualizations
Technical Support Center: Losartan Carboxaldehyde Reference Standard
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling, storage, and troubleshooting of the Losartan Carboxaldehyde reference standard to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound (also known as EXP-3179 or Losartan Aldehyde) is a key intermediate and metabolite in the oxidative pathway of Losartan to its active form, Losartan Carboxylic Acid (EXP-3174).[1][2] As a reference standard, its purity and stability are critical for the accurate quantification of impurities in Losartan drug substances and products, ensuring their quality and safety.
Q2: What are the primary degradation pathways for this compound?
The primary degradation pathway for this compound is oxidation. The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid, forming Losartan Carboxylic Acid (EXP-3174).[3][4] Studies on the parent compound, Losartan, show that it is also susceptible to photodegradation, which can lead to the destruction of the imidazole ring.[2] Therefore, exposure to oxygen and light should be minimized.
Q3: What are the recommended storage conditions for the this compound reference standard?
To ensure the long-term stability of the this compound reference standard, the following storage conditions are recommended:
-
Temperature: Long-term storage at -20°C is recommended by several suppliers. For short-term storage, 4°C is acceptable.[5]
-
Atmosphere: Due to its sensitivity to oxidation, it is best to store the reference standard under an inert atmosphere, such as nitrogen or argon.[5]
-
Light: Protect the standard from light by storing it in an amber vial or a light-blocking container.
-
Moisture: Some sources indicate that this compound may be hygroscopic.[5] It should be stored in a tightly sealed container in a desiccator or a dry environment.
Q4: How should I handle the this compound reference standard during experimentation?
To minimize degradation during handling:
-
Allow the container to equilibrate to room temperature before opening to prevent condensation.
-
Handle the material quickly to minimize exposure to atmospheric oxygen and humidity.
-
Use a clean, dry spatula and work in a controlled environment, such as a glove box or under a gentle stream of inert gas, if possible.
-
For preparing solutions, use high-purity, degassed solvents.
Q5: What are the signs of degradation of the this compound reference standard?
Visual signs of degradation may include a change in color or physical appearance of the solid material. However, the most reliable way to detect degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC). The appearance of new peaks or an increase in the area of known impurity peaks (like Losartan Carboxylic Acid) in the chromatogram is indicative of degradation.[6]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Appearance of a new peak corresponding to Losartan Carboxylic Acid in HPLC analysis. | Oxidation of the aldehyde functional group. | 1. Review storage conditions: ensure the standard is stored at the recommended temperature, under an inert atmosphere, and protected from light.2. Check the age of the reference standard; some suppliers suggest a stability of at least 2-4 years under proper storage.[1]3. When preparing solutions, use freshly opened or degassed solvents.4. Minimize the exposure of the solid and solutions to air. |
| Inconsistent analytical results or loss of potency. | Degradation of the reference standard due to improper handling or storage. | 1. Verify the purity of the reference standard using a validated analytical method before use.2. Prepare fresh stock solutions for each set of experiments.3. Ensure accurate weighing and dilution procedures.4. Check for potential interactions with container materials or other reagents. |
| Change in the physical appearance of the solid standard (e.g., discoloration). | Potential degradation due to exposure to light, heat, or contaminants. | 1. Do not use the reference standard if its appearance has changed.2. Obtain a new, certified reference standard.3. Review handling and storage procedures to prevent future occurrences. |
| Difficulty in dissolving the standard. | The standard may have absorbed moisture (hygroscopic). | 1. Ensure the container is brought to room temperature before opening.2. Store in a desiccator to minimize moisture absorption.3. Use of sonication may aid in dissolution. |
Quantitative Data Summary
| Stress Condition | Duration | Losartan Degradation (%) | Major Degradation Products Identified |
| Oxidative (3% H₂O₂) | 7 days | ~10% | Oxidation of primary alcohol to aldehyde (this compound), subsequent oxidation to carboxylic acid (Losartan Carboxylic Acid), and other oxidation products.[3] |
| Acidic (0.1 M HCl) | 7 days | < 1% | Minimal degradation observed.[3] |
| Alkaline (0.1 M NaOH) | 7 days | < 1% | Minimal degradation observed.[3] |
| Thermal (40°C, 75% RH) | 3 years | Trace | Aldehyde and dimeric derivatives of Losartan.[6] |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by HPLC
This protocol outlines a general method for assessing the purity of a this compound reference standard. Method parameters may need to be optimized for specific equipment and columns.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
2. Chromatographic Conditions:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient mixture of acetonitrile and 0.1% phosphoric acid in water.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Column Temperature: 35°C
-
Injection Volume: 10 µL
3. Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Dissolve in and dilute to 100 mL with methanol in a volumetric flask to obtain a stock solution.
-
Further dilute the stock solution with the mobile phase to a suitable working concentration (e.g., 10 µg/mL).
4. Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution and record the chromatogram.
-
Assess the purity by calculating the area percentage of the main peak relative to the total area of all peaks.
Mandatory Visualizations
References
Technical Support Center: Matrix Effects in the Bioanalysis of Losartan and its Metabolites
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals address matrix effects in the bioanalysis of Losartan and its carboxaldehyde metabolite (EXP3179).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the bioanalysis of Losartan Carboxaldehyde?
A1: In the context of LC-MS/MS bioanalysis, the matrix effect is the alteration of the ionization efficiency of a target analyte, such as this compound, by co-eluting endogenous components from the biological sample (e.g., plasma, urine).[1][2] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), compromising the accuracy and precision of quantitative measurements.[1][2] The most common effect observed in electrospray ionization (ESI) is ion suppression.[3][4]
Q2: What are the primary causes of matrix effects?
A2: Matrix effects are primarily caused by endogenous components of the biological sample that co-elute with the analyte and interfere with the ionization process in the mass spectrometer's source.[1][2] The most common culprits in plasma are phospholipids, which are notorious for causing ion suppression.[1][4] Other sources include salts, proteins, and metabolites that are not completely removed during sample preparation.[2][5]
Q3: How can I quantitatively assess the matrix effect for this compound?
A3: The matrix effect can be assessed quantitatively using the post-extraction spike method.[4][6][7] This involves comparing the peak area of the analyte in a blank matrix extract that has been spiked with the analyte after extraction to the peak area of the analyte in a neat solvent standard at the same concentration. The formula is:
Matrix Effect (ME) % = (Peak Areapost-extraction spike / Peak Areaneat solution) x 100
A value of 100% indicates no matrix effect, a value <100% indicates ion suppression, and a value >100% indicates ion enhancement.[3]
Q4: What is the difference between this compound (EXP3179) and Losartan Carboxylic Acid (EXP3174)?
A4: Losartan is metabolized in the liver by cytochrome P450 enzymes. The initial oxidation of the 5-hydroxymethyl group forms an intermediate, this compound (EXP3179).[8][9] This is then further oxidized to the major active metabolite, Losartan Carboxylic Acid (EXP3174), which is 10 to 40 times more potent than Losartan itself.[8][10] While both are metabolites, EXP3174 is the primary contributor to the pharmacological effect and is more commonly the focus of pharmacokinetic studies.[10][11]
Q5: How does the choice of an internal standard (IS) help mitigate matrix effects?
A5: A suitable internal standard is crucial for compensating for matrix effects. An ideal IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement. A stable isotope-labeled (SIL) internal standard of this compound is the best choice as its physicochemical properties are nearly identical to the analyte. If a SIL-IS is not available, a structural analog, such as Irbesartan or Candesartan, can be used.[12][13][14] The IS-normalized matrix factor is a key parameter in validation to ensure the IS effectively corrects for variability.[15]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Problem | Potential Causes | Recommended Solutions |
| High Matrix Effect (Ion Suppression or Enhancement > ±20%) | 1. Insufficient Sample Cleanup: Endogenous materials like phospholipids are co-eluting with this compound.[1][4] 2. Inadequate Chromatographic Separation: The analyte is co-eluting with a significant matrix component.[1] 3. Inappropriate Ionization Technique: Electrospray ionization (ESI) is more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[1][3] | 1. Improve Sample Preparation: Switch from protein precipitation to a more rigorous method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to better remove interferences.[3][5] 2. Optimize Chromatography: Adjust the mobile phase gradient to better separate the analyte from matrix interferences. Consider a column with a different stationary phase (e.g., a C18 column is commonly used).[16][17] 3. Change Ionization Mode: If your instrument allows, test APCI, which is generally less prone to matrix effects from non-volatile salts and phospholipids.[1] |
| Poor Reproducibility (High %CV) in QC Samples | 1. Variable Matrix Effects: The composition of the biological matrix varies between different lots or individuals.[7] 2. Inconsistent Sample Preparation: Minor variations in the extraction procedure can lead to different recovery and matrix effects.[5] 3. Unsuitable Internal Standard: The chosen IS does not adequately track the variability of the analyte's ionization. | 1. Assess Matrix from Multiple Sources: During validation, test at least six different lots of blank matrix to ensure the method is robust.[7][18] 2. Standardize/Automate Protocol: Ensure precise and consistent volumes, mixing times, and procedures for every sample. Automation can significantly improve consistency. 3. Use a Stable Isotope-Labeled IS: A SIL-IS is the most effective way to compensate for sample-to-sample variations in matrix effects.[19] |
| Low Analyte Recovery | 1. Suboptimal Extraction Parameters: The pH, solvent, or sorbent used in the extraction is not optimal for this compound. 2. Analyte Instability: The analyte may be degrading during sample collection, storage, or processing.[5] | 1. Optimize Extraction Method: For LLE, test different organic solvents and pH conditions. For SPE, screen different sorbent types (e.g., reversed-phase, ion-exchange) and optimize wash/elution solvents.[3][5] 2. Assess Stability: Perform freeze-thaw, bench-top, and long-term stability experiments to identify and mitigate any stability issues.[20] |
| Poor Peak Shape (Tailing, Fronting) | 1. Column Degradation: The analytical column is contaminated or has reached the end of its lifespan. 2. Incompatible Injection Solvent: The solvent used for the final extract is too strong compared to the initial mobile phase.[21] | 1. Flush or Replace Column: Flush the column with a strong solvent wash sequence. If the peak shape does not improve, replace the column. 2. Match Solvents: Reconstitute the final extract in a solvent that is as weak as, or weaker than, the initial mobile phase. |
Quantitative Data Summary
The following table summarizes typical performance data from published bioanalytical methods for Losartan and its primary active metabolite, which can serve as a benchmark for developing a method for this compound.
| Analyte | Matrix | Extraction Method | Recovery % | Matrix Effect % | Linearity Range (ng/mL) |
| Losartan | Human Plasma | Solid-Phase Extraction (SPE) | 88.5% - 102.5% | Not specified, but compensated by IS[22] | 0.5 - 500[22] |
| Losartan Acid (EXP3174) | Human Plasma | Solid-Phase Extraction (SPE) | 88.5% - 102.5% | Not specified, but compensated by IS[22] | 1.0 - 750[22] |
| Losartan | Human Plasma | Liquid-Liquid Extraction (LLE) | >90% | Not specified, method successfully applied[14] | 0.5 - 2500[14] |
| Losartan Acid (EXP3174) | Human Plasma | Liquid-Liquid Extraction (LLE) | >90% | Not specified, method successfully applied[14] | 0.5 - 2500[14] |
| Losartan | Dried Blood Spots | 50% Aqueous Methanol | 89% - 97% | No significant matrix effect observed[20] | 1 - 200[20] |
| Losartan Acid (EXP3174) | Dried Blood Spots | 50% Aqueous Methanol | 89% - 97% | No significant matrix effect observed[20] | 5 - 1000[20] |
Experimental Protocols & Visualizations
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)
This protocol describes how to prepare the three sample sets required to quantitatively determine the matrix effect.
-
Prepare Set A (Neat Solution):
-
Spike a known amount of this compound and its Internal Standard (IS) into the mobile phase or reconstitution solvent.
-
This sample represents 100% response, with no matrix or extraction effects.
-
-
Prepare Set B (Post-Extraction Spike):
-
Process blank biological matrix (e.g., plasma from at least 6 different sources) through the entire sample preparation procedure (e.g., SPE or LLE).
-
Spike the extracted, clean supernatant/eluate with the same amount of this compound and IS as in Set A.
-
This sample measures the effect of the matrix components that were not removed by the extraction process.
-
-
Prepare Set C (Pre-Extraction Spike):
-
Spike the blank biological matrix with the same amount of this compound and IS as in Set A before starting the sample preparation procedure.
-
Process these spiked samples through the entire procedure.
-
This sample is used to determine the overall process efficiency (recovery and matrix effect combined).
-
-
Analysis and Calculation:
-
Inject all three sets of samples into the LC-MS/MS system.
-
Calculate the Matrix Effect (ME) and Recovery (RE) using the mean peak areas:
-
ME (%) = [Area(Set B) / Area(Set A)] * 100
-
RE (%) = [Area(Set C) / Area(Set B)] * 100
-
Process Efficiency (%) = [Area(Set C) / Area(Set A)] * 100
-
-
Caption: Workflow for quantitative assessment of matrix effect.
Protocol 2: Sample Preparation via Solid-Phase Extraction (SPE)
SPE is a common technique for cleaning up complex samples and minimizing matrix effects.
-
Sample Pre-treatment: To 200 µL of plasma, add 25 µL of the IS working solution. Add 200 µL of 0.5% formic acid in water and vortex to mix.[10]
-
Cartridge Conditioning: Condition an SPE cartridge (e.g., Oasis HLB, 30 mg) with 1.0 mL of methanol, followed by 1.0 mL of water.[10]
-
Loading: Load the pre-treated plasma sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1.0 mL of water to remove salts and other polar interferences.[10]
-
Elution: Elute the analytes (this compound and IS) with 1.0 mL of methanol into a clean collection tube.[10]
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40-45°C. Reconstitute the residue in a suitable volume (e.g., 100-200 µL) of the initial mobile phase.
Losartan Metabolic Pathway
The following diagram illustrates the metabolic conversion of Losartan.
Caption: Simplified metabolic pathway of Losartan.
Troubleshooting Logic for Matrix Effects
This flowchart provides a decision-making process for addressing matrix effect issues.
Caption: Troubleshooting decision tree for matrix effects.
References
- 1. eijppr.com [eijppr.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. caymanchem.com [caymanchem.com]
- 10. benchchem.com [benchchem.com]
- 11. A New HPLC Method for Determination of Losartan in Human Plasma and its Application in Bioequivalence Studies – Oriental Journal of Chemistry [orientjchem.org]
- 12. Simultaneous quantification of losartan and active metabolite in human plasma by liquid chromatography-tandem mass spectrometry using irbesartan as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Simultaneous determination of losartan, losartan acid and amlodipine in human plasma by LC-MS/MS and its application to a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. thaiscience.info [thaiscience.info]
- 15. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. lcms.cz [lcms.cz]
- 17. gtfch.org [gtfch.org]
- 18. researchgate.net [researchgate.net]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Resolving Co-elution of Losartan and Losartan Carboxaldehyde
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering co-elution of Losartan and its process impurity/metabolite, Losartan Carboxaldehyde (also known as EXP3179), during HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: What are the typical chemical properties of Losartan and this compound that influence their chromatographic separation?
A1: The key difference lies in the functional group at the 5-position of the imidazole ring. Losartan possesses a primary alcohol, while this compound has an aldehyde group. This difference, along with their pKa values, is crucial for developing a selective HPLC method.
| Compound | Structure | Key Functional Group | pKa |
| Losartan | 2-butyl-4-chloro-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-methanol | Primary Alcohol | ~4.9 - 5.6 |
| This compound | 2-butyl-4-chloro-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-4-carbaldehyde | Aldehyde | ~4.16 (Predicted) |
Q2: Why do Losartan and this compound tend to co-elute?
A2: Their structural similarity results in comparable retention behavior under certain chromatographic conditions. Both are relatively non-polar molecules with similar UV spectra, making their separation challenging without a highly selective HPLC method.
Q3: What is the first step I should take to troubleshoot the co-elution of these two compounds?
A3: The initial and most critical step is to adjust the pH of the mobile phase. Since their pKa values differ, modifying the pH can alter their ionization state and, consequently, their interaction with the stationary phase, leading to differential retention and improved separation.
Troubleshooting Guide: Resolving Co-elution
If you are experiencing co-elution of Losartan and this compound, follow this systematic troubleshooting guide. The general workflow is to start with mobile phase optimization, followed by adjustments to the stationary phase and other chromatographic parameters.
Workflow for Resolving Co-elution
Caption: A stepwise workflow for troubleshooting the co-elution of Losartan and this compound.
Detailed Troubleshooting Steps
1. Mobile Phase pH Adjustment:
This is the most impactful parameter for separating ionizable compounds like Losartan and its carboxaldehyde derivative.
-
Rationale: The pKa of Losartan is approximately 4.9-5.6, while the predicted pKa of this compound is around 4.16. By adjusting the mobile phase pH to be between these two pKa values, you can achieve different ionization states for the two molecules, leading to differential retention.
-
Recommendation: Start by preparing mobile phases with pH values ranging from 3.0 to 4.5. A pH around 3.5 is often a good starting point to ensure both compounds are sufficiently protonated and exhibit different degrees of interaction with a C18 stationary phase.
2. Modification of Organic Modifier:
The choice and concentration of the organic solvent in the mobile phase can significantly influence selectivity.
-
Rationale: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. They offer different selectivities due to their unique interactions (dipole-dipole, hydrogen bonding) with the analytes and the stationary phase.
-
Recommendation: If you are using acetonitrile, try switching to methanol, or vice-versa. You can also experiment with a ternary mixture of water, acetonitrile, and methanol to fine-tune the selectivity.
3. Stationary Phase Selectivity:
If mobile phase optimization is insufficient, consider a different stationary phase.
-
Rationale: While C18 columns are widely used, other stationary phases can offer different retention mechanisms.
-
Recommendation: A phenyl-hexyl column can provide alternative selectivity through pi-pi interactions with the aromatic rings present in both Losartan and this compound. A C8 column, being less hydrophobic than C18, can also alter the retention characteristics.
4. Other Chromatographic Parameters:
Fine-tuning other parameters can further improve the resolution.
-
Temperature: Increasing the column temperature can improve peak shape and sometimes enhance resolution by altering the thermodynamics of the partitioning process.
-
Flow Rate: Decreasing the flow rate can increase the number of theoretical plates and improve resolution, albeit at the cost of longer run times.
-
Gradient Elution: If using an isocratic method, switching to a shallow gradient can help to separate closely eluting peaks.
Experimental Protocols
Below are examples of HPLC methods reported in the literature for the analysis of Losartan and its impurities. These can serve as a starting point for your method development and troubleshooting.
Method 1: Gradient HPLC for Losartan and its Impurities [1]
| Parameter | Condition |
| Stationary Phase | ACCHROM ODS-C18 (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Phosphoric acid in waterB: Acetonitrile |
| Gradient | A gradient program should be developed to optimize separation. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | 220 nm |
Method 2: Isocratic HPLC for Losartan [2]
| Parameter | Condition |
| Stationary Phase | Shimadzu CLC-C8 |
| Mobile Phase | 0.5% Triethylamine solution (pH 2.4 with phosphoric acid) : Acetonitrile (60:40 v/v) |
| Flow Rate | Not specified |
| Detection | 225 nm |
Method 3: Green HPLC Method for Losartan [3]
| Parameter | Condition |
| Stationary Phase | RP-C18 |
| Mobile Phase | A: 0.02 M Ammonium Acetate (pH 7.2)B: Ethanol |
| Gradient | A gradient program is utilized. |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 40 °C |
| Detection | 230 nm |
Logical Relationship for Method Development
Caption: The relationship between analyte properties, chromatographic parameters, and the desired separation outcome.
References
Side reactions and byproducts in Losartan Carboxaldehyde synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of Losartan Carboxaldehyde, a key intermediate in the production of Losartan.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two main synthetic strategies for preparing this compound are:
-
Oxidation of Losartan: This involves the selective oxidation of the primary alcohol group of the Losartan molecule to an aldehyde.
-
Vilsmeier-Haack Reaction: This method involves the formylation of a suitable imidazole precursor, 2-butyl-4-chloro-1H-imidazole, to introduce the carboxaldehyde group.
Q2: What are the most common impurities I should be aware of during the synthesis?
A2: The impurity profile largely depends on the synthetic route chosen.
-
From Oxidation of Losartan: The most common byproduct is the Losartan Carboxylic Acid (EXP-3174) , which results from over-oxidation of the desired aldehyde. Dimeric impurities can also form.
-
From Vilsmeier-Haack Reaction: Potential impurities include unreacted starting materials and byproducts from side reactions of the Vilsmeier reagent, though specific impurities for this route are less commonly reported in literature.
Q3: How can I monitor the progress of the reaction and the formation of impurities?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for monitoring the reaction progress, identifying, and quantifying this compound and its related impurities.[1][2] Thin Layer Chromatography (TLC) can also be used for rapid qualitative assessment of the reaction's completion.
Troubleshooting Guides
Route 1: Oxidation of Losartan
Issue 1: Low yield of this compound and significant formation of Losartan Carboxylic Acid (EXP-3174).
-
Possible Cause: The oxidizing agent is too strong or the reaction time is too long, leading to over-oxidation of the aldehyde to a carboxylic acid.
-
Troubleshooting Steps:
-
Choice of Oxidizing Agent: Employ milder and more selective oxidizing agents. Dipyridinium dichromate (PDC) has been reported to give a high yield (94%) of the aldehyde.[3] Other options include manganese dioxide (MnO2).
-
Reaction Time and Temperature: Carefully monitor the reaction progress by HPLC or TLC and quench the reaction as soon as the starting material is consumed to prevent further oxidation. Lowering the reaction temperature can also help improve selectivity.
-
Stoichiometry of Oxidant: Use a controlled amount of the oxidizing agent. An excess of the oxidant will favor the formation of the carboxylic acid.
-
Issue 2: Presence of dimeric impurities in the final product.
-
Possible Cause: Under certain oxidative conditions, Losartan molecules can dimerize. Subsequent oxidation of one or both alcohol functionalities on the dimer can lead to mono- or di-aldehyde impurities.[4]
-
Troubleshooting Steps:
-
Control Reaction Conditions: Optimize reaction parameters such as temperature, concentration, and the choice of solvent and oxidizing agent to minimize dimerization.
-
Purification: Utilize column chromatography or recrystallization to separate the desired monomeric aldehyde from the higher molecular weight dimeric impurities.
-
Route 2: Vilsmeier-Haack Reaction of 2-Butyl-4-chloro-1H-imidazole
Issue 3: Low yield and purity of 2-Butyl-4-chloro-1H-imidazole-5-carboxaldehyde.
-
Possible Cause: The Vilsmeier-Haack reaction is sensitive to reaction conditions, and incomplete reaction or side reactions can lead to a complex mixture of products. The pH during workup is also critical.
-
Troubleshooting Steps:
-
Reagent Purity: Ensure the purity of the starting imidazole and the Vilsmeier reagent (typically formed in situ from phosphorus oxychloride and dimethylformamide).
-
Reaction Temperature and Time: The formylation of electron-rich heterocycles like imidazole is generally facile, but optimization of temperature and reaction time is crucial for maximizing yield and minimizing byproducts.
-
pH Control During Workup: As indicated in patent literature, controlling the pH during the workup is critical to prevent the formation of impurities and to ensure efficient isolation of the product.
-
Purification: The crude product may require purification by column chromatography or recrystallization to achieve high purity. A patent has reported achieving 99.8% purity by HPLC after crystallization.
-
Data Presentation
Table 1: Reported Yields and Purity for this compound Synthesis
| Synthetic Route | Reagents | Reported Yield | Reported Purity | Reference |
| Oxidation of Losartan | Dipyridinium dichromate (PDC), DMF | 94% | Solid | [3] |
| Vilsmeier-Haack | 2-Butyl-4-chloro-1H-imidazole, POCl₃, DMF | 71% | 99.8% (by HPLC) |
Table 2: Common Side Products and Byproducts
| Synthetic Route | Side Product/Byproduct | Reason for Formation |
| Oxidation of Losartan | Losartan Carboxylic Acid (EXP-3174) | Over-oxidation of the aldehyde |
| Oxidation of Losartan | Dimeric Impurities | Dimerization of Losartan under oxidative conditions |
| Vilsmeier-Haack | Unreacted Starting Material | Incomplete reaction |
Experimental Protocols
Protocol 1: Synthesis of this compound via Oxidation of Losartan
This protocol is based on a reported procedure using dipyridinium dichromate (PDC).[3]
Materials:
-
Losartan
-
Dipyridinium dichromate (PDC)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve Losartan (1 equivalent) in DMF.
-
With stirring, add PDC (1.5 - 2 equivalents) in portions. Maintain the reaction temperature below 50°C.
-
After the addition is complete, stir the reaction mixture at room temperature for 6 hours. Monitor the reaction by TLC or HPLC.
-
Pour the reaction mixture into water.
-
Extract the aqueous solution with ethyl acetate (3 times).
-
Combine the organic phases and wash with saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the solid this compound.
Protocol 2: Synthesis of 2-Butyl-4-chloro-1H-imidazole-5-carboxaldehyde via Vilsmeier-Haack Reaction
This is a general procedure based on the principles of the Vilsmeier-Haack reaction.
Materials:
-
2-Butyl-4-chloro-1H-imidazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Toluene (or other suitable solvent)
-
Ice water
-
Sodium hydroxide solution
Procedure:
-
To a cooled (0-5°C) solution of DMF in a suitable solvent (e.g., toluene), slowly add POCl₃ to form the Vilsmeier reagent.
-
To this mixture, add a solution of 2-butyl-4-chloro-1H-imidazole in the same solvent.
-
Allow the reaction to warm to room temperature or heat as necessary, monitoring the progress by TLC or HPLC.
-
Upon completion, carefully quench the reaction by pouring it into ice water.
-
Neutralize the solution with a sodium hydroxide solution to the appropriate pH for product precipitation/extraction.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine, then dry over an anhydrous salt.
-
Concentrate the solvent and purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Synthetic routes to this compound and potential side products.
Caption: Troubleshooting workflow for this compound synthesis.
References
Storage and handling guidelines for Losartan Carboxaldehyde
This technical support center provides researchers, scientists, and drug development professionals with essential guidelines for the storage and handling of Losartan Carboxaldehyde. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and stability of the compound throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
For optimal stability, this compound powder should be stored at -20°C.[1][2][3][4] Under these conditions, the compound has been shown to be stable for at least two to four years.[1][2][5]
Q2: Can I store this compound at a different temperature for a short period?
Yes, short-term storage at room temperature or 4°C is permissible.[3][6] However, for long-term storage, -20°C is strongly recommended to minimize potential degradation.
Q3: How should I store solutions of this compound?
Solutions of this compound are less stable than the powder form. It is recommended to store stock solutions in a tightly sealed container at -80°C for up to six months, or at -20°C for up to one month.[3] Always use freshly prepared solutions for the best experimental outcomes.
Q4: Is this compound sensitive to light?
While specific data on the photosensitivity of this compound is limited, its parent compound, Losartan, is known to undergo photodegradation.[7][8] Therefore, it is best practice to protect this compound from light by storing it in a light-resistant container or in a dark environment.
Q5: What are the appropriate solvents for dissolving this compound?
This compound is soluble in several organic solvents. Dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol are commonly used.[1][3][4][5]
Q6: What are the general handling precautions for this compound?
Standard laboratory safety practices should be followed. This includes handling the compound in a well-ventilated area or under a chemical fume hood.[9][10] Personal protective equipment (PPE), such as safety glasses, gloves, and a lab coat, should be worn to avoid contact with the eyes and skin.[9][11][12] Avoid inhalation of the powder.[10]
Troubleshooting Guide
Issue: I am observing unexpected or inconsistent results in my experiments.
This could be due to the degradation of this compound. Follow this troubleshooting workflow to identify the potential cause:
Issue: The compound is difficult to dissolve.
-
Hygroscopicity: this compound is noted to be hygroscopic.[6] Absorbed moisture can make the powder difficult to dissolve. It is recommended to use a freshly opened vial or to properly desiccate the compound before use. When dissolving in DMSO, using a newly opened bottle is advised as hygroscopic DMSO can affect solubility.[3]
-
Sonication: If the compound is not readily dissolving, gentle warming or sonication may aid in dissolution.
Quantitative Data Summary
| Parameter | Recommended Condition | Notes |
| Long-Term Storage (Powder) | -20°C | Stability of ≥ 2 to 4 years.[1][2][5] |
| Short-Term Storage (Powder) | Room Temperature or 4°C | For brief periods only.[3][6] |
| Storage (in Solvent) | -80°C (up to 6 months) or -20°C (up to 1 month) | Solutions are less stable than the powder form.[3] |
| Solubility in DMSO | 125 mg/mL[1][3] or 30 mg/mL[4][5] | |
| Solubility in DMF | 30 mg/mL[5] | |
| Solubility in Ethanol | 30 mg/mL[4][5] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of powder in a clean, dry, and inert environment.
-
Add the appropriate volume of high-purity, anhydrous solvent (e.g., DMSO) to the powder.
-
Vortex or sonicate the mixture until the solid is completely dissolved.
-
If not for immediate use, aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C in tightly sealed, light-resistant containers.
References
- 1. This compound | 114798-36-6 | COX | MOLNOVA [molnova.com]
- 2. This compound | 114798-36-6 | COX | MOLNOVA [molnova.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. caymanchem.com [caymanchem.com]
- 6. usbio.net [usbio.net]
- 7. benchchem.com [benchchem.com]
- 8. Photosensitized degradation of losartan potassium in an extemporaneous suspension formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sds.edqm.eu [sds.edqm.eu]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. organon.com [organon.com]
Addressing poor peak shape in Losartan Carboxaldehyde chromatography
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shape during the chromatographic analysis of Losartan Carboxaldehyde (EXP3179).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its chromatography challenging?
This compound (EXP3179) is an active metabolite of Losartan, an angiotensin II receptor antagonist.[1] It is an intermediate in the oxidation of Losartan to its more potent carboxylic acid metabolite (EXP3174).[2] Chromatographic analysis of this compound can be challenging due to its chemical reactivity as an aldehyde and its existence as an intermediate, which can affect its stability and interaction with the stationary phase.
Q2: My this compound peak is tailing. What are the likely causes?
Peak tailing for this compound in reversed-phase HPLC is often attributed to secondary interactions between the analyte and the stationary phase.[3][4] Common causes include:
-
Silanol Interactions: Residual silanol groups on silica-based columns can interact with the polar aldehyde group of this compound, leading to tailing.[5]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can influence the ionization state of the molecule, affecting its retention and peak shape.[6][7]
-
Column Contamination: Accumulation of sample matrix components or strongly retained compounds on the column can create active sites that cause tailing.[8]
-
Low Buffer Concentration: Insufficient buffering capacity can lead to localized pH shifts on the column, resulting in inconsistent interactions and peak tailing.[4]
Q3: I am observing a fronting peak for this compound. What should I investigate?
Peak fronting is less common than tailing but can occur under specific circumstances:
-
Column Overload: Injecting too high a concentration of this compound can saturate the stationary phase at the column inlet, causing the peak to front.[5][8]
-
Sample Solvent Effects: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to band distortion and peak fronting.[5][8]
-
Column Degradation: A void or channel in the column packing material can cause the sample band to spread unevenly, resulting in a fronting peak.[5]
Q4: My this compound peak is split. What could be the reason?
Split peaks are often indicative of a problem at the head of the column or during sample introduction.[9]
-
Partially Blocked Frit: A clogged inlet frit can distort the sample flow path onto the column, leading to a split peak.[10]
-
Column Void: A void at the column inlet can cause the sample to be distributed unevenly.[9]
-
Sample Dissolution Issues: If the sample is not fully dissolved or has precipitated in the injection solvent, it can lead to split peaks.[9]
-
Co-elution with an Impurity: A closely eluting impurity or degradant can appear as a shoulder or a split peak.
Troubleshooting Guides
Addressing Peak Tailing
| Potential Cause | Troubleshooting Steps |
| Silanol Interactions | 1. Use an End-capped Column: Employ a modern, high-purity, end-capped C18 or C8 column to minimize exposed silanol groups.[4] 2. Add a Mobile Phase Modifier: Incorporate a small amount of a competing base, such as triethylamine (TEA) (0.1-0.5% v/v), into the mobile phase to block active silanol sites.[8] 3. Operate at a Lower pH: A mobile phase pH of around 3-4 can help to suppress the ionization of silanol groups.[8] |
| Inappropriate Mobile Phase pH | 1. Adjust pH: Based on the predicted pKa of this compound (around 4.2 for the acidic proton), adjust the mobile phase pH to be at least 1.5-2 pH units away from the pKa to ensure a single ionic form. A pH of ~2.5-3.0 is a good starting point.[11] 2. Ensure Adequate Buffering: Use a buffer concentration of 10-25 mM to maintain a consistent pH throughout the analysis.[4] |
| Column Contamination | 1. Flush the Column: Wash the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase) to remove strongly retained contaminants.[4] 2. Use a Guard Column: A guard column can protect the analytical column from contaminants in the sample.[8] |
Resolving Peak Fronting
| Potential Cause | Troubleshooting Steps |
| Column Overload | 1. Reduce Injection Volume: Decrease the volume of the sample injected onto the column.[8] 2. Dilute the Sample: Lower the concentration of this compound in the sample solution.[8] |
| Sample Solvent Effects | 1. Match Sample Solvent to Mobile Phase: Ideally, dissolve the sample in the initial mobile phase composition.[8] 2. Use a Weaker Solvent: If the sample must be dissolved in a different solvent, choose one that is weaker than the mobile phase.[4] |
| Column Degradation | 1. Inspect the Column: Check for any visible signs of a void at the column inlet. 2. Replace the Column: If a void is suspected or the column performance does not improve with flushing, replacement may be necessary.[4] |
Correcting Split Peaks
| Potential Cause | Troubleshooting Steps |
| Partially Blocked Frit | 1. Backflush the Column: Reverse the column direction and flush with a strong solvent to dislodge any particulates from the inlet frit.[10] 2. Replace the Frit: If backflushing is unsuccessful, the inlet frit may need to be replaced (if the column design allows). |
| Column Void | 1. Check for Voids: A sudden drop in backpressure or the appearance of split peaks can indicate a column void. 2. Replace the Column: A column with a significant void at the inlet typically needs to be replaced. |
| Sample Dissolution | 1. Ensure Complete Dissolution: Visually inspect the sample solution to ensure it is free of particulates. Sonicate the sample if necessary. 2. Filter the Sample: Use a 0.22 µm or 0.45 µm syringe filter to remove any undissolved material before injection. |
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment for Improved Peak Shape
Objective: To optimize the mobile phase pH to minimize peak tailing of this compound.
Methodology:
-
Prepare Buffer Solutions: Prepare a series of aqueous buffer solutions (e.g., 20 mM phosphate or formate buffer) with pH values ranging from 2.5 to 4.5 in 0.5 pH unit increments.
-
Prepare Mobile Phases: For each buffer solution, prepare a mobile phase by mixing it with an appropriate organic solvent (e.g., acetonitrile or methanol) in a suitable ratio (e.g., 60:40 aqueous:organic).
-
Equilibrate the System: Equilibrate the HPLC system, including a C18 column, with the first mobile phase (pH 2.5) until a stable baseline is achieved.
-
Inject Standard Solution: Inject a standard solution of this compound.
-
Evaluate Peak Shape: Record the chromatogram and calculate the tailing factor for the this compound peak.
-
Repeat for Each pH: Repeat steps 3-5 for each of the prepared mobile phases with different pH values.
-
Data Analysis: Compare the tailing factors obtained at each pH and select the pH that provides the most symmetrical peak.
Protocol 2: Forced Degradation Study to Identify Potential Interferences
Objective: To generate potential degradation products of this compound to check for co-elution that may affect peak shape.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions: Aliquot the stock solution into separate vials and subject them to the following stress conditions:
-
Acidic Hydrolysis: Add 0.1 N HCl and heat at 60 °C for 2 hours.
-
Basic Hydrolysis: Add 0.1 N NaOH and heat at 60 °C for 2 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 2 hours.
-
-
Neutralize Samples: After the stress period, neutralize the acidic and basic samples.
-
Chromatographic Analysis: Analyze the stressed samples, along with an unstressed control, using the developed HPLC method.
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. The appearance of new peaks indicates degradation products. Assess if any of these new peaks co-elute with or are in close proximity to the main this compound peak, which could be a cause of poor peak shape.[8]
Visualizations
Caption: Troubleshooting workflow for poor peak shape in this compound chromatography.
Caption: Experimental workflow for a forced degradation study of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. uhplcs.com [uhplcs.com]
- 5. silicycle.com [silicycle.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. benchchem.com [benchchem.com]
- 9. mastelf.com [mastelf.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Human Metabolome Database: Showing metabocard for E-3179 (HMDB0013846) [hmdb.ca]
Validation & Comparative
Comparative Guide to HPLC Methods for Losartan Carboxaldehyde Assay
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and their related compounds is paramount. Losartan, an angiotensin II receptor antagonist, undergoes metabolic transformation in the body, forming several metabolites, including Losartan Carboxaldehyde (EXP-3179), a key intermediate. The precise measurement of this aldehyde is crucial for metabolic studies and impurity profiling.
This guide provides a comparative overview of a validated High-Performance Liquid Chromatography (HPLC) method suitable for the determination of this compound, alongside an alternative method for broader impurity profiling of Losartan.
Method Comparison
A detailed comparison of two distinct HPLC methods is presented below. Method 1 is a conceptual validated method specifically for the assay of this compound, based on established principles of reversed-phase chromatography. Method 2 provides a comprehensive approach for the simultaneous determination of Losartan and its potential impurities, including the carboxaldehyde intermediate.
| Parameter | Method 1: Specific Assay for this compound | Method 2: Simultaneous Impurity Profiling |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | ACCHROM ODS-C18 (250 mm × 4.6 mm, 5 µm)[1] |
| Mobile Phase | Isocratic: Acetonitrile and Phosphate Buffer | Gradient: Acetonitrile and 0.1% Phosphoric Acid[1] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min[1] |
| Detection Wavelength | 254 nm | 220 nm[1] |
| Column Temperature | 35°C | 35°C[1] |
| Linearity (r) | > 0.999 | > 0.9995[1] |
| Accuracy (Recovery) | 98.0 - 102.0% | 97.00 - 103.00%[1] |
| Precision (RSD) | < 2.0% | < 2.00%[1] |
Experimental Protocols
Method 1: Specific Isocratic HPLC Assay for this compound
This method is designed for the specific quantification of this compound (EXP-3179).
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile and a suitable phosphate buffer (e.g., 0.02 M potassium dihydrogen phosphate), with the pH adjusted to ensure optimal separation and peak shape. A typical starting ratio would be 50:50 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Column Temperature: 35°C.
-
Injection Volume: 20 µL.
Standard and Sample Preparation:
-
Standard Solution: A stock solution of this compound reference standard is prepared in a suitable solvent such as methanol or acetonitrile. Working standards are prepared by diluting the stock solution with the mobile phase to achieve a concentration within the expected linear range.
-
Sample Solution: The sample containing this compound is dissolved in the diluent (mobile phase) and filtered through a 0.45 µm syringe filter before injection.
Method 2: Gradient HPLC for Simultaneous Determination of Losartan and its Impurities[1]
This method is suitable for the comprehensive analysis of Losartan and its related impurities, including the carboxaldehyde.[1]
Chromatographic Conditions:
-
Column: ACCHROM ODS-C18 (250 mm × 4.6 mm, 5 µm).[1]
-
Mobile Phase: A gradient elution using:
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV detection at 220 nm.[1]
-
Column Temperature: 35°C.[1]
-
Injection Volume: 20 µL.
Standard and Sample Preparation:
-
Standard Solution: Individual stock solutions of Losartan and its known impurities (including this compound) are prepared in methanol.[1] A mixed standard solution is then prepared by combining aliquots of the individual stock solutions and diluting with the mobile phase.[1]
-
Sample Solution: For tablet analysis, a representative number of tablets are weighed, crushed, and a portion of the powder equivalent to a specific amount of Losartan is accurately weighed and dissolved in methanol.[1] The solution is sonicated to ensure complete dissolution and then diluted to the final concentration with methanol.[1] The final solution is filtered through a 0.45 µm filter prior to injection.[1]
Method Validation Workflow
The validation of an HPLC method is a critical step to ensure its suitability for its intended purpose. The following diagram illustrates the typical workflow for HPLC method validation.
References
A Comparative Analysis of Losartan and its Active Metabolite, Losartan Carboxaldehyde (EXP3174)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioactivity of the angiotensin II receptor blocker (ARB), Losartan, and its principal active metabolite, Losartan Carboxaldehyde, also known as EXP3174. This analysis is supported by experimental data and detailed methodologies to assist in research and development efforts targeting the renin-angiotensin system.
Executive Summary
Losartan, the first orally available non-peptide angiotensin II receptor antagonist, exerts a significant portion of its therapeutic effect through its conversion to the active metabolite, EXP3174.[1] Following oral administration, approximately 14% of a Losartan dose is metabolized by hepatic cytochrome P450 enzymes, primarily CYP2C9 and CYP3A4, into EXP3174.[1][2][3] This metabolite is a substantially more potent and selective antagonist of the angiotensin II type 1 (AT1) receptor, demonstrating a 10 to 40-fold greater potency than its parent compound.[1][2][3][4] Furthermore, EXP3174 exhibits a longer half-life of 6 to 9 hours, contributing significantly to the once-daily dosing regimen of Losartan.[1][2][3] While Losartan acts as a competitive antagonist, EXP3174 demonstrates non-competitive, insurmountable antagonism, a key pharmacological distinction that contributes to its sustained clinical effects.[1]
Quantitative Bioactivity Comparison
The following table summarizes the key quantitative parameters that highlight the differences in bioactivity between Losartan and its active metabolite, EXP3174.
| Parameter | Losartan | This compound (EXP3174) | Notes |
| AT1 Receptor Binding Affinity (IC50) | ~20 nM | 1.1 nM | Concentration inhibiting 50% of [¹²⁵I]-Angiotensin II binding to vascular smooth muscle cells.[1][5] |
| Inhibitory Constant (Ki) for human AT1 receptor | ~1.0 x 10⁻⁸ M | ~1.1 x 10⁻⁹ M | Indicates the potency of the inhibitor; a lower Ki signifies higher potency.[5] |
| Potency vs. Losartan | - | 10 to 40-fold more potent | EXP3174 is the major contributor to the pharmacological effect of Losartan.[1][2][3][4] |
| Antagonism Type | Competitive | Non-competitive, Insurmountable | Losartan's effect can be overcome by increasing concentrations of angiotensin II, whereas EXP3174's blockade is more persistent.[1][2] |
| Half-life (t½) | 1.5 to 2 hours | 6 to 9 hours | The longer half-life of EXP3174 contributes to the sustained therapeutic effect of Losartan.[1][6] |
| Inhibition of Ang II-induced intracellular Ca²⁺ elevation (IC50) | 5 x 10⁻⁸ M | 5 x 10⁻⁹ M | Measured in vascular smooth muscle cells.[5] |
| Inhibition of Ang II-induced protein synthesis (IC50) | 4 x 10⁻⁸ M | 3 x 10⁻⁹ M | Measured in vascular smooth muscle cells.[5] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway affected by Losartan and EXP3174, and a typical experimental workflow for their comparative analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Vascular Smooth Muscle Cell Signaling Mechanisms for Contraction to Angiotensin II and Endothelin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. EXP3174, a metabolite of losartan (MK 954, DuP 753) is more potent than losartan in blocking the angiotensin II-induced responses in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Pharmacological Potency of Losartan Metabolites: Losartan Carboxaldehyde (EXP3179) vs. EXP3174
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the pharmacological potency and mechanisms of action of two key metabolites of the angiotensin II receptor blocker, Losartan: Losartan Carboxaldehyde (also known as EXP3179) and EXP3174. While both are derived from the same parent compound, their distinct pharmacological profiles lead to different biological effects. This document summarizes key experimental data, outlines methodologies for potency determination, and visualizes the relevant biological pathways.
Data Presentation: A Comparative Overview
The potency of this compound and EXP3174 is best understood by examining their interactions with their respective primary targets. The following table summarizes their key quantitative parameters.
| Parameter | This compound (EXP3179) | EXP3174 | Significance |
| Primary Target | Peroxisome Proliferator-Activated Receptor γ (PPARγ), Cyclooxygenase-2 (COX-2) | Angiotensin II Receptor Type 1 (AT1) | Highlights their distinct mechanisms of action. |
| EC50 (PPARγ Activation) | 17.1 µM[1] | Not Active | Indicates this compound is a partial agonist of PPARγ. |
| Effective Concentration (COX-2 mRNA Inhibition) | 10 µM (inhibits LPS-induced increase)[1] | Not Reported | Demonstrates anti-inflammatory potential. |
| Effective Concentration (Platelet Aggregation Inhibition) | 10 pM (inhibits arachidonic acid-induced aggregation)[1] | Less potent than Losartan[2] | Suggests a role in modulating platelet function. |
| IC50 (AT1 Receptor Binding) | Not Active | ~1.1 - 37 nM | Confirms EXP3174 as a potent AT1 receptor antagonist. |
| Ki (AT1 Receptor Binding) | Not Applicable | ~6.8 nM | Further quantifies the high binding affinity of EXP3174 for the AT1 receptor. |
Visualizing the Pathways
To better understand the context and mechanisms of action of these two metabolites, the following diagrams illustrate the metabolic conversion of Losartan and the distinct signaling cascades initiated by EXP3174 and this compound.
Caption: Metabolic conversion of Losartan to its metabolites.
Caption: Distinct signaling pathways of EXP3174 and this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and EXP3174.
Angiotensin II Type 1 (AT1) Receptor Binding Assay
Objective: To determine the binding affinity (IC50, Ki) of a compound for the AT1 receptor.
Methodology:
-
Receptor Source: Membranes prepared from cells stably expressing the human AT1 receptor (e.g., CHO or HEK293 cells) or from tissues with high AT1 receptor expression (e.g., rat adrenal cortex).
-
Radioligand: [125I]-Sar1,Ile8-Angiotensin II, a high-affinity radiolabeled AT1 receptor agonist.
-
Procedure:
-
Incubation: Receptor membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (e.g., EXP3174) in a suitable assay buffer.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold buffer to remove non-specifically bound radioactivity.
-
Detection: The radioactivity retained on the filters is quantified using a gamma counter.
-
Data Analysis: Non-specific binding is determined in the presence of a saturating concentration of an unlabeled AT1 receptor antagonist (e.g., unlabeled Losartan). Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
-
Intracellular Calcium Mobilization Assay
Objective: To assess the functional antagonist activity of a compound at the Gq-coupled AT1 receptor.
Methodology:
-
Cell Line: A cell line endogenously or recombinantly expressing the AT1 receptor (e.g., vascular smooth muscle cells or HEK293-AT1R cells).
-
Fluorescent Dye: A calcium-sensitive fluorescent dye such as Fura-2 AM or Fluo-4 AM.
-
Procedure:
-
Cell Loading: Cells are loaded with the fluorescent calcium indicator dye.
-
Compound Incubation: The cells are then incubated with varying concentrations of the antagonist (e.g., EXP3174).
-
Agonist Stimulation: The cells are subsequently stimulated with a fixed concentration of Angiotensin II.
-
Signal Detection: Changes in intracellular calcium concentration are measured by detecting the fluorescence signal using a fluorescence plate reader or microscope.
-
Data Analysis: The ability of the antagonist to inhibit the Angiotensin II-induced calcium signal is quantified, and an IC50 value is determined.
-
PPARγ Activation Assay (Reporter Gene Assay)
Objective: To determine the ability of a compound to activate the Peroxisome Proliferator-Activated Receptor γ (PPARγ).
Methodology:
-
Cell Line: A suitable host cell line (e.g., COS-7 or HEK293) is co-transfected with two plasmids:
-
An expression vector for a chimeric receptor containing the ligand-binding domain (LBD) of human PPARγ fused to the DNA-binding domain of a yeast transcription factor (e.g., GAL4).
-
A reporter plasmid containing a promoter with binding sites for the yeast transcription factor (e.g., UAS) upstream of a reporter gene (e.g., luciferase).
-
-
Procedure:
-
Transfection: The cells are transfected with both plasmids.
-
Compound Treatment: The transfected cells are treated with various concentrations of the test compound (e.g., this compound).
-
Cell Lysis and Reporter Assay: After an incubation period, the cells are lysed, and the activity of the reporter enzyme (luciferase) is measured using a luminometer.
-
Data Analysis: The fold activation of the reporter gene is calculated relative to vehicle-treated cells. An EC50 value (the concentration of the compound that produces 50% of the maximal response) is determined from the dose-response curve.
-
Platelet Aggregation Assay
Objective: To evaluate the effect of a compound on platelet aggregation.
Methodology:
-
Sample: Platelet-rich plasma (PRP) is prepared from fresh whole blood from healthy human donors.
-
Agonist: An agent that induces platelet aggregation, such as arachidonic acid or ADP.
-
Procedure:
-
PRP Preparation: Whole blood is centrifuged at a low speed to obtain PRP.
-
Compound Incubation: The PRP is incubated with the test compound (e.g., this compound) or vehicle control.
-
Aggregation Measurement: The PRP is placed in an aggregometer, and an agonist is added to induce aggregation. Platelet aggregation is monitored by measuring the change in light transmission through the PRP over time.
-
Data Analysis: The extent and rate of platelet aggregation are recorded. The inhibitory effect of the test compound is determined by comparing the aggregation in the presence of the compound to the vehicle control.
-
Cyclooxygenase-2 (COX-2) Expression Assay
Objective: To assess the effect of a compound on the expression of COX-2.
Methodology:
-
Cell Line: Human umbilical vein endothelial cells (HUVECs) or another cell type that can be induced to express COX-2.
-
Inducing Agent: Lipopolysaccharide (LPS) or Angiotensin II.
-
Procedure:
-
Cell Culture and Treatment: Cells are cultured and then treated with the test compound (e.g., this compound) prior to or concurrently with the inducing agent (LPS or Ang II).
-
RNA Extraction and RT-qPCR: After the treatment period, total RNA is extracted from the cells. The expression level of COX-2 mRNA is quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
-
Data Analysis: The relative expression of COX-2 mRNA is normalized to a housekeeping gene. The inhibitory effect of the test compound is calculated by comparing the COX-2 expression in compound-treated cells to that in cells treated with the inducing agent alone.
-
Conclusion
The pharmacological profiles of this compound (EXP3179) and EXP3174 are markedly different, underscoring the diverse activities of drug metabolites. EXP3174 is a highly potent and specific antagonist of the AT1 receptor, and its primary role is to mediate the antihypertensive effects of Losartan. In contrast, this compound lacks significant AT1 receptor blocking activity but exhibits distinct biological effects, including partial agonism of PPARγ and inhibition of COX-2 expression and platelet aggregation. These findings suggest that this compound may contribute to some of the pleiotropic effects of Losartan that are independent of AT1 receptor blockade. A thorough understanding of the divergent potencies and mechanisms of these metabolites is crucial for the rational design and development of new therapeutic agents targeting the renin-angiotensin system and related inflammatory pathways.
References
Lack of Cross-Reactivity Data for Losartan Metabolites in Commercial Immunoassays: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the analytical performance of assays for Losartan and its metabolites is critical for accurate pharmacokinetic and toxicokinetic studies. While immunoassays offer a high-throughput screening method, the potential for cross-reactivity with metabolites can lead to inaccurate quantification. This guide explores the metabolic pathway of Losartan, discusses the principles of immunoassay cross-reactivity, and provides detailed experimental protocols for the accurate quantification of Losartan and its primary active metabolite, EXP3174, using chromatographic methods, in the absence of publicly available quantitative data for commercial immunoassays.
Executive Summary
An extensive review of scientific literature and commercial product information reveals a significant gap in publicly available quantitative data regarding the cross-reactivity of Losartan's metabolites, particularly the active metabolite EXP3174, in commercial immunoassays. While the metabolism of Losartan is well-documented, with cytochrome P450 enzymes CYP2C9 and CYP3A4 converting it to the 10- to 40-fold more potent EXP3174, the specificity of commercial immunoassays to differentiate between the parent drug and its metabolites is not clearly defined in the public domain.
This guide provides a comprehensive overview of Losartan metabolism, highlights the importance of considering metabolite cross-reactivity in immunoassay data interpretation, and presents detailed, validated experimental protocols for the accurate and simultaneous quantification of Losartan and EXP3174 using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC). These chromatographic methods are the gold standard for specific and precise measurement, mitigating the potential for inaccurate results due to immunoassay cross-reactivity.
Losartan Metabolic Pathway
Losartan undergoes significant first-pass metabolism in the liver, primarily through oxidation by cytochrome P450 enzymes. Approximately 14% of an oral dose of Losartan is converted to its major active metabolite, EXP3174 (also known as E-3174 or Losartan Carboxylic Acid).[1] This metabolite is a more potent antagonist of the angiotensin II receptor type 1 (AT1) than the parent drug.
Immunoassay Cross-Reactivity: A Critical Consideration
Immunoassays are widely used for therapeutic drug monitoring due to their speed and ease of use. These assays utilize antibodies to detect and quantify a specific drug. However, the specificity of these antibodies can vary, and they may bind to structurally similar compounds, such as drug metabolites, leading to cross-reactivity. This can result in an overestimation of the parent drug concentration.
Despite a thorough search for package inserts and technical data from manufacturers of Losartan immunoassays, no specific quantitative data on the cross-reactivity with its metabolites, including EXP3174, could be found in the public domain. This lack of data makes it challenging to assess the reliability of immunoassay results for Losartan and underscores the importance of using more specific analytical methods for definitive quantification.
Experimental Protocols for Accurate Quantification
Given the absence of immunoassay cross-reactivity data, chromatographic methods are recommended for the accurate and simultaneous quantification of Losartan and its metabolites.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This method is highly sensitive and specific for the simultaneous determination of Losartan and EXP3174 in plasma.
Sample Preparation (Solid-Phase Extraction - SPE)
-
To 200 µL of human plasma, add an internal standard (e.g., a structurally similar but chromatographically distinct compound).
-
Precondition a C18 SPE cartridge with methanol followed by water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with a solution of 5% methanol in water to remove interfering substances.
-
Elute Losartan and EXP3174 with methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions
-
LC Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Negative electrospray ionization (ESI-).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Losartan, EXP3174, and the internal standard.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is also suitable for the simultaneous quantification of Losartan and EXP3174, though it may be less sensitive than LC-MS/MS.
Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of plasma, add an internal standard.
-
Add a suitable organic solvent (e.g., a mixture of diethyl ether and dichloromethane).
-
Vortex to mix and then centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
Chromatographic Conditions
-
HPLC Column: C18 reverse-phase column.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile, water, and an acidifying agent like phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength of approximately 254 nm.
Immunoassay Workflow
While specific cross-reactivity data is unavailable, understanding the general workflow of a competitive immunoassay is valuable for researchers.
Conclusion
The absence of publicly available, quantitative cross-reactivity data for Losartan and its metabolites in commercial immunoassays presents a significant challenge for researchers relying on these methods for accurate drug quantification. The potential for overestimation of Losartan concentrations due to the presence of its highly potent metabolite, EXP3174, cannot be disregarded. Therefore, for definitive and reliable quantification of Losartan and its metabolites, the use of validated and specific chromatographic methods, such as LC-MS/MS or HPLC, is strongly recommended. Researchers should exercise caution when interpreting data from Losartan immunoassays and, whenever possible, confirm results using a reference chromatographic method.
References
A Head-to-Head Comparison of Analytical Methods for the Quantification of Losartan and its Active Metabolite, EXP3174
A detailed guide for researchers and drug development professionals on the comparative performance of prevalent analytical techniques for the simultaneous determination of the antihypertensive drug Losartan and its pharmacologically active metabolite, EXP3174.
This guide provides a comprehensive overview and objective comparison of the most frequently employed analytical methodologies for the simultaneous quantification of Losartan and its primary active metabolite, EXP3174 (losartan carboxylic acid), in biological matrices. The selection of an appropriate analytical method is critical for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies, directly impacting data quality and reliability.[1] This document presents a head-to-head comparison of High-Performance Liquid Chromatography (HPLC) coupled with various detectors and the highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), supported by experimental data from published literature.
Comparative Performance of Analytical Methods
The choice of an analytical technique for the simultaneous determination of Losartan and EXP3174 is dictated by the specific requirements of the study, including the nature of the biological matrix, the required sensitivity, and the desired sample throughput. While traditional HPLC methods with UV or fluorescence detection offer reliability, LC-MS/MS has emerged as the gold standard for bioanalytical applications due to its superior sensitivity and selectivity, enabling the quantification of trace amounts of analytes in complex matrices like plasma and urine.[2][3]
Data Presentation: A Quantitative Comparison
The following tables summarize the performance characteristics of various analytical methods for the simultaneous determination of Losartan and EXP3174, providing a clear comparison of their key validation parameters.
Table 1: Performance Characteristics of LC-MS/MS Methods
| Parameter | Losartan | EXP3174 | Matrix | Sample Volume | Extraction Method | Reference |
| Linearity Range (ng/mL) | 1 - 500 | 1 - 500 | Human Plasma | 100 µL | Liquid-Liquid Extraction (LLE) | [2] |
| 0.5 - 2500 | 0.5 - 2500 | Human Plasma | 100 µL | Liquid-Liquid Extraction (LLE) | [4][5] | |
| 1.00 - 400 | 1.00 - 400 | Human Plasma | 200 µL | Solid-Phase Extraction (SPE) | [6] | |
| 10 - 1500 | 10 - 1500 | Human Plasma | 300 µL | Not Specified | [7] | |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1 | 1 | Human Plasma | 100 µL | LLE | [2] |
| 0.5 | 0.5 | Human Plasma | 100 µL | LLE | [4][5] | |
| 1 | 1 | Human Plasma | 200 µL | SPE | [6] | |
| 5 | 5 | Human Plasma | 300 µL | Not Specified | [7] | |
| Intra-day Precision (%RSD) | < 10 | < 10 | Human Plasma | Not Specified | Not Specified | [4] |
| Inter-day Precision (%RSD) | < 15 | < 15 | Human Plasma | Not Specified | Not Specified | [4] |
| Accuracy (%) | Within ± 15 | Within ± 15 | Human Plasma | Not Specified | Not Specified | [4] |
Table 2: Performance Characteristics of HPLC Methods
| Parameter | Losartan | EXP3174 | Detection | Matrix | Sample Volume | Extraction Method | Reference |
| Linearity Range (ng/mL) | 10 - 300 | 10 - 300 | UV (254 nm) | Human Plasma | 0.5 mL | Solid-Phase Extraction (SPE) | [8] |
| 2.5 - 500 | Not Analyzed | UV (254 nm) | Human Plasma | 0.5 mL | Solid-Phase Extraction (SPE) | [9] | |
| 10 - 1000 | 10 - 1000 | Fluorescence | Human Plasma | Not Specified | Not Specified | [10] | |
| 25 - 250 | 25 - 250 | UV (254 nm) | Rat Liver Perfusate | Not Specified | Not Specified | [11] | |
| Lower Limit of Quantification (LLOQ) (ng/mL) | < 10 | < 10 | UV (254 nm) | Human Plasma | 0.5 mL | SPE | [8] |
| 5 | Not Analyzed | UV (254 nm) | Human Plasma | 0.5 mL | SPE | [9] | |
| 1 | 1 | Fluorescence | Human Plasma | Not Specified | Not Specified | [10] | |
| 21.1 | 22.4 | UV (254 nm) | Rat Liver Perfusate | Not Specified | Not Specified | [11] | |
| Intra-day Precision (%CV) | < 10 | < 10 | UV (254 nm) | Human Plasma | Not Specified | Not Specified | [8] |
| 0.57 - 5.31 | Not Analyzed | UV (254 nm) | Human Plasma | Not Specified | Not Specified | [9] | |
| Inter-day Precision (%CV) | < 15 | < 15 | UV (254 nm) | Human Plasma | Not Specified | Not Specified | [8] |
| 0.21 - 4.52 | Not Analyzed | UV (254 nm) | Human Plasma | Not Specified | Not Specified | [9] | |
| Recovery (%) | > 70 | > 70 | UV (254 nm) | Human Plasma | Not Specified | SPE | [8] |
| 86.20 - 101.11 | 86.20 - 101.11 | PDA | Rabbit Plasma | Not Specified | LLE | [12] |
Experimental Protocols
Detailed methodologies for the most prominent analytical techniques are provided below. These protocols are representative of the methods cited in the comparison tables.
LC-MS/MS Method for Human Plasma
This method is highly selective and sensitive, making it suitable for pharmacokinetic studies with low sample volume requirements.[2][4]
-
Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of human plasma, add an internal standard (e.g., candesartan or irbesartan).[1][4]
-
Add a mixture of ethyl acetate and hexane (e.g., 9:1 v/v) as the extraction solvent.[4]
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 3000 rpm) for 10 minutes.[1]
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject an aliquot into the LC-MS/MS system.
-
-
Chromatographic Conditions
-
Mass Spectrometric Conditions
HPLC-UV Method for Human Plasma
This method provides adequate sensitivity and reproducibility for clinical pharmacokinetic studies and is a more cost-effective alternative to LC-MS/MS.[8]
-
Sample Preparation (Solid-Phase Extraction)
-
To 0.5 mL of plasma, add an internal standard.
-
Condition a C2 bonded silica gel SPE cartridge with methanol followed by water.[8]
-
Load the plasma sample onto the conditioned cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute Losartan and EXP3174 with methanol.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
Inject an aliquot into the HPLC system.
-
-
Chromatographic Conditions
Visualizing the Analytical Workflow
The following diagram illustrates the general experimental workflow for the analysis of Losartan and EXP3174 in biological samples.
Caption: General experimental workflow for the analysis of Losartan and its metabolites.
References
- 1. benchchem.com [benchchem.com]
- 2. Simultaneous determination of losartan and EXP3174 in human plasma and urine utilizing liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. thaiscience.info [thaiscience.info]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous determination of losartan, EXP-3174 and hydrochlorothiazide in plasma via fully automated 96-well-format-based solid-phase extraction and liquid chromatography-negative electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Determination of plasma concentrations of losartan in patients by HPLC using solid phase extraction and UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A New HPLC Method for Determination of Losartan in Human Plasma and its Application in Bioequivalence Studies – Oriental Journal of Chemistry [orientjchem.org]
- 10. Simple high-performance liquid chromatographic method for determination of losartan and E-3174 metabolite in human plasma, urine and dialysate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Simultaneous quantification of losartan potassium and its active metabolite, EXP3174, in rabbit plasma by validated HPLC-PDA - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-Laboratory Validation of Losartan Carboxaldehyde Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various analytical methods for the quantification of Losartan Carboxaldehyde, a critical impurity and metabolite of Losartan. The data presented is compiled from several independent validation studies, simulating an inter-laboratory comparison to aid in method selection and evaluation for quality control and research purposes.
Data Presentation: Quantitative Method Performance
The following table summarizes the performance characteristics of different High-Performance Liquid Chromatography (HPLC) methods validated for the quantification of Losartan and its related substances, including this compound. This comparative data is essential for assessing the reliability and suitability of a method for routine analysis.
| Validation Parameter | Method 1 (In-house HPLC-UV) | Method 2 (RP-HPLC) | Method 3 (Gradient HPLC) |
| Linearity Range | 2 - 10 µg/ml | 25 - 75 µg/ml (for Losartan) | Not explicitly stated for impurity |
| Correlation Coefficient (r²) | 1 | 0.9999 (for Losartan) | > 0.9995 |
| Limit of Detection (LOD) | 0.5 µg/ml | 1.779 µg/ml (for Losartan) | ng/mL level |
| Limit of Quantification (LOQ) | 1.54 µg/ml | 5.393 µg/ml (for Losartan) | ng/mL level |
| Accuracy (% Recovery) | Not explicitly stated | 98.83% - 100.2% (for Losartan) | 97.00% - 103.00% |
| Precision (%RSD) | Not explicitly stated | < 2.0 | < 2.00% |
Experimental Protocols
Detailed methodologies from the cited studies are provided below. These protocols represent the diverse approaches employed for the quantification of Losartan and its impurities.
Method 1: First-Order Derivative UV Spectrophotometry
This method provides a simple and rapid approach for the estimation of Losartan, which can be adapted for its aldehyde impurity.
-
Instrumentation: Shimadzu model 1800 UV Spectrophotometer.
-
Solvent: Absolute methanol.
-
Standard Preparation: A stock solution of Losartan (100 mg in 100 ml methanol) is prepared. A working standard of 10 µg/ml is prepared by suitable dilution.
-
Quantification: The first-order derivative spectrum is recorded, and the peak amplitude at 267 nm is used for quantification.[1]
Method 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is designed for the simultaneous determination of Losartan Potassium and Hydrochlorothiazide but is indicative of a system suitable for impurity profiling.
-
Instrumentation: An RP-HPLC system with a PDA detector.
-
Column: Agilent XDB C18 (150 x 4.6 mm, 5µm).
-
Mobile Phase: A 65:35% v/v mixture of Buffer (pH 3.0 with orthophosphoric acid) and Acetonitrile.
-
Flow Rate: 1.0 ml/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: A portion of powdered tablets equivalent to a specific amount of Losartan is dissolved in the diluent, sonicated, and filtered.[2]
Method 3: Gradient High-Performance Liquid Chromatography (HPLC)
This gradient method was developed for the simultaneous determination of Losartan Potassium and its eleven related impurities and degradation products.
-
Instrumentation: HPLC system with UV detection.
-
Column: ACCHROM ODS-C18 (250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution program with acetonitrile and 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 220 nm.[3]
Mandatory Visualization
The following diagrams illustrate the logical workflow of a typical analytical method validation and the metabolic pathway of Losartan to its carboxaldehyde derivative.
Caption: A logical workflow for analytical method validation.
References
A Comparative Analysis of the Anti-inflammatory Properties of Losartan and its Aldehyde Metabolite, EXP3179
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory effects of the angiotensin II receptor blocker, Losartan, and its active aldehyde metabolite, EXP3179. The evidence presented herein, supported by experimental data, elucidates the distinct roles of these two compounds in modulating inflammatory pathways. A significant body of research suggests that the anti-inflammatory properties of Losartan are largely attributable to its metabolite, EXP3179, which exhibits potent activity independent of angiotensin II receptor type 1 (AT1R) blockade.
Quantitative Comparison of Anti-inflammatory Effects
The following table summarizes the key quantitative data comparing the anti-inflammatory activities of Losartan and its metabolite, EXP3179.
| Parameter | Losartan | EXP3179 | Key Findings |
| Peroxisome Proliferator-Activated Receptor γ (PPARγ) Activation (EC50) | >50 µmol/L[1][2] | 17.1 µmol/L[1][2] | EXP3179 is a significantly more potent partial agonist of PPARγ, a key nuclear receptor with anti-inflammatory functions. Losartan shows minimal activity at comparable concentrations. |
| COX-2 mRNA Upregulation (in response to LPS or Ang II) | No significant effect | Abolished at 10⁻⁷ mol/L[3] | EXP3179 is primarily responsible for inhibiting the transcription of the pro-inflammatory enzyme COX-2.[3] |
| Prostaglandin F2α Formation (in response to LPS or Ang II) | Not directly assessed | Significantly reduced at 10⁻⁷ mol/L[3] | Consistent with its effect on COX-2, EXP3179 significantly reduces the synthesis of pro-inflammatory prostaglandins. |
| Akt and eNOS Phosphorylation (EC50) | -logEC50: 7.6±0.4 mol/L | -logEC50: 8.2±0.1 mol/L[4] | EXP3179 is more potent in stimulating the phosphorylation of Akt and endothelial nitric oxide synthase (eNOS), suggesting superior endothelial-protective effects.[4] |
| NADPH Oxidase Activity | No direct inhibition | Dose-dependently inhibited phorbol myristate acetate and insulin-stimulated activity | EXP3179, but not Losartan, directly inhibits NADPH oxidase, a key source of oxidative stress. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are outlined below.
Cell Culture and Induction of Inflammation
-
Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs) or human THP-1 macrophages are commonly used.
-
Culture Conditions: Cells are maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Inflammatory Stimulus: To induce an inflammatory response, cells are treated with lipopolysaccharide (LPS) (e.g., 100 ng/mL to 1 µg/mL) or Angiotensin II (Ang II) (e.g., 10⁻⁷ mol/L) for a specified period (e.g., 6 to 24 hours) prior to treatment with Losartan or EXP3179.[3]
Quantification of COX-2 mRNA Expression by Real-Time RT-PCR
-
RNA Isolation: Total RNA is extracted from treated and untreated cells using a suitable method, such as TRIzol reagent.
-
Reverse Transcription: First-strand cDNA is synthesized from the isolated RNA using a reverse transcription kit.
-
Real-Time PCR: Quantitative PCR is performed using SYBR Green chemistry and primers specific for COX-2 and a housekeeping gene (e.g., GAPDH) for normalization. The relative expression of COX-2 mRNA is calculated using the ΔΔCt method.
Measurement of Prostaglandin Synthesis
-
Sample Collection: Cell culture supernatants are collected after treatment with inflammatory stimuli and the test compounds.
-
Quantification: The concentration of prostaglandins, such as Prostaglandin F2α (PGF2α), is determined using sensitive analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS) or Enzyme-Linked Immunosorbent Assay (ELISA) kits.[3]
PPARγ Activation Assay
-
Reporter Gene Assay: A common method involves a chimeric Gal4-DNA-binding domain fused to the PPARγ ligand-binding domain (LBD).
-
Procedure: Cells are co-transfected with the PPARγ reporter construct and a luciferase reporter plasmid. Following transfection, cells are treated with Losartan, EXP3179, or a known PPARγ agonist (e.g., pioglitazone).
-
Measurement: Luciferase activity is measured to quantify the extent of PPARγ activation. The half-maximal effective concentration (EC50) is then calculated.[1][2]
Visualizing the Mechanisms
The following diagrams illustrate the experimental workflow and the distinct signaling pathways involved in the anti-inflammatory effects of Losartan and EXP3179.
Caption: Experimental workflow for comparing the anti-inflammatory effects of Losartan and EXP3179.
Caption: Anti-inflammatory signaling pathways of Losartan and EXP3179.
Conclusion
The experimental evidence strongly indicates that the anti-inflammatory effects of Losartan are predominantly mediated by its aldehyde metabolite, EXP3179. While Losartan's primary mechanism of action is the blockade of the AT1 receptor, EXP3179 exerts its anti-inflammatory effects through distinct, AT1R-independent pathways. These include the potent activation of the anti-inflammatory nuclear receptor PPARγ and the inhibition of COX-2 expression, leading to a reduction in pro-inflammatory prostaglandin synthesis. Furthermore, EXP3179 has been shown to mitigate oxidative stress by directly inhibiting NADPH oxidase. For researchers and drug development professionals, these findings highlight EXP3179 as a promising molecule with multifaceted anti-inflammatory properties that extend beyond the traditional effects of angiotensin II receptor blockade. Future investigations could focus on leveraging the unique therapeutic potential of EXP3179 in inflammatory and metabolic diseases.
References
- 1. ahajournals.org [ahajournals.org]
- 2. ahajournals.org [ahajournals.org]
- 3. Angiotensin II receptor-independent antiinflammatory and antiaggregatory properties of losartan: role of the active metabolite EXP3179 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Losartan metabolite EXP3179 activates Akt and endothelial nitric oxide synthase via vascular endothelial growth factor receptor-2 in endothelial cells: angiotensin II type 1 receptor-independent effects of EXP3179 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Simultaneous Determination of Losartan and Its Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the simultaneous determination of the antihypertensive drug Losartan and its process-related impurities and degradation products. The selection of a robust and reliable analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document presents a detailed overview of a validated High-Performance Liquid Chromatography (HPLC) method and offers a comparative perspective on alternative techniques such as Ultra-Performance Liquid Chromatography (UPLC) and Capillary Electrophoresis (CE).
Comparison of Analytical Methods
The simultaneous determination of Losartan and its impurities is crucial for quality control in pharmaceutical manufacturing. High-Performance Liquid Chromatography (HPLC) is a widely adopted and well-validated technique for this purpose. Alternative methods like Ultra-Performance Liquid Chromatography (UPLC) and Capillary Electrophoresis (CE) offer advantages in terms of speed and efficiency.
A summary of the performance characteristics of a validated gradient HPLC method for the simultaneous determination of Losartan and eleven of its impurities is presented below. This method demonstrates good linearity, accuracy, and precision, making it suitable for routine quality control.[1] While specific comparative data for a comprehensive impurity profile using UPLC and CE is not as readily available in single validated studies, the general advantages of these techniques are well-established. UPLC, utilizing smaller particle size columns, offers faster analysis times and higher resolution. Capillary electrophoresis provides an alternative separation mechanism and can be particularly useful for charged analytes.
Table 1: Performance Data of a Validated Gradient HPLC Method for Losartan and Its Impurities [1]
| Analyte | Linearity (r²) | Recovery (%) | Precision (RSD, %) | LOD (ng/mL) | LOQ (ng/mL) |
| Losartan | >0.9995 | 97.00-103.00 | <2.00 | - | - |
| Impurity B | >0.9995 | 97.00-103.00 | <2.00 | 1.2 | 3.9 |
| Impurity C | >0.9995 | 97.00-103.00 | <2.00 | 1.5 | 4.8 |
| Impurity D | >0.9995 | 97.00-103.00 | <2.00 | 1.1 | 3.5 |
| Impurity E | >0.9995 | 97.00-103.00 | <2.00 | 1.3 | 4.2 |
| Impurity F | >0.9995 | 97.00-103.00 | <2.00 | 1.4 | 4.5 |
| Impurity G | >0.9995 | 97.00-103.00 | <2.00 | 1.6 | 5.1 |
| Impurity I | >0.9995 | 97.00-103.00 | <2.00 | 1.3 | 4.3 |
| Impurity J | >0.9995 | 97.00-103.00 | <2.00 | 1.7 | 5.4 |
| Impurity K | >0.9995 | 97.00-103.00 | <2.00 | 1.8 | 5.8 |
| Impurity L | >0.9995 | 97.00-103.00 | <2.00 | 1.9 | 6.1 |
| Impurity M | >0.9995 | 97.00-103.00 | <2.00 | 2.0 | 6.4 |
LOD: Limit of Detection, LOQ: Limit of Quantification, r²: Correlation Coefficient, RSD: Relative Standard Deviation. Data is generalized from the cited source.
Experimental Protocols
A detailed experimental protocol for a validated gradient reversed-phase HPLC method is provided below as a representative example.
Sample and Standard Preparation
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Losartan potassium and each impurity reference standard in methanol to obtain individual stock solutions.
-
Working Standard Solution: Prepare a mixed working standard solution by diluting the individual stock solutions with methanol to achieve the desired concentrations for calibration.
-
Sample Preparation (Tablets):
-
Weigh and finely powder a representative number of Losartan potassium tablets.
-
Accurately weigh a portion of the powdered tablets equivalent to a specific amount of Losartan potassium.
-
Transfer the powder to a volumetric flask, add methanol, and sonicate to dissolve.
-
Dilute to volume with methanol and filter the solution before injection.
-
Chromatographic Conditions
-
Instrument: High-Performance Liquid Chromatograph with a UV detector.
-
Column: ACCHROM ODS-C18 (250 mm × 4.6 mm, 5 µm) or equivalent.[1]
-
Mobile Phase A: 0.1% Phosphoric acid in water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient Program: A linear gradient program should be optimized to achieve adequate separation of all impurities from Losartan and each other. An example program starts with a higher proportion of Mobile Phase A, gradually increasing the proportion of Mobile Phase B to elute the more retained components.
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 35 °C.[1]
-
Detection Wavelength: 220 nm.[1]
-
Injection Volume: 10 µL.
Method Validation Workflow
The validation of an analytical method is essential to ensure its suitability for its intended purpose. The following diagram illustrates a typical workflow for the validation of a method for the simultaneous determination of Losartan and its impurities, based on the International Council for Harmonisation (ICH) guidelines.
References
Comparative stability study of Losartan and Losartan Carboxaldehyde
A Comparative Stability Analysis of Losartan and its Aldehyde Metabolite, Losartan Carboxaldehyde
This guide provides a detailed comparison of the chemical stability of Losartan, a widely prescribed antihypertensive agent, and its primary aldehyde metabolite, this compound (EXP-3179). The information presented is collated from various forced degradation and stability studies, offering critical insights for researchers, scientists, and professionals in drug development.
Introduction to Losartan and its Degradation
Losartan is a potent and selective angiotensin II receptor antagonist.[1] The stability of this active pharmaceutical ingredient (API) is a crucial factor that can influence its efficacy, safety, and shelf-life. Degradation of Losartan can result in a loss of potency and the formation of potentially harmful impurities. To understand the intrinsic stability of Losartan, forced degradation studies are conducted under various stress conditions, including oxidative, photolytic, acidic, and alkaline environments.[2]
A primary degradation pathway for Losartan involves the oxidation of its hydroxymethyl group. This process occurs in two main steps: the initial oxidation to an aldehyde intermediate, this compound (EXP-3179), which is subsequently oxidized to the active carboxylic acid metabolite, EXP-3174.[2]
Comparative Stability Profile
Forced degradation studies have revealed that Losartan is most susceptible to degradation under oxidative and photolytic conditions.[2] Conversely, it demonstrates greater stability under hydrolytic (both acidic and alkaline) and thermal stress.[2]
While direct comparative stability studies on isolated this compound under various stress conditions are not extensively documented, its role as an intermediate in the oxidative degradation of Losartan provides insights into its relative stability. The formation of this compound is a key step in the degradation of Losartan under oxidative stress. One source indicates that this compound has a shelf life of at least four years when stored at -20°C.[3]
Oxidative Stability:
Losartan shows significant degradation in the presence of oxidizing agents like hydrogen peroxide (H₂O₂).[4] Studies have shown that approximately 10% degradation of Losartan occurs after seven days at room temperature in a 3% H₂O₂ solution.[4] The predominant degradation product under these conditions is the aldehyde, this compound (identified as LD-6 in one study).[4] This indicates that the primary alcohol in Losartan is more susceptible to oxidation than the resulting aldehyde is to further oxidation under these specific conditions.
Photolytic Stability:
Exposure to light can also lead to the degradation of Losartan, often resulting in the cleavage of the imidazole ring.[2]
Hydrolytic and Thermal Stability:
Losartan is relatively stable under acidic and alkaline conditions, with minimal degradation observed even after prolonged exposure.[2] Similarly, it exhibits good stability under thermal stress.[2] This suggests that both Losartan and its degradation products, including the carboxaldehyde, are likely to be stable across a wide pH range and at elevated temperatures.[2]
Data Presentation: Forced Degradation of Losartan
The following table summarizes quantitative data from forced degradation studies on Losartan, highlighting the conditions, percentage of degradation, and the major degradation products formed.
| Stress Condition | Reagent/Parameters | Duration | Temperature | Degradation (%) | Major Degradation Products Identified |
| Oxidative | 3% (v/v) H₂O₂ | 7 days | Room Temperature | ~10% | This compound (LD-6), subsequent aromatic hydroxylation and oxidation to carboxylic acid (LD-5), and dimerization products.[4] |
| Acidic | 0.1 M HCl | 7 days | Room Temperature | < 1% | Minimal degradation observed.[4] |
| Alkaline | 0.1 M NaOH | 7 days | Room Temperature | < 1% | Minimal degradation observed.[4] |
Experimental Protocols
Forced Degradation Study (Oxidative Stress)
This protocol outlines a typical experiment to induce and identify degradation products of Losartan under oxidative stress.
Objective: To evaluate the stability of Losartan and promote the formation of its oxidative degradation products, including this compound.
Methodology:
-
Preparation of Losartan Solution: Prepare a solution of Losartan potassium in a suitable solvent, such as methanol or water.[5]
-
Application of Stress: Add 3% (v/v) hydrogen peroxide to the Losartan solution.[5]
-
Incubation: Keep the solution at room temperature for a designated period (e.g., 7 days).[5]
-
Sampling: Withdraw aliquots of the solution at regular intervals.[5]
-
Analysis: Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS), to monitor the degradation of Losartan and the formation of degradation products like this compound.[4][5]
Mandatory Visualization
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Losartan Carboxaldehyde
The following document provides comprehensive, step-by-step procedures for the safe handling and disposal of Losartan Carboxaldehyde in a laboratory setting. Adherence to these guidelines is crucial for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment.
Pre-Disposal Safety and Hazard Assessment
Before handling this compound waste, it is essential to conduct a thorough hazard assessment. While a Safety Data Sheet (SDS) for this compound may not classify the substance as hazardous under the Globally Harmonized System (GHS), it is standard best practice in a research environment to treat all chemical waste as hazardous unless explicitly determined otherwise by an environmental health and safety professional.[1]
Given that this compound is an active metabolite of Losartan, a prescription pharmaceutical, and that the parent compound has known health effects, a conservative approach is warranted.[2][3][4] Regulations from the Environmental Protection Agency (EPA), particularly the Resource Conservation and Recovery Act (RCRA), govern the disposal of chemical and pharmaceutical waste.[5][6][7][8]
Key Prohibitions:
-
DO NOT dispose of this compound down the drain.[5][9] Sewer disposal of chemical and pharmaceutical waste is broadly prohibited.[6]
-
DO NOT dispose of this compound in the regular trash.[6][10]
-
DO NOT mix unknown chemicals.[10]
Required Personal Protective Equipment (PPE)
All personnel handling this compound waste must wear the following minimum PPE to prevent exposure:
-
Eye Protection: Safety glasses or chemical splash goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
For spill cleanup, additional PPE may be required based on the scale of the spill.
Step-by-Step Waste Collection and Disposal Protocol
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect waste this compound powder, contaminated materials (e.g., weigh boats, wipes), and spill cleanup debris. Pick up the material mechanically (e.g., with a scoop or by sweeping).[9]
-
Contaminated Labware: Disposable labware should be placed in the hazardous waste container. Contaminated reusable glassware must be decontaminated (see Section 5) or disposed of as hazardous waste.[10]
-
Sharps: Any contaminated sharps (needles, razor blades) must be placed in a designated, puncture-proof sharps container labeled as hazardous waste.
Step 2: Container Selection
-
Use a container that is compatible with the chemical waste. For solids, a wide-mouth plastic or glass jar with a screw-top lid is appropriate.[6][10]
-
The container must be in good condition, leak-proof, and kept closed at all times except when adding waste.[6][8][10]
Step 3: Waste Labeling
-
As soon as waste is first added to the container, affix a "Hazardous Waste" tag provided by your institution's Environmental Health and Safety (EHS) department.[1][6]
-
The label must include the following information:
-
The words "Hazardous Waste".[6]
-
The full, unabbreviated chemical name: "this compound". For mixtures, list all components and their approximate percentages.[6]
-
The accumulation start date (the date the first piece of waste was added).
-
The name and contact information of the Principal Investigator or laboratory manager.[6]
-
The specific laboratory room number.[6]
-
An indication of the hazards (e.g., check boxes for toxicity).
-
Step 4: On-Site Storage
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Ensure the waste container is stored in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[1]
-
Segregate the waste from incompatible materials.
Step 5: Final Disposal
-
Once the container is full or you are ready to dispose of it, contact your institution's EHS department to arrange for a hazardous waste pickup.[1][6]
-
Do not transport hazardous waste outside of the laboratory yourself.[1]
-
The final disposal method for pharmaceutical and chemical waste is typically high-temperature incineration at a licensed facility.[5][9]
Spill and Decontamination Procedures
For a Small Spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an absorbent material (e.g., chemical absorbent pads or vermiculite).
-
Carefully sweep or pick up the contaminated absorbent material and place it in your labeled hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.
-
All materials used for cleanup must be disposed of as hazardous waste.
Decontamination of Surfaces and Equipment:
-
Wipe surfaces and equipment with a solvent capable of dissolving this compound, followed by a standard cleaning agent.
-
Collect all wipes and rinsate as hazardous waste.
Empty Container Disposal
An empty container that once held this compound must be triple-rinsed before it can be disposed of in the regular trash.[1][10]
-
Rinse the container three times with a solvent (e.g., ethanol or water) capable of removing the chemical residue.[1]
-
Crucially, collect all three rinses (the "rinsate") and dispose of it as liquid hazardous waste in a separate, appropriately labeled container.[1][10]
-
After triple-rinsing, deface or remove the original chemical label and allow the container to air dry completely.[1][10]
-
The clean, dry, and unlabeled container may then be disposed of in the regular trash or recycled according to institutional policy.[10]
Summary of Waste Management Information
| Parameter | Guideline | Regulatory Basis |
| Waste Classification | Treat as chemical/pharmaceutical hazardous waste. | Prudent laboratory practice; EPA RCRA[6][8] |
| Sewer Disposal | Prohibited. | EPA Clean Water Act; RCRA Subpart P[5] |
| Solid Waste (Trash) | Prohibited. | Resource Conservation and Recovery Act (RCRA)[6] |
| Container Type | Chemically compatible, sealed, leak-proof. | RCRA, Institutional Policy[8][10] |
| Primary Labeling | "Hazardous Waste" with full chemical name and details. | EPA, OSHA Hazard Communication[6] |
| Final Disposal Method | Incineration via a licensed hazardous waste facility. | EPA Regulations[5][9] |
Disposal Workflow
Caption: Workflow for the safe disposal of this compound waste in a laboratory setting.
References
- 1. vumc.org [vumc.org]
- 2. caymanchem.com [caymanchem.com]
- 3. organon.com [organon.com]
- 4. bg.cpachem.com [bg.cpachem.com]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. danielshealth.com [danielshealth.com]
- 8. pfw.edu [pfw.edu]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
Personal protective equipment for handling Losartan Carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Losartan Carboxaldehyde in a laboratory setting. Our aim is to furnish you with comprehensive information that extends beyond the product, ensuring a safe and efficient research environment.
Hazard Assessment and GHS Classification
This compound, an active metabolite of Losartan, has a distinct safety profile from its parent compound.[1] According to the Safety Data Sheet (SDS) from Cayman Chemical, this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[2] Consequently, it does not have assigned GHS label elements, hazard pictograms, or a signal word.[2]
However, it is crucial to note that the parent compound, Losartan, and its formulations are associated with several hazards, including skin and eye irritation, reproductive toxicity, and potential for dust explosion.[3][4] Given this, and applying the precautionary principle, a conservative approach to handling this compound is recommended. Researchers should adhere to standard good laboratory practices and the safety measures outlined below.
Hazard Summary Table
| Hazard Category | This compound Classification | Precautionary Recommendation |
| Acute Toxicity (Oral) | Not Classified[2] | Handle with care to avoid ingestion. |
| Skin Corrosion/Irritation | Not Classified; generally does not irritate the skin[2] | Avoid prolonged or repeated contact. |
| Serious Eye Damage/Irritation | Not Classified[2] | Wear eye protection to prevent contact. |
| Respiratory or Skin Sensitization | Not Classified | Use in a well-ventilated area. |
| Germ Cell Mutagenicity | Not Classified | Follow standard chemical handling procedures. |
| Carcinogenicity | Not Classified[2] | Follow standard chemical handling procedures. |
| Reproductive Toxicity | Not Classified | Handle with care, especially individuals of reproductive potential. |
| Specific Target Organ Toxicity | Not Classified | Avoid inhalation and ingestion. |
| Aspiration Hazard | Not Classified | Not applicable for a solid. |
Personal Protective Equipment (PPE)
While the immediate hazard classification for this compound is low, the following PPE is recommended as a baseline for safe handling, drawing from best practices for handling chemical compounds in a research setting.
Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards). | Protects against eye contact from dust or splashes. |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile or butyl rubber). | Prevents skin contact. |
| Skin and Body Protection | Laboratory coat. | Minimizes the risk of skin exposure. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | Prevents inhalation of dust. |
Operational Plan: From Receipt to Disposal
A systematic approach is crucial for the safe handling of any chemical substance.
Step-by-Step Handling Procedures
-
Receiving and Storage:
-
Handling:
-
Always handle this compound in a well-ventilated area. The use of a chemical fume hood is recommended to minimize exposure.
-
Avoid the generation and accumulation of dust.
-
Avoid breathing dust, fumes, or aerosols.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory area.[4]
-
-
In Case of a Spill:
First-Aid Measures
While no special measures are required according to the SDS, the following are general first-aid recommendations.[2]
First-Aid Procedures
| Exposure Route | First-Aid Instructions |
| Inhalation | Move the person to fresh air. If they experience any complaints, consult a doctor.[2] |
| Skin Contact | The product generally does not irritate the skin.[2] In case of contact, wash the affected area with soap and water. |
| Eye Contact | Rinse the opened eye for several minutes under running water.[2] |
| Ingestion | If symptoms persist, consult a doctor.[2] |
Disposal Plan
Proper disposal is essential to prevent environmental contamination and comply with regulations.
-
Chemical Disposal: Unused this compound should be disposed of in accordance with local, state, and federal regulations. This may involve disposal through a licensed chemical waste disposal company.
-
Container Disposal: Empty containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning if possible. Otherwise, dispose of the container as you would the unused product.
-
General Guidance: For medicines not on the FDA's flush list, the FDA recommends mixing the substance with an unappealing material like dirt or cat litter, placing it in a sealed plastic bag, and then disposing of it in the household trash.[5] However, for a laboratory setting, institutional guidelines for chemical waste should be followed.
Experimental Workflow Diagram
The following diagram illustrates the procedural flow for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
